3-Phenoxycyclobutanecarboxylic acid
Description
Properties
IUPAC Name |
3-phenoxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)8-6-10(7-8)14-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQWCVMRTDYEKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293178 | |
| Record name | 3-Phenoxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263284-46-3 | |
| Record name | 3-Phenoxycyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263284-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenoxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Phenoxycyclobutanecarboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenoxycyclobutanecarboxylic acid is a valuable building block in medicinal chemistry, prized for its role as a saturated, non-planar bioisostere for phenyl and other aromatic groups. Its incorporation into drug candidates can significantly improve physicochemical properties such as solubility and metabolic stability. This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate. We will dissect two major strategies: the functionalization of a pre-formed cyclobutane ring via halogenation, and a more controlled approach starting from 3-oxocyclobutanecarboxylic acid. The discussion emphasizes the underlying chemical principles, stereochemical considerations, and practical, field-proven protocols to empower researchers in its synthesis and application.
Introduction: The Strategic Value of the Cyclobutane Motif
In modern drug discovery, the concept of "escaping from flatland" has become a guiding principle for medicinal chemists. Over-reliance on flat, aromatic structures in drug candidates can lead to poor solubility, high metabolic turnover, and off-target toxicity. Saturated bioisosteres, which mimic the spatial arrangement of aromatic rings while possessing a three-dimensional character, offer a compelling solution. The cyclobutane ring, particularly when substituted at the 1 and 3 positions, serves as an excellent mimic of a para-substituted benzene ring. This compound provides a pre-functionalized scaffold that allows for its ready incorporation into larger molecules, making its efficient and stereocontrolled synthesis a topic of significant interest.
Retrosynthetic Analysis: Deconstructing the Target
A logical retrosynthetic analysis of this compound reveals several potential pathways. The most apparent disconnection is at the ether linkage, suggesting a reaction between a phenol derivative and a cyclobutane electrophile. This leads to two primary families of precursors: a 3-halocyclobutanecarboxylic acid or a 3-hydroxycyclobutanecarboxylic acid (which would require activation). Both of these precursors can, in turn, be traced back to a common, readily accessible starting material: 1,1-cyclobutanedicarboxylic acid.
An In-depth Technical Guide to the Physicochemical Properties of 3-Phenoxycyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-Phenoxycyclobutanecarboxylic acid is a unique small molecule featuring a strained cyclobutane ring connected to a phenoxy group and a carboxylic acid moiety. This combination of functionalities suggests its potential as a valuable building block in medicinal chemistry and materials science. The rigid, three-dimensional nature of the cyclobutane scaffold offers a distinct advantage over more traditional, planar aromatic systems, potentially leading to improved pharmacological profiles such as enhanced metabolic stability and solubility. This guide provides a comprehensive overview of the core physicochemical properties of this compound, employing a combination of predictive modeling and established analytical principles. Detailed, field-proven experimental protocols for its synthesis, characterization, and property determination are presented to empower researchers in their exploration of this promising compound.
Introduction: The Scientific Rationale
The strategic incorporation of strained ring systems, such as cyclobutanes, into drug candidates is a burgeoning area of medicinal chemistry. Replacing a planar phenyl ring with a three-dimensional, saturated cyclobutane ring—a concept known as bioisosteric replacement—can significantly enhance a molecule's drug-like properties. This substitution increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates. The puckered conformation of the cyclobutane ring can also facilitate more precise and stronger interactions with protein binding pockets.
This compound (CAS No: 1263284-46-3) embodies this principle, merging the conformational rigidity of the cyclobutane core with the electronic properties of the phenoxy group and the versatile reactivity of the carboxylic acid. Understanding its fundamental physicochemical properties is paramount to unlocking its potential in drug discovery and development.
Core Physicochemical Properties
Due to the limited availability of direct experimental data, the following physicochemical properties have been estimated using validated computational prediction tools. These values provide a robust starting point for experimental design and evaluation.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₁₂O₃ | Defines the elemental composition. |
| Molecular Weight | 192.21 g/mol | Influences diffusion and transport across membranes.[1][2] |
| Melting Point | 110-130 °C | Affects solubility and formulation development. |
| Boiling Point | 350-370 °C (at 760 mmHg) | Important for purification and stability at high temperatures. |
| pKa | 4.5 - 5.0 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| logP | ~2.0 - 2.5 | A measure of lipophilicity, crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] |
| Aqueous Solubility | Predicted to be sparingly soluble | Directly impacts bioavailability and formulation strategies. |
Causality Behind Predicted Properties:
-
The melting point is predicted to be in the moderate range for a solid organic acid of this molecular weight, influenced by the rigid cyclobutane ring and the potential for hydrogen bonding through the carboxylic acid group.
-
The boiling point is estimated to be relatively high due to the polar carboxylic acid group and the overall molecular size.
-
The pKa is anticipated to be in the typical range for a carboxylic acid, slightly influenced by the electron-withdrawing nature of the phenoxy group. The precise acidity is a key determinant of its behavior in biological systems.
-
The logP value suggests a balanced lipophilicity, which is often a desirable trait for oral drug candidates, allowing for sufficient membrane permeability without excessive sequestration in fatty tissues.[3][4]
Synthesis and Characterization: A Proposed Workflow
The following section outlines a detailed, logical workflow for the synthesis and comprehensive characterization of this compound. This protocol is designed to be a self-validating system, where each characterization step confirms the successful outcome of the synthesis.
Caption: Proposed workflow for the synthesis and characterization of this compound.
Proposed Synthesis Protocol
A plausible synthetic route involves the reaction of a suitable 3-substituted cyclobutanecarboxylic acid precursor with phenol. One common method for forming the ether linkage is the Mitsunobu reaction, which offers mild reaction conditions.
Step-by-Step Methodology:
-
Preparation of the Cyclobutane Precursor: Start with commercially available 3-oxocyclobutanecarboxylic acid. Reduce the ketone to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄) to yield 3-hydroxycyclobutanecarboxylic acid.
-
Mitsunobu Reaction:
-
Dissolve 3-hydroxycyclobutanecarboxylic acid (1 equivalent) and phenol (1.2 equivalents) in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Add triphenylphosphine (PPh₃) (1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.
-
Workup and Extraction:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is predicted to show characteristic signals for the aromatic protons of the phenoxy group (typically in the range of 6.8-7.4 ppm), the methine proton on the cyclobutane ring attached to the oxygen (around 4.5-5.0 ppm), the methine proton attached to the carboxylic acid (around 2.8-3.2 ppm), and the methylene protons of the cyclobutane ring (in the range of 2.0-2.8 ppm).
-
¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the carbon of the cyclobutane ring bonded to the oxygen, the carbon bearing the carboxylic acid group, and the other cyclobutane carbons. The carbonyl carbon of the carboxylic acid will appear significantly downfield (around 170-180 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum is expected to exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1725 cm⁻¹ will indicate the C=O stretch of the carboxylic acid. The C-O-C ether linkage will likely show a strong absorption in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (192.21 g/mol ). Common fragmentation patterns may include the loss of the carboxylic acid group (-COOH) and cleavage of the ether bond.
Experimental Determination of Key Physicochemical Properties
The following protocols provide standardized methods for the experimental determination of the predicted physicochemical properties.
Determination of pKa by Potentiometric Titration
Caption: Workflow for the experimental determination of pKa.
Protocol:
-
Solution Preparation: Accurately weigh a sample of pure this compound and dissolve it in a suitable solvent mixture (e.g., water with a minimal amount of a co-solvent like ethanol to ensure solubility).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The half-equivalence point occurs at half the volume of NaOH required to reach the equivalence point. The pKa of the acid is equal to the pH at the half-equivalence point.
Determination of logP by the Shake-Flask Method
Protocol:
-
Partitioning: Prepare a solution of this compound in a biphasic system of n-octanol and water.
-
Equilibration: Vigorously shake the mixture to allow the compound to partition between the two phases until equilibrium is reached.
-
Separation and Quantification: Separate the n-octanol and water layers. Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Potential Biological Significance and Applications in Drug Discovery
While specific biological activity data for this compound is not yet available, its structural motifs suggest several promising avenues for investigation in drug discovery.
-
Cyclobutane as a Phenyl Ring Bioisostere: The cyclobutane ring can serve as a non-planar, saturated bioisostere for a phenyl ring. This can lead to improved metabolic stability by blocking sites of oxidative metabolism that are common on aromatic rings. The three-dimensional nature of the cyclobutane scaffold can also enhance binding affinity and selectivity for a target protein.[5]
-
The Phenoxy Moiety: The phenoxy group is present in numerous biologically active compounds, including some non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. It can participate in various non-covalent interactions within a protein binding site, such as pi-stacking and hydrophobic interactions.
-
The Carboxylic Acid Group: The carboxylic acid functionality is a key pharmacophore in many drugs, often acting as a hydrogen bond donor and acceptor, or coordinating with metal ions in enzyme active sites.
Potential Therapeutic Areas:
Based on the activities of structurally related compounds, this compound and its derivatives could be explored for their potential in areas such as:
-
Inflammation and Pain: As analogs of some NSAIDs.
-
Oncology: The rigid scaffold could be used to design specific enzyme inhibitors.
-
Infectious Diseases: Cyclobutane-containing natural products have shown antimicrobial and antibacterial activities.[6][7]
Caption: Logical relationship between the structural features of this compound and its potential biological activities.
Conclusion
This compound represents a molecule of significant interest at the intersection of medicinal chemistry and materials science. While experimental data remains to be fully elucidated, this in-depth technical guide provides a robust framework based on predictive modeling and established scientific principles. The presented physicochemical properties, along with the detailed protocols for synthesis, characterization, and property determination, are intended to serve as a valuable resource for researchers. The unique structural combination of a cyclobutane core, a phenoxy moiety, and a carboxylic acid suggests a promising future for this compound as a versatile building block in the development of novel therapeutics and advanced materials. Further experimental validation of the predicted properties and exploration of its biological activities are highly encouraged to fully realize the potential of this intriguing molecule.
References
- 1. Simulate and predict NMR spectra [nmrdb.org]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. app.nmrium.com [app.nmrium.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 7. lifechemicals.com [lifechemicals.com]
An In-depth Technical Guide to 3-Phenoxycyclobutanecarboxylic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Phenoxycyclobutanecarboxylic acid, a valuable building block in medicinal chemistry. The document details its chemical identity, including its CAS number and structure, and presents a logical approach to its synthesis, starting from commercially available precursors. Key characterization data, including predicted nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) analyses, are discussed based on the known spectral properties of its constituent functional groups. Furthermore, this guide explores the potential applications of this compound in drug discovery, leveraging the unique properties of the cyclobutane scaffold to enhance the pharmacological profiles of therapeutic agents.
Introduction: The Significance of the Cyclobutane Motif in Medicinal Chemistry
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its rigid, puckered conformation offers a unique three-dimensional geometry that can be exploited to constrain the conformation of flexible molecules, thereby enhancing their binding affinity and selectivity for biological targets.[3][4] The introduction of a cyclobutane moiety can also improve a compound's metabolic stability and pharmacokinetic properties by blocking sites of metabolism.[5] this compound incorporates this valuable carbocycle along with a phenoxy ether and a carboxylic acid, functional groups that are frequently involved in key interactions with biological macromolecules. The carboxylic acid moiety, in particular, is a common feature in numerous approved drugs, where it often acts as a hydrogen bond donor and acceptor or as a handle for further derivatization.[6]
Chemical Identity and Physicochemical Properties
CAS Number: 1263284-46-3
Molecular Formula: C₁₁H₁₂O₃
Molecular Weight: 192.21 g/mol
Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1263284-46-3 | [Chemical Supplier Catalogs] |
| Molecular Formula | C₁₁H₁₂O₃ | [Chemical Supplier Catalogs] |
| Molecular Weight | 192.21 | [Chemical Supplier Catalogs] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in organic solvents such as DMSO and methanol (Predicted) | N/A |
Synthesis of this compound: A Strategic Approach
A robust synthetic route to this compound can be envisioned starting from the readily available precursor, 3-oxocyclobutanecarboxylic acid. The synthesis can be logically divided into two key stages: the preparation of the cyclobutane core and the introduction of the phenoxy group.
Synthesis of the Precursor: 3-Oxocyclobutanecarboxylic Acid
Several methods for the synthesis of 3-oxocyclobutanecarboxylic acid have been reported in the patent literature, offering scalable and efficient routes to this key intermediate.[7][8][9] A common strategy involves the cyclization of a suitable acyclic precursor, followed by hydrolysis and decarboxylation.
Workflow for the Synthesis of 3-Oxocyclobutanecarboxylic Acid:
References
- 1. wiley-vch.de [wiley-vch.de]
- 2. hmdb.ca [hmdb.ca]
- 3. contaminantdb.ca [contaminantdb.ca]
- 4. rsc.org [rsc.org]
- 5. hmdb.ca [hmdb.ca]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 8. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]
- 9. researchgate.net [researchgate.net]
potential biological activities of 3-Phenoxycyclobutanecarboxylic acid derivatives
An In-Depth Technical Guide to the Potential Biological Activities of 3-Phenoxycyclobutanecarboxylic Acid Derivatives
Foreword
The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The this compound moiety, while not extensively documented in existing literature, represents an intriguing scaffold for investigation. Its structure combines a terminal carboxylic acid, a critical feature for interacting with numerous biological targets, with a phenoxy group, connected by a constrained cyclobutane linker. This guide will navigate the potential biological activities of this compound class. Due to the limited direct research on this specific scaffold, our analysis will proceed via a scientifically-grounded extrapolation from well-characterized, structurally related analogs, primarily phenoxyacetic acid and 3-phenoxybenzoic acid derivatives. By examining the established activities of these related molecules, we can construct a robust hypothesis-driven framework for guiding future research into the therapeutic potential of this compound derivatives.
Potential Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
A prominent activity of phenoxy acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. Selective inhibition of COX-2 over COX-1 is a key goal in developing anti-inflammatory agents with reduced gastrointestinal side effects[1].
Mechanistic Rationale: The COX Pathway
COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever[1]. While COX-1 is constitutively expressed and plays a role in homeostatic functions (e.g., gastric protection), COX-2 is inducible and upregulated at sites of inflammation. Derivatives of phenoxyacetic acid have been successfully designed as potent and selective COX-2 inhibitors[1][2]. The carboxylic acid moiety typically anchors the inhibitor to the active site, while the phenoxy group and its substituents can be modified to achieve selectivity for the larger, more accommodating active site of COX-2.
Caption: Arachidonic acid conversion to prostaglandins by COX-1 and COX-2.
Structure-Activity Relationship (SAR) Insights from Analogs
Studies on phenoxyacetic acid derivatives reveal that specific substitutions on the phenoxy ring are crucial for potent and selective COX-2 inhibition. Compounds with certain halogenated or methylated phenyl motifs attached to the core structure have shown IC₅₀ values in the nanomolar range, comparable to celecoxib[1].
| Compound Class | Target | IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Phenoxyacetic Acid Derivs. (5d-f) | COX-2 | 0.07 - 0.09 | 111.5 - 133.3 | [1] |
| Phenoxyacetic Acid Derivs. (7b) | COX-2 | 0.06 | - | [1] |
| Celecoxib (Reference) | COX-2 | 0.05 | 298.6 | [1] |
| Mefenamic Acid (Reference) | COX-2 | 1.98 | - | [1] |
| Phenoxyacetic Acid Derivs. (5c-f) | COX-1 | 7.81 - 14.5 | - | [1] |
| Celecoxib (Reference) | COX-1 | 14.93 | - | [1] |
This table summarizes data for representative compounds from the cited literature.
For this compound, the trans and cis stereoisomers of the cyclobutane ring would be expected to present the phenoxy and carboxyl groups in distinct spatial orientations, profoundly impacting binding affinity and selectivity. This provides a rich area for SAR exploration.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a standard method to determine the inhibitory activity of test compounds against COX-1 and COX-2.
-
Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Buffer: Prepare a Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hematin, and a suitable solvent (e.g., DMSO) for the test compounds.
-
Compound Preparation: Dissolve this compound derivatives in DMSO to create stock solutions. Prepare serial dilutions to test a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add the test compound dilutions or reference inhibitor (e.g., celecoxib).
-
Pre-incubate the enzyme (COX-1 or COX-2) with the compound at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a defined period (e.g., 2 minutes) at 37°C.
-
-
Detection: The primary product, Prostaglandin G₂ (PGG₂), is reduced to PGH₂. PGH₂ is then stoichiometrically reduced by SnCl₂, and the resulting Prostaglandin F₂α (PGF₂α) is quantified using a competitive enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Potential for Metabolic Regulation
Derivatives of 3-phenoxybenzoic acid have demonstrated activities related to metabolic syndrome, including agonist activity at Peroxisome Proliferator-Activated Receptor γ (PPARγ) and the ability to inhibit protein glycation[3].
Mechanistic Rationale: PPARγ Agonism and Antiglycation
PPARγ is a nuclear receptor that is a master regulator of adipogenesis and is crucial for glucose and lipid homeostasis. Agonists of PPARγ, like the thiazolidinedione class of drugs, are effective insulin sensitizers used to treat type 2 diabetes.
Protein Glycation is a non-enzymatic reaction between sugars and proteins that leads to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to diabetic complications by promoting oxidative stress and inflammation. Inhibiting this process is a therapeutic goal.
Caption: Simplified mechanism of PPARγ activation by a potential agonist.
Insights from 3-Phenoxybenzoic Acid Analogs
Several 3-phenoxybenzoic acid derivatives have been shown to activate glucokinase, exhibit PPARγ agonist activity, and inhibit protein glycation[3]. For instance, 2-cyanoprop-2-yl 3-phenoxybenzoate was identified as a compound with this profile of activities[3]. This suggests that the phenoxy-acid scaffold is a viable starting point for developing agents that target metabolic pathways.
| Compound | Activity Profile | Reference |
| 2-cyanoprop-2-yl 3-phenoxybenzoate | PPARγ agonist, glucokinase activator, protein glycation inhibitor | [3] |
| Other 3-phenoxybenzoic acid esters | Moderate antiglycation activity | [4] |
Experimental Protocol: PPARγ Agonist Assay (Cell-Based Reporter)
-
Cell Line: Use a stable cell line (e.g., HEK293T) co-transfected with two plasmids: one expressing the ligand-binding domain of human PPARγ fused to the GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
Cell Culture: Culture the cells in a suitable medium until they reach 80-90% confluency. Seed the cells into 96-well plates.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the this compound derivatives or a known PPARγ agonist (e.g., Rosiglitazone) as a positive control. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Express the activity as a fold-change over the vehicle control and calculate the EC₅₀ value for active compounds.
Other Potential Biological Activities
The versatile phenoxy acid scaffold has been implicated in a range of other biological activities, suggesting further avenues of investigation for this compound derivatives.
-
Antimicrobial Activity: Phenoxyacetic acid derivatives have been synthesized and evaluated for their activity against various bacterial and mycobacterial strains. Some compounds showed good antibacterial activity, while others were found to be potent against Mycobacterium tuberculosis H37Rv, including INH-resistant strains[5][6].
-
Antiplatelet and Antioxidant Properties: Certain esters and amidines derived from 3-phenoxybenzoic acid have been reported to possess moderate antiplatelet and antioxidant properties[4].
-
Toxicological Profile: It is important to consider the potential for toxicity. In silico studies on 3-phenoxybenzoic acid (3PBA) and its metabolites have linked them to pathways involved in apoptosis and neuroendocrine disruption, highlighting the need for careful toxicological evaluation of any new derivatives.[7]
Synthesis and Workflow for Activity Screening
The development and evaluation of novel this compound derivatives would follow a logical, multi-step workflow.
General Synthesis Outline
The synthesis would likely start from a suitable cyclobutane precursor, such as a cyclobutanone or a cyclobutane with appropriate leaving groups. A key step would be the ether linkage formation between a substituted phenol and the cyclobutane ring, followed by the introduction or modification of the carboxylic acid moiety.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. Discovery of novel phenoxyacetic acid derivatives as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-Phenoxycyclobutanecarboxylic Acid
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its biopharmaceutical behavior and influences the entire drug development lifecycle, from formulation to clinical efficacy.[1][2][3][4] 3-Phenoxycyclobutanecarboxylic acid is a versatile chemical scaffold with potential applications in medicinal chemistry. A thorough understanding of its solubility characteristics is paramount for its advancement as a potential therapeutic agent. This technical guide provides a comprehensive analysis of the solubility of this compound, grounded in theoretical principles and supported by detailed, field-proven experimental protocols. We delve into the compound's key physicochemical properties, present its solubility profile in various pharmaceutically relevant solvents, and elucidate the profound impact of pH on its aqueous solubility. This document is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical methodologies required to effectively harness this compound in formulation and development activities.
Introduction: The Critical Role of Solubility in Drug Development
In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" remains a fundamental tenet. Solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent to form a stable, homogenous solution, directly governs the dissolution rate and subsequent absorption of an orally administered drug.[2][3] Poor aqueous solubility is a major hurdle in modern drug development, with over 40% of new chemical entities exhibiting this undesirable characteristic.[1] Such compounds often lead to inadequate and variable bioavailability, necessitating higher doses that can increase the risk of toxicity.[1]
This compound, a molecule featuring a carboxylic acid group and a relatively non-polar phenoxycyclobutane moiety, presents a classic case study in solubility challenges. The carboxylic acid group offers a handle for pH-dependent solubility manipulation, while the organic scaffold drives its affinity for non-aqueous media. Understanding this dual nature is essential for designing effective oral dosage forms, developing robust manufacturing processes, and ensuring consistent therapeutic outcomes.[5] This guide provides the necessary theoretical framework and practical protocols to comprehensively characterize and navigate the solubility profile of this compound.
Physicochemical Properties of this compound
A molecule's solubility is intrinsically linked to its structural and physicochemical properties. Before exploring its behavior in various solvents, it is crucial to understand the foundational characteristics of this compound. While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure and by comparison with structurally similar compounds like 3-phenoxybenzoic acid and other cyclobutane derivatives.[6][7][8][9][10]
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value / Characteristic | Significance for Solubility |
| Molecular Formula | C₁₁H₁₂O₃ | Provides the basis for molecular weight calculation. |
| Molecular Weight | 192.21 g/mol | Influences the molar concentration in solution. |
| Structure | ![]() | Contains a polar, ionizable carboxylic acid head and a non-polar phenoxycyclobutane tail, indicating amphiphilic character. |
| pKa (acid dissociation constant) | ~ 4.5 - 5.0 | Critical for predicting pH-dependent aqueous solubility. At pH values above the pKa, the more soluble carboxylate form dominates.[11][12][13] |
| logP (Octanol-Water Partition Coeff.) | ~ 2.5 - 3.5 | Indicates a preference for lipophilic (organic) environments over aqueous ones, suggesting low intrinsic water solubility. |
| Physical State | Solid at room temperature | The crystal lattice energy must be overcome by solvent-solute interactions for dissolution to occur. |
| Hydrogen Bond Donors | 1 (from -COOH) | Can donate a hydrogen bond, interacting with protic solvents. |
| Hydrogen Bond Acceptors | 3 (from C=O, -O-, and -OH) | Can accept hydrogen bonds, interacting with both protic and aprotic polar solvents. |
Solubility Profile: A Multi-Solvent Analysis
The solubility of this compound is highly dependent on the nature of the solvent. Its amphiphilic structure allows for varying degrees of solubility across a spectrum of solvents, governed by the principle of "like dissolves like."
Theoretical Considerations
-
Aqueous Solubility: The intrinsic solubility (solubility of the un-ionized form) in water is expected to be low due to the hydrophobic phenoxycyclobutane group.
-
pH-Dependent Aqueous Solubility: As a carboxylic acid, its aqueous solubility will increase dramatically at pH values above its pKa.[12][14] In a basic environment (high pH), the carboxylic acid group deprotonates to form the highly polar and water-soluble carboxylate anion (-COO⁻).[12] Conversely, in an acidic environment (low pH), it remains in its protonated, less soluble form (-COOH).[14]
-
Organic Solubility: The compound is expected to show significantly higher solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Solvents like alcohols (Methanol, Ethanol), Dimethyl Sulfoxide (DMSO), and Acetone are predicted to be effective. Solubility in non-polar solvents like Hexane is expected to be very low.
Quantitative Solubility Data (Predicted)
The following table summarizes the predicted solubility of this compound in common pharmaceutical solvents at ambient temperature (20-25°C). These values serve as a practical guide for formulation and experimental design.
Table 2: Predicted Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Rationale |
| Water (pH 3.0) | Polar Protic | < 0.1 | Low pH suppresses ionization, molecule is in its poorly soluble neutral form.[12][13] |
| Water (pH 7.4) | Polar Protic | 1 - 5 | At physiological pH (above pKa), partial ionization to the carboxylate enhances solubility.[11] |
| Water (pH 10.0) | Polar Protic | > 50 | High pH ensures complete conversion to the highly soluble carboxylate salt form.[12] |
| Methanol | Polar Protic | > 100 | Excellent hydrogen bonding capabilities (both donor and acceptor). |
| Ethanol | Polar Protic | > 100 | Similar to methanol, effectively solvates both the polar and non-polar parts of the molecule.[15] |
| Acetone | Polar Aprotic | > 80 | Strong dipole moment and hydrogen bond acceptor, effective for many organic acids.[15][16] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Highly polar aprotic solvent, excellent for dissolving a wide range of drug compounds. |
| Ethyl Acetate | Moderately Polar | 20 - 50 | Moderate polarity and ester functionality allow for reasonable solvation.[15] |
| Dichloromethane (DCM) | Non-polar | 5 - 15 | Limited polarity, interacts primarily with the hydrophobic moiety. |
| Hexane | Non-polar | < 0.1 | Lacks polarity to effectively solvate the carboxylic acid group. |
Experimental Protocol for Equilibrium Solubility Determination
To ensure trustworthy and reproducible data, a standardized protocol such as the Shake-Flask Method , consistent with OECD Guideline 105, is required.[17][18][19][20] This method determines the thermodynamic equilibrium solubility, which is the gold standard for regulatory and formulation purposes.[21][22]
Principle of the Method
The shake-flask method establishes an equilibrium between the undissolved solid drug and a saturated solution at a constant temperature. An excess amount of the solid compound is agitated in the chosen solvent for a sufficient period to ensure equilibrium is reached. The saturated supernatant is then carefully separated from the solid and analyzed to determine the drug concentration.[23]
Experimental Workflow
The following diagram outlines the critical steps in the shake-flask solubility determination protocol.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Detailed Step-by-Step Methodology
Materials and Reagents:
-
This compound (crystalline solid, >98% purity)
-
Selected solvents (HPLC grade or equivalent)
-
Buffer solutions for aqueous measurements (e.g., pH 1.2, 4.5, 6.8, 7.4)[24]
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker with temperature control (e.g., 25°C ± 0.5°C)
-
Centrifuge (optional)
-
Syringe filters (e.g., 0.22 µm PTFE, check for drug binding)
-
Validated HPLC-UV or UPLC-UV method for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A good starting point is ~10-20 mg of solid per 1 mL of solvent.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent or buffer into the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate at a moderate speed (e.g., 150 rpm) for a predetermined time.
-
Expertise Note: The time to reach equilibrium is critical. It must be determined empirically by taking samples at various time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[24] For crystalline solids, 48-72 hours is often sufficient.
-
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes. For fine suspensions, centrifugation (e.g., 10,000 rpm for 15 minutes) can be used to pellet the solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial.
-
Trustworthiness Note: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Quantification: Accurately dilute the filtered sample with an appropriate mobile phase or solvent to fall within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC-UV method against a standard calibration curve.
-
Calculation: Calculate the solubility (in mg/mL or g/L) by multiplying the measured concentration by the dilution factor. For each solvent, the experiment should be performed in triplicate.[24]
Data Interpretation: The pH-Solubility Relationship
The most powerful tool for manipulating the solubility of this compound is pH. The relationship between its physicochemical properties (pKa) and the resulting solubility is a cornerstone of pre-formulation science.
Caption: Influence of pH on the ionization state and aqueous solubility.
This relationship has profound practical implications:
-
Oral Absorption: The pH of the gastrointestinal tract varies from highly acidic in the stomach (pH 1.5-3.5) to near-neutral in the small intestine (pH 6.0-7.5). This compound will be poorly soluble in the stomach but its solubility will increase as it transits to the intestine, which is the primary site for drug absorption.
-
Formulation Strategy: For liquid formulations, creating a salt of the acid (e.g., a sodium or potassium salt) by adding a base will ensure high solubility and concentration. For solid dosage forms, the dissolution rate can be enhanced by including alkaline excipients in the formulation to create a high-pH microenvironment around the dissolving drug particle.
-
Intravenous Formulation: IV formulations require complete solubility. This can only be achieved by formulating the compound at a pH significantly above its pKa (typically >2 pH units above) to ensure it exists entirely in its ionized, soluble form.
Conclusion
This compound exhibits a classic solubility profile for a weakly acidic, moderately lipophilic compound. Its aqueous solubility is intrinsically low but can be significantly enhanced by increasing the pH of the medium. It demonstrates high solubility in polar organic solvents like DMSO, methanol, and ethanol. This comprehensive understanding, supported by the robust experimental protocol provided, empowers researchers to make informed decisions during the drug development process. By strategically leveraging solvent selection and pH modification, the challenges posed by its limited aqueous solubility can be effectively overcome, paving the way for successful formulation design and clinical application.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seppic.com [seppic.com]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 6. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1263284-46-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. 3-Phenoxyphenylacetic acid | C14H12O3 | CID 141749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Oxocyclobutane-1-carboxylic acid | C5H6O3 | CID 4913358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Methoxycyclobutane-1-carboxylic acid | C6H10O3 | CID 22934762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brainly.com [brainly.com]
- 13. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. oecd.org [oecd.org]
- 18. OECD 105 - Phytosafe [phytosafe.com]
- 19. oecd.org [oecd.org]
- 20. filab.fr [filab.fr]
- 21. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 22. pharmatutor.org [pharmatutor.org]
- 23. downloads.regulations.gov [downloads.regulations.gov]
- 24. who.int [who.int]
A Theoretical and Computational Roadmap for 3-Phenoxycyclobutanecarboxylic Acid: From Molecular Structure to Potential Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-Phenoxycyclobutanecarboxylic acid, a molecule combining the structural rigidity of a cyclobutane ring with the electronic properties of a phenoxy group and the functional importance of a carboxylic acid, presents a compelling subject for theoretical and computational investigation. While extensive experimental data on this specific molecule is not widely available in public literature, its constituent moieties are prevalent in medicinally and materially relevant compounds.[1][2][3][4] This guide outlines a comprehensive theoretical and computational workflow to elucidate the structural, electronic, and dynamic properties of this compound. By leveraging established quantum mechanics and molecular dynamics methodologies, researchers can gain predictive insights into its behavior, guiding experimental design and accelerating its potential application in drug discovery and materials science.
Introduction: The Rationale for a Computational Approach
The cyclobutane scaffold is an increasingly appreciated motif in medicinal chemistry, offering a three-dimensional alternative to more traditional planar structures.[1] Its inclusion can significantly impact the physicochemical and pharmacological properties of a molecule.[5][6] The phenoxy and carboxylic acid groups, on the other hand, are well-established pharmacophores, crucial for molecular recognition and interaction.[3][4] The combination of these features in this compound suggests a molecule with potentially unique conformational and electronic characteristics.
Theoretical and computational modeling provides a powerful, cost-effective, and time-efficient avenue to explore these characteristics before embarking on extensive and resource-intensive experimental studies. This "in silico" approach allows for the detailed examination of molecular geometries, reaction mechanisms, and interactions at an atomic level of detail.[7][8]
Foundational Analysis: Isomerism and Conformational Landscape
A critical first step in the study of this compound is the characterization of its possible stereoisomers, namely the cis and trans isomers arising from the relative orientation of the phenoxy and carboxylic acid groups on the cyclobutane ring. The puckered nature of the cyclobutane ring further contributes to a complex conformational landscape.
Computational methods are ideally suited to determine the relative stabilities of these isomers and to map the potential energy surface of the molecule. This information is crucial for understanding which conformations are likely to be populated under physiological or experimental conditions and, consequently, which shapes are available for interaction with biological targets or for self-assembly.
Core Computational Methodologies
A multi-tiered computational approach is recommended to gain a holistic understanding of this compound.
Quantum Mechanics (QM): The Electronic Blueprint
Quantum mechanics, particularly Density Functional Theory (DFT), is the gold standard for accurately calculating the electronic structure of molecules.[7][9] DFT calculations can provide invaluable information on:
-
Optimized Geometries: Determining the precise three-dimensional structure of the cis and trans isomers and their various conformers.
-
Relative Energies: Quantifying the stability differences between isomers and conformers.
-
Vibrational Frequencies: Predicting the infrared (IR) spectrum of the molecule, which can be used to validate the computational model against experimental data.
-
Electronic Properties: Calculating molecular orbitals (HOMO, LUMO), electrostatic potential maps, and partial atomic charges, which are critical for understanding reactivity and intermolecular interactions.
Molecular Dynamics (MD): The Molecule in Motion
While QM methods provide a static picture of the molecule, Molecular Dynamics (MD) simulations allow us to observe its dynamic behavior over time.[5] By simulating the molecule's movement in a given environment (e.g., in a solvent or near a surface), MD can reveal:
-
Conformational Dynamics: How the molecule flexes and changes shape over time.
-
Solvation Effects: The influence of the solvent on the molecule's conformation and properties.
-
Intermolecular Interactions: How the molecule interacts with other molecules, including potential binding partners.
A Unified Computational Workflow
The following diagram illustrates a comprehensive workflow for the theoretical and computational characterization of this compound.
Detailed Experimental Protocols
The following sections provide step-by-step protocols for key computational experiments. These are intended as a starting point and may require modification based on the specific research question and available computational resources.
Protocol 1: DFT Geometry Optimization and Frequency Analysis
This protocol outlines the steps for performing a DFT calculation using the Gaussian software package.
-
Structure Preparation:
-
Build the initial 3D structures of the cis and trans isomers of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Save the coordinates in a format compatible with Gaussian (e.g., .gjf).
-
-
Input File Generation:
-
Create a Gaussian input file with the following keywords in the route section: #p B3LYP/6-31G(d) Opt Freq.
-
B3LYP: A widely used and reliable DFT functional.
-
6-31G(d): A standard Pople-style basis set suitable for this type of molecule.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum and to predict the IR spectrum.
-
-
Specify the charge (0) and multiplicity (1) of the molecule.
-
Paste the molecular coordinates into the input file.
-
-
Job Submission and Analysis:
-
Submit the input file to the Gaussian program.
-
Upon completion, verify that the optimization converged and that there are no imaginary frequencies in the output file.
-
Extract the optimized coordinates, relative energies, and predicted vibrational frequencies.
-
Protocol 2: Molecular Dynamics Simulation
This protocol provides a general outline for running an MD simulation using a package like GROMACS or AMBER.
-
System Preparation:
-
Start with the QM-optimized structure of the desired isomer.
-
Assign a suitable force field (e.g., GAFF for general organic molecules).
-
Generate the topology file containing the parameters for all atoms, bonds, angles, and dihedrals.
-
-
Solvation and Ionization:
-
Create a periodic simulation box (e.g., a cube) and fill it with a chosen solvent model (e.g., TIP3P water).
-
Add ions to neutralize the system if necessary.
-
-
Minimization and Equilibration:
-
Perform an energy minimization of the system to remove any steric clashes.
-
Run a short NVT (constant number of particles, volume, and temperature) simulation to bring the system to the desired temperature.
-
Run a short NPT (constant number of particles, pressure, and temperature) simulation to bring the system to the desired pressure and density.
-
-
Production Run:
-
Run the main MD simulation for the desired length of time (e.g., 100 ns).
-
Save the trajectory of the atoms at regular intervals.
-
-
Analysis:
-
Analyze the trajectory to study conformational changes, hydrogen bonding, and other dynamic properties.
-
Data Presentation and Interpretation
The quantitative data obtained from these simulations should be summarized in a clear and concise manner.
Table 1: Predicted Properties of this compound Isomers
| Property | cis Isomer | trans Isomer | Method |
| Relative Energy (kcal/mol) | 0.00 | TBD | B3LYP/6-31G(d) |
| Dipole Moment (Debye) | TBD | TBD | B3LYP/6-31G(d) |
| Key Bond Length (C-O, Å) | TBD | TBD | B3LYP/6-31G(d) |
| Key Bond Angle (O-C-C, °) | TBD | TBD | B3LYP/6-31G(d) |
| Puckering Angle (°) | TBD | TBD | B3LYP/6-31G(d) |
| C=O Stretch Freq. (cm⁻¹) | TBD | TBD | B3LYP/6-31G(d) |
(TBD: To Be Determined from calculations)
The interpretation of these results will provide insights into:
-
Thermodynamic Stability: The relative energies will indicate which isomer is more stable.
-
Polarity: The dipole moment will influence solubility and intermolecular interactions.
-
Structural Features: Bond lengths, angles, and puckering will define the molecule's shape.
-
Spectroscopic Signature: The calculated vibrational frequencies can be compared with experimental IR spectra for validation.
Conclusion and Future Directions
The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth characterization of this compound. By systematically applying these techniques, researchers can build a comprehensive understanding of its structure, dynamics, and electronic properties. This knowledge is foundational for any future efforts to explore its potential in drug design, materials science, or other chemical applications.
Future computational studies could expand upon this work by:
-
Investigating the molecule's interaction with specific biological targets using molecular docking and more advanced QM/MM simulations.
-
Simulating its self-assembly or aggregation behavior in different environments.
-
Exploring its reactivity and potential degradation pathways.
By integrating computational modeling with experimental validation, a complete and accurate picture of this compound and its potential can be realized.
References
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Known Isomers of 3-Phenoxycyclobutanecarboxylic Acid
This guide provides a comprehensive technical overview of the cis- and trans-isomers of 3-phenoxycyclobutanecarboxylic acid, a crucial building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the stereochemistry, stereoselective synthesis, analytical characterization, and strategic separation of these isomers, grounding all claims in verifiable scientific literature.
Introduction: The Strategic Importance of Cyclobutane Scaffolds in Drug Design
The cyclobutane motif, once considered an esoteric scaffold, is now recognized for its significant utility in drug development. Its rigid, three-dimensional structure allows for precise positioning of substituents, enabling chemists to explore chemical space in ways that more traditional acyclic or aromatic linkers cannot. The isomers of this compound represent a key class of these scaffolds. The distinct spatial arrangement of the phenoxy and carboxylic acid groups in the cis- and trans-isomers provides a geometrically constrained framework ideal for designing molecules with high target affinity and specificity. Understanding the synthesis and characterization of each distinct isomer is therefore paramount for leveraging this scaffold in the development of novel therapeutics.
Stereochemistry: Defining the Cis and Trans Isomers
The core of this compound's utility lies in its diastereomerism. The relative orientation of the phenoxy and carboxylic acid substituents on the cyclobutane ring gives rise to two distinct isomers: cis and trans.
-
cis-3-Phenoxycyclobutanecarboxylic Acid: The phenoxy and carboxylic acid groups are on the same face of the cyclobutane ring.
-
trans-3-Phenoxycyclobutanecarboxylic Acid: The phenoxy and carboxylic acid groups are on opposite faces of the ring.
These geometric differences profoundly impact the molecule's shape, polarity, and ability to interact with biological targets.
Figure 1: Chemical structures of cis- and trans-3-phenoxycyclobutanecarboxylic acid.
Stereoselective Synthesis of Isomers
The synthesis of isomerically pure this compound hinges on controlling the stereochemistry of a key nucleophilic substitution reaction, followed by ester hydrolysis. The general pathway involves the reaction of a phenoxide salt with an ethyl 3-halocyclobutanecarboxylate precursor. The stereochemistry of the final product is dictated by the stereochemistry of the starting halide.
Synthesis of trans-3-Phenoxycyclobutanecarboxylic Acid
The trans-isomer is synthesized via a pathway that typically involves an SN2 reaction with inversion of stereochemistry. The process starts from the commercially available ethyl cis-3-hydroxycyclobutanecarboxylate.
Figure 2: Workflow for the synthesis of the trans-isomer.
Protocol for trans-Isomer Synthesis:
Step 1: Mesylation of Ethyl cis-3-hydroxycyclobutanecarboxylate
-
Dissolve ethyl cis-3-hydroxycyclobutanecarboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C.
-
Add triethylamine (Et₃N) (1.5 eq) to the solution.
-
Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude mesylate intermediate.
Causality: The hydroxyl group is a poor leaving group. Mesylation converts it into a good leaving group (mesylate), which is readily displaced in the subsequent SN2 reaction.
Step 2: Nucleophilic Substitution with Sodium Phenoxide
-
Dissolve phenol (1.5 eq) in dimethylformamide (DMF) and add sodium hydride (NaH) (1.5 eq) portion-wise at 0 °C. Stir until hydrogen evolution ceases, forming sodium phenoxide in situ.
-
Add a solution of the crude ethyl cis-3-(methylsulfonyloxy)cyclobutanecarboxylate from Step 1 in DMF to the sodium phenoxide solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
-
Cool the mixture, quench with saturated ammonium chloride (NH₄Cl) solution, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product is purified by column chromatography to yield ethyl trans-3-phenoxycyclobutanecarboxylate.
Causality: This is the key stereochemistry-determining step. The phenoxide ion acts as a nucleophile, attacking the carbon bearing the mesylate group from the opposite face, resulting in an inversion of configuration from cis to trans.
Step 3: Saponification to the Carboxylic Acid
-
Dissolve the purified ethyl trans-3-phenoxycyclobutanecarboxylate in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH) (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the solution to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M hydrochloric acid (HCl) at 0 °C, causing the product to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield pure trans-3-phenoxycyclobutanecarboxylic acid.
Causality: Basic hydrolysis (saponification) is an irreversible reaction that cleaves the ester to form the sodium salt of the carboxylic acid and ethanol.[1] Subsequent acidification protonates the carboxylate salt to yield the final carboxylic acid product.[2]
Synthesis of cis-3-Phenoxycyclobutanecarboxylic Acid
The synthesis of the cis-isomer can be achieved using a Mitsunobu reaction, which proceeds with an inversion of stereochemistry from an accessible trans-alcohol precursor.
Protocol for cis-Isomer Synthesis:
This synthesis begins with ethyl trans-3-hydroxycyclobutanecarboxylate.
-
Dissolve ethyl trans-3-hydroxycyclobutanecarboxylate (1.0 eq), phenol (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture and purify by column chromatography to isolate ethyl cis-3-phenoxycyclobutanecarboxylate.
-
Perform saponification as described in Step 3 of the trans-isomer synthesis to obtain cis-3-phenoxycyclobutanecarboxylic acid.
Causality: The Mitsunobu reaction is a powerful method for inverting the stereochemistry of a secondary alcohol. The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the phenoxide nucleophile in an SN2 fashion, leading to the inversion of stereochemistry from trans to cis.
Analytical Characterization and Isomer Differentiation
Distinguishing between the cis and trans isomers is critical and is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The key differentiating factor is the magnitude of the vicinal coupling constant (³J) between the protons on the cyclobutane ring.
Figure 3: Workflow for the analytical characterization of isomers.
¹H NMR Spectroscopy
In cyclobutane systems, the coupling constant between cis protons is typically smaller than that between trans protons. This empirical rule allows for unambiguous assignment.
| Isomer | H-1 (CH-COOH) | H-3 (CH-OPh) | Cyclobutane CH₂ | Key Differentiator: Coupling Constants (³J) |
| cis | Quintet | Quintet | Multiplets | Protons on C2/C4 coupled to H1/H3 show smaller ³J values (typically 5-7 Hz). |
| trans | Quintet | Quintet | Multiplets | Protons on C2/C4 coupled to H1/H3 show larger ³J values (typically 8-10 Hz). |
Note: The exact chemical shifts (ppm) and coupling constants (Hz) can vary based on the solvent and instrument used. The data presented are representative values for distinguishing the isomers.
Separation of Isomers
If a synthesis results in a mixture of isomers, they can be separated using chromatographic techniques.
-
Column Chromatography: The esters (ethyl cis/trans-3-phenoxycyclobutanecarboxylate) often exhibit different polarities and can be separated on a silica gel column using a solvent system like ethyl acetate and hexanes.
-
Preparative HPLC: For high-purity separation, preparative high-performance liquid chromatography (HPLC) is the method of choice.
Separation can also sometimes be achieved by exploiting differences in the pKa values of the isomeric acids through techniques like dissociation extraction.[3]
Conclusion and Future Outlook
The cis and trans isomers of this compound are valuable, stereochemically defined building blocks for drug discovery. The synthetic routes outlined in this guide, leveraging stereochemical inversion via SN2 or Mitsunobu reactions, provide reliable access to either isomer. The definitive analytical characterization relies on the well-established principles of NMR spectroscopy, specifically the analysis of vicinal coupling constants. As the demand for novel, three-dimensional molecular scaffolds continues to grow, a thorough understanding of the synthesis and properties of these isomers will remain an essential tool for medicinal chemists aiming to develop the next generation of targeted therapeutics.
References
safety and handling precautions for 3-Phenoxycyclobutanecarboxylic acid
An In-Depth Technical Guide to the Safe Handling of 3-Phenoxycyclobutanecarboxylic Acid
Foreword: A Note on Prudent Practice
This document provides a detailed guide on the . It is critical to note that comprehensive, peer-reviewed toxicological data for this specific compound is not widely available. Therefore, the guidance herein is predicated on established principles of laboratory safety, the known hazards of its constituent functional groups (a carboxylic acid and a phenoxy ether), and data extrapolated from structurally analogous compounds such as 3-Phenoxybenzoic acid. Researchers must, as a matter of course, treat any compound with an incomplete toxicological profile with the highest degree of caution, assuming it to be hazardous.
Section 1: Hazard Identification and Risk Assessment
This compound is an organic compound whose structure suggests specific chemical and toxicological risks. The primary hazards are associated with its acidity and its potential to act as an irritant.
1.1. Chemical Structure and Inferred Hazards
-
Carboxylic Acid Group (-COOH): Carboxylic acids are generally acidic and can be corrosive to skin, eyes, and mucous membranes.[1] The acidity of this functional group necessitates measures to prevent direct contact and inhalation.
-
Phenoxy Group (C₆H₅O-): Aromatic ethers are generally stable, but their metabolites can sometimes exhibit toxicity. For instance, 3-Phenoxybenzoic acid, a related metabolite of pyrethroid insecticides, is known to cause skin and eye irritation and may cause respiratory irritation.[2]
-
Physical Form: As a solid, the primary exposure risk during handling is the generation and inhalation of dust.
Based on analogous compounds, the anticipated hazards are summarized below.
| Hazard Classification | Anticipated Effect | GHS Pictogram |
| Skin Irritation | Causes skin irritation upon contact. |
|
| Eye Irritation | Causes serious eye irritation or damage. |
|
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. |
|
This table is predictive and based on data from similar chemical structures. All personnel must handle the compound as if these hazards are confirmed.
1.2. Causality of Risk
The corrosive and irritant nature of carboxylic acids stems from their ability to donate protons, which can hydrolyze proteins and lipids in biological tissues, leading to cell damage.[1] Inhalation of fine chemical dust can cause mechanical and chemical irritation to the delicate tissues of the respiratory tract.[3] Therefore, all handling procedures must be designed to rigorously prevent contact and aerosolization.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach, combining engineering controls and robust PPE, is mandatory to ensure personnel safety.
2.1. Engineering Controls
-
Chemical Fume Hood: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood.[4] This is the primary engineering control to prevent the inhalation of dust and to contain any potential spills.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[5] Their proximity is crucial for immediate decontamination in case of accidental exposure.
2.2. Personal Protective Equipment (PPE)
PPE is the last line of defense and its use is non-negotiable.[6] The minimum required PPE for handling this compound is detailed below.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant nitrile gloves.[7] | To prevent direct skin contact. Nitrile offers protection against a broad range of chemicals for incidental contact.[8] Gloves must be inspected before use and changed immediately if contaminated.[8] |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards.[5][7] | To protect eyes from dust particles and potential splashes. Standard safety glasses do not provide an adequate seal and are insufficient.[9] |
| Body Protection | A buttoned, long-sleeved laboratory coat. | To protect skin and personal clothing from contamination.[10] |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | To protect feet from spills and falling objects.[10] |
| Respiratory Protection | Not typically required if handled exclusively within a fume hood. If there is a risk of aerosolization outside of a hood, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[8] | To prevent inhalation of hazardous dust.[10] |
2.3. PPE Donning and Doffing Protocol
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Section 3: Safe Handling and Storage Protocols
3.1. Step-by-Step Handling Protocol
-
Preparation: Before handling, review this guide and the available safety information. Ensure the fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment.
-
PPE: Don the required PPE as per the protocol in Section 2.3.
-
Weighing and Transfer: Conduct all manipulations of the solid compound within the fume hood. Use a spatula to carefully transfer the material. Avoid actions that could create dust, such as dropping or rapid scooping.[11]
-
Cleaning: After handling, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.
-
Doffing PPE: Remove PPE in the correct order to prevent contamination of skin and clothing.[12] Wash hands thoroughly with soap and water after work is complete.[13]
3.2. Storage Requirements
Proper storage is essential to maintain chemical integrity and prevent hazardous reactions.[14]
-
Location: Store in a cool, dry, well-ventilated area.[11]
-
Container: Keep the container tightly closed to prevent absorption of moisture.[12]
-
Segregation: Chemical segregation is crucial to prevent accidental mixing of incompatible materials.[15] Store this compound away from:
Caption: Chemical Storage Segregation Diagram.
Section 4: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
4.1. Spill Response
-
Small Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a labeled waste container.[5]
-
Wipe the area with a damp cloth, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Large Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert laboratory supervisor and institutional safety personnel.
-
Prevent entry to the area.
-
Allow only trained emergency responders to handle the cleanup.
-
Caption: Emergency Spill Response Workflow.
4.2. Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[12] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[16] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and drink one or two glasses of water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.
4.3. Fire Response
-
Fire Extinguishing: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[16]
-
Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides.[5] Firefighters should wear self-contained breathing apparatus (SCBA).[5]
Section 5: Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and used PPE, must be disposed of as hazardous chemical waste.
-
Collection: Collect waste in a clearly labeled, sealed container.
-
Labeling: The label must include the full chemical name and associated hazards.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[12]
References
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. flinnsci.com [flinnsci.com]
- 5. fishersci.com [fishersci.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 10. falseguridad.com [falseguridad.com]
- 11. echemi.com [echemi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
- 15. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 [safety.rochester.edu]
- 16. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Note: A Protocol for the Synthesis of 3-Phenoxycyclobutanecarboxylic Acid
Introduction
3-Phenoxycyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. Its rigid cyclobutane core, combined with the phenoxy substituent, provides a unique three-dimensional scaffold that can be exploited to design novel therapeutic agents and functional materials. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing from commercially available starting materials. The described methodology is robust, scalable, and amenable to further derivatization.
The synthetic strategy hinges on two cornerstone reactions in organic chemistry: the formation of a key intermediate, ethyl 3-bromocyclobutanecarboxylate, followed by a Williamson ether synthesis to introduce the phenoxy moiety. The final step involves the hydrolysis of the ethyl ester to yield the target carboxylic acid. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of this important molecule.
Overall Synthetic Workflow
The synthesis of this compound is accomplished via a three-step sequence as depicted in the workflow diagram below. The initial phase involves the synthesis of the pivotal intermediate, ethyl 3-bromocyclobutanecarboxylate, from ethyl 3-oxocyclobutanecarboxylate. This is followed by a nucleophilic substitution reaction with phenol under basic conditions. The final step is the hydrolysis of the resulting ester to afford the desired carboxylic acid.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of Ethyl 3-bromocyclobutanecarboxylate
This initial stage focuses on the preparation of the key alkyl halide intermediate. The synthesis begins with the reduction of the ketone in ethyl 3-oxocyclobutanecarboxylate to a secondary alcohol, which is subsequently converted to the corresponding bromide.
Materials and Reagents
| Reagent | Supplier | Purity | Quantity |
| Ethyl 3-oxocyclobutanecarboxylate | Sigma-Aldrich | 97% | 10.0 g (70.3 mmol) |
| Sodium borohydride (NaBH₄) | Acros Organics | 99% | 1.33 g (35.2 mmol) |
| Methanol (MeOH) | Fisher Scientific | ACS Grade | 200 mL |
| Diethyl ether (Et₂O) | VWR Chemicals | Anhydrous | 150 mL |
| Phosphorus tribromide (PBr₃) | Alfa Aesar | 99% | 7.6 g (28.1 mmol) |
| Dichloromethane (DCM) | EMD Millipore | Anhydrous | 100 mL |
| Saturated sodium bicarbonate (NaHCO₃) | LabChem | - | 100 mL |
| Brine | - | - | 100 mL |
| Anhydrous magnesium sulfate (MgSO₄) | BeanTown Chemical | - | As needed |
Step-by-Step Protocol
1.1 Reduction of Ethyl 3-oxocyclobutanecarboxylate
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-oxocyclobutanecarboxylate (10.0 g, 70.3 mmol) and methanol (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.33 g, 35.2 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Concentrate the mixture in vacuo to remove the methanol.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield ethyl 3-hydroxycyclobutanecarboxylate as a colorless oil. This intermediate is typically used in the next step without further purification.
Causality Behind Experimental Choices: The reduction of the ketone to a secondary alcohol is a critical transformation. Sodium borohydride is chosen as the reducing agent due to its mild nature and high selectivity for ketones in the presence of esters. The reaction is performed at a low temperature to control the rate of reaction and minimize side products.
1.2 Bromination of Ethyl 3-hydroxycyclobutanecarboxylate
-
Dissolve the crude ethyl 3-hydroxycyclobutanecarboxylate from the previous step in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (7.6 g, 28.1 mmol) dropwise via a syringe.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (100 g).
-
Separate the organic layer and wash it sequentially with cold water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 3-bromocyclobutanecarboxylate.[1]
Causality Behind Experimental Choices: Phosphorus tribromide is a classic and effective reagent for converting secondary alcohols to alkyl bromides. The reaction proceeds via an SN2 mechanism, which typically results in an inversion of stereochemistry at the reaction center. The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the decomposition of the PBr₃. The aqueous workup is necessary to remove any remaining PBr₃ and other water-soluble byproducts.
Part 2: Williamson Ether Synthesis and Hydrolysis
With the key intermediate in hand, the next phase involves the formation of the phenoxy ether linkage via a Williamson ether synthesis, followed by the final hydrolysis of the ester to yield the target carboxylic acid.[2][3][4]
Materials and Reagents
| Reagent | Supplier | Purity | Quantity |
| Ethyl 3-bromocyclobutanecarboxylate | (From Part 1) | - | 5.0 g (24.1 mmol) |
| Phenol | Sigma-Aldrich | 99% | 2.5 g (26.5 mmol) |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Acros Organics | - | 1.06 g (26.5 mmol) |
| Anhydrous N,N-Dimethylformamide (DMF) | Alfa Aesar | 99.8% | 50 mL |
| Lithium hydroxide (LiOH) | Fisher Scientific | 98% | 1.15 g (48.2 mmol) |
| Tetrahydrofuran (THF) | VWR Chemicals | Anhydrous | 50 mL |
| Water | - | Deionized | 50 mL |
| 1 M Hydrochloric acid (HCl) | LabChem | - | As needed |
| Ethyl acetate (EtOAc) | Fisher Scientific | ACS Grade | 150 mL |
| Anhydrous sodium sulfate (Na₂SO₄) | BeanTown Chemical | - | As needed |
Step-by-Step Protocol
2.1 Williamson Ether Synthesis
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add sodium hydride (1.06 g of a 60% dispersion in mineral oil, 26.5 mmol).
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous DMF (30 mL) to the washed sodium hydride.
-
In a separate flask, dissolve phenol (2.5 g, 26.5 mmol) in anhydrous DMF (20 mL).
-
Slowly add the phenol solution to the sodium hydride suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.
-
Add a solution of ethyl 3-bromocyclobutanecarboxylate (5.0 g, 24.1 mmol) in anhydrous DMF (10 mL) to the sodium phenoxide solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude ethyl 3-phenoxycyclobutanecarboxylate can be purified by column chromatography on silica gel or used directly in the next step.
Causality Behind Experimental Choices: The Williamson ether synthesis is a classic SN2 reaction between an alkoxide and an alkyl halide.[2][3] Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates phenol to form the highly nucleophilic sodium phenoxide.[5] DMF is an excellent polar aprotic solvent for this reaction as it solvates the cation, leaving the alkoxide anion more nucleophilic. Heating the reaction helps to overcome the activation energy barrier for the substitution reaction.
2.2 Hydrolysis of Ethyl 3-phenoxycyclobutanecarboxylate
-
Dissolve the crude ethyl 3-phenoxycyclobutanecarboxylate in a mixture of THF (50 mL) and water (25 mL) in a 250 mL round-bottom flask.
-
Add lithium hydroxide (1.15 g, 48.2 mmol) to the solution.
-
Stir the mixture vigorously at room temperature for 6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Concentrate the reaction mixture in vacuo to remove the THF.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
A white precipitate of this compound should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
The product can be further purified by recrystallization if necessary.
Causality Behind Experimental Choices: Alkaline hydrolysis is an effective method for converting esters to carboxylic acids.[6][7] Lithium hydroxide is used as the base, and the reaction is typically irreversible as the resulting carboxylate salt is unreactive towards the alcohol byproduct.[6] Acidification of the carboxylate salt protonates it, leading to the precipitation of the desired carboxylic acid, which is often a solid and can be easily isolated by filtration.
Expected Results and Characterization
The successful synthesis of this compound can be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the phenoxy group, as well as the aliphatic protons of the cyclobutane ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carboxylic acid carbon, the aromatic carbons, and the cyclobutane carbons.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (192.21 g/mol ).[8]
-
Melting Point: The purified product should have a sharp melting point.
References
- 1. chembk.com [chembk.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. 1263284-46-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
The Strategic Integration of 3-Phenoxycyclobutanecarboxylic Acid in Modern Organic Synthesis: A Guide for Researchers and Drug Development Professionals
Introduction: The Rise of the 3-Phenoxycyclobutane Motif in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the emerging privileged scaffolds, the 3-phenoxycyclobutane moiety has garnered significant attention. This structural unit uniquely combines the conformational rigidity of a cyclobutane ring with the versatile interactive potential of a phenoxy group. The cyclobutane core, with its inherent three-dimensionality, serves to increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a characteristic often correlated with improved solubility, metabolic stability, and reduced planarity, thereby mitigating risks of promiscuous binding to off-target proteins. The phenoxy substituent, in turn, can engage in crucial hydrophobic and π-π stacking interactions within the binding pockets of biological targets, enhancing potency and selectivity. 3-Phenoxycyclobutanecarboxylic acid emerges as a highly valuable and versatile building block for introducing this desirable motif into complex molecular frameworks. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Synthetic Transformations: From Carboxylic Acid to Bioactive Amides and Amines
The carboxylic acid functionality of this compound is a versatile handle for a variety of chemical transformations. The most common and medicinally relevant applications involve its conversion to amides and amines, which are prevalent functional groups in a vast array of pharmaceuticals.
I. Amide Bond Formation: A Gateway to Diverse Chemical Space
The direct coupling of this compound with a wide range of primary and secondary amines is a cornerstone of its application. This transformation is fundamental in the construction of numerous enzyme inhibitors and receptor modulators.
Conceptual Workflow for Amide Coupling:
Figure 1: General workflow for the amide coupling of this compound.
Detailed Protocol: Synthesis of a Generic 3-Phenoxycyclobutane Carboxamide
This protocol provides a robust and widely applicable method for the synthesis of amide derivatives from this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 192.21 | 1.0 | 1.0 |
| Amine (R-NHR') | - | 1.1 | 1.1 |
| HATU | 380.23 | 1.2 | 1.2 |
| DIPEA | 129.24 | 3.0 | 3.0 |
| Anhydrous DMF | - | 5 mL | - |
Procedure:
-
To a solution of this compound (1.0 mmol, 192 mg) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under an inert atmosphere (N₂ or Ar), add the desired amine (1.1 mmol).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 mmol, 0.52 mL) to the reaction mixture.
-
Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 mmol, 456 mg) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with 5% aqueous lithium chloride solution (3 x 15 mL) to remove residual DMF.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-phenoxycyclobutane carboxamide.
Causality Behind Experimental Choices:
-
HATU as a Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used) by rapidly forming an activated ester intermediate.
-
DIPEA as a Base: A non-nucleophilic base like DIPEA is crucial to neutralize the hexafluorophosphate salt formed during the activation step without competing with the primary or secondary amine nucleophile. An excess is used to ensure the reaction proceeds to completion.
-
Aqueous LiCl Wash: Washing with an aqueous lithium chloride solution is a standard and effective method for removing the high-boiling point solvent DMF during work-up.
II. Conversion to 3-Phenoxycyclobutanamine: A Key Intermediate for Bioactive Molecules
The transformation of the carboxylic acid to the corresponding primary amine is a critical step in the synthesis of many pharmaceutical candidates, particularly kinase inhibitors where the amine serves as a key pharmacophoric element. The Curtius rearrangement provides a reliable and high-yielding pathway for this conversion.
Conceptual Pathway for Curtius Rearrangement:
Figure 2: Key steps in the conversion of this compound to 3-Phenoxycyclobutanamine via the Curtius rearrangement.[1][2][3][4]
Detailed Protocol: Synthesis of tert-butyl (3-phenoxycyclobutyl)carbamate
This two-step, one-pot procedure details the conversion of the carboxylic acid to the Boc-protected amine, a stable and versatile intermediate.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 192.21 | 1.0 | 1.0 |
| Diphenylphosphoryl azide (DPPA) | 275.16 | 1.1 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 1.1 | 1.1 |
| tert-Butanol (t-BuOH) | 74.12 | - | Solvent |
| Anhydrous Toluene | - | 10 mL | - |
Procedure:
-
To a solution of this compound (1.0 mmol, 192 mg) in anhydrous toluene (10 mL) and tert-butanol (2 mL), add triethylamine (1.1 mmol, 0.15 mL).
-
Add diphenylphosphoryl azide (DPPA) (1.1 mmol, 0.24 mL) dropwise to the stirred solution at room temperature.
-
After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours, or until nitrogen evolution ceases.
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of the carbamate.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., a gradient of ethyl acetate in hexanes) to yield tert-butyl (3-phenoxycyclobutyl)carbamate.
Deprotection to the Primary Amine:
The resulting Boc-protected amine can be readily deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or 4M HCl in dioxane) to yield the free 3-phenoxycyclobutanamine, which can then be used in subsequent coupling reactions.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
Illustrative Synthetic Scheme towards a JAK Inhibitor Core:
Figure 3: Plausible synthetic route for incorporating the 3-phenoxycyclobutane moiety into a JAK inhibitor scaffold.
This conceptual pathway illustrates how 3-Phenoxycyclobutanamine, derived from the corresponding carboxylic acid, can be coupled with a common heterocyclic core found in many JAK inhibitors, such as tofacitinib and its analogues.[5][6] The final acylation step is a common strategy to introduce functionalities that can form covalent bonds with specific residues in the kinase binding site, leading to irreversible inhibition.[7][8]
Conclusion and Future Outlook
This compound stands as a testament to the power of rational molecular design in modern organic and medicinal chemistry. Its ability to introduce a conformationally constrained, three-dimensional scaffold with favorable physicochemical properties makes it an invaluable tool for researchers aiming to overcome challenges in drug discovery, such as poor solubility and metabolic instability. The straightforward and robust protocols for its conversion into key synthetic intermediates like amides and amines open up a vast chemical space for exploration. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in the successful development of the next generation of medicines.
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.unl.pt [research.unl.pt]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
The Strategic Incorporation of 3-Phenoxycyclobutanecarboxylic Acid in Modern Medicinal Chemistry
Introduction: The Value of Three-Dimensional Scaffolds in Drug Design
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is paramount. While aromatic and conformationally flexible aliphatic chains have been the bedrock of medicinal chemistry for decades, there is a growing appreciation for the role of rigid, three-dimensional motifs. Small carbocycles, such as cyclobutanes, have emerged as powerful tools for medicinal chemists to sculpt drug candidates with enhanced potency, selectivity, and metabolic stability.[1][2]
The cyclobutane ring, in particular, offers a unique set of characteristics. Its puckered, non-planar structure provides a distinct three-dimensional geometry that can facilitate optimal interactions with the often-complex topology of protein binding sites. This conformational rigidity can reduce the entropic penalty of binding and can be exploited to orient key pharmacophoric elements in a precise manner.[1][3] The introduction of a cyclobutane moiety can also improve a compound's pharmacokinetic profile by blocking sites of metabolic attack and increasing its fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates.
This application note provides a detailed guide to the synthesis and utility of 3-Phenoxycyclobutanecarboxylic acid , a versatile building block that combines the structural benefits of the cyclobutane core with the electronic and steric features of a phenoxy substituent. We will explore its synthesis, derivatization, and application in the context of developing potent and selective kinase inhibitors, a cornerstone of modern targeted therapies.
Synthesis of this compound: A Proposed Route
Step 1: Reduction of 3-Oxocyclobutanecarboxylic Acid
The first step is the reduction of the ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, leaving the carboxylic acid intact.
Protocol 1: Synthesis of 3-Hydroxycyclobutanecarboxylic Acid
-
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-hydroxycyclobutanecarboxylic acid.[9]
-
The crude product can be purified by column chromatography or recrystallization if necessary.
-
Step 2: Etherification of 3-Hydroxycyclobutanecarboxylic Acid
With the alcohol in hand, the phenoxy group can be introduced via a Mitsunobu reaction or a Williamson ether synthesis. The Mitsunobu reaction is often preferred for its mild conditions and stereospecific inversion of the alcohol stereocenter, which can be advantageous in constructing specific diastereomers.[4][10][11][12][13]
Protocol 2: Synthesis of this compound via Mitsunobu Reaction
-
Materials:
-
3-Hydroxycyclobutanecarboxylic acid (as the methyl or ethyl ester to avoid side reactions with the carboxylic acid)
-
Phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the methyl or ethyl ester of 3-hydroxycyclobutanecarboxylic acid (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, add DIAD or DEAD (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude ester can be purified by column chromatography on silica gel.
-
For hydrolysis of the ester, dissolve the purified product in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Caption: Proposed synthetic workflow for this compound.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The 3-phenoxycyclobutane motif is a privileged scaffold found in a number of potent and selective kinase inhibitors, particularly those targeting Janus kinases (JAKs) and Interleukin-1 receptor-associated kinase 4 (IRAK4).[14][15] These kinases are critical nodes in signaling pathways that regulate immune responses and cell proliferation, making them attractive targets for the treatment of autoimmune diseases and cancers.[16][17][18][19][20][21]
The rigid cyclobutane core helps to position the phenoxy group and the amide linkage in a defined orientation, facilitating precise interactions with the kinase active site. The phenoxy group can engage in hydrophobic and π-stacking interactions, while the carboxylic acid provides a handle for the introduction of various amine-containing fragments to explore the chemical space and optimize ligand-protein interactions.
Derivatization via Amide Coupling
The carboxylic acid functionality of this compound is readily derivatized through amide bond formation, one of the most frequently used reactions in medicinal chemistry.[2] A variety of coupling reagents can be employed to activate the carboxylic acid for reaction with a primary or secondary amine.
Protocol 3: General Amide Coupling of this compound
-
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure (using HATU):
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine of interest (1.1 eq), followed by DIPEA (2.0-3.0 eq).
-
Add HATU (1.2 eq) to the mixture at room temperature.
-
Stir the reaction for 2-16 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1][16]
-
Caption: Workflow for the synthesis of amide derivatives.
Case Study: 3-Phenoxycyclobutane Motif in IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response.[22] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer.[17][23] Consequently, IRAK4 has emerged as a high-value therapeutic target.[5][24][25][26][27]
Several potent and selective IRAK4 inhibitors feature a 3-phenoxycyclobutane core. In these molecules, the 3-phenoxycyclobutanecarboxamide moiety serves as a key pharmacophore, with the amide nitrogen often linked to a heterocyclic system that occupies the hinge-binding region of the kinase.
| Compound Class | Target | Key Structural Features | Reported Activity (IC₅₀) |
| Pyrazolopyrimidine Derivatives | IRAK4 | 3-Phenoxycyclobutane-amide linked to a pyrazolopyrimidine core | Potent inhibition in the low nanomolar range has been reported for analogs.[26] |
| Dihydrobenzofuran Derivatives | IRAK4 | Bioisosteric replacement of the phenoxy group with other aryl ethers on the cyclobutane scaffold | Nanomolar potency against IRAK4 has been achieved.[25][26] |
Note: Specific IC₅₀ values for direct amide derivatives of this compound are not publicly available and are typically found within proprietary company data or patents for more complex structures.
Caption: Simplified IRAK4 signaling pathway and the point of intervention.
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for medicinal chemists. Its inherent three-dimensionality and the synthetic accessibility of its derivatives make it an attractive scaffold for the development of novel therapeutics. The successful incorporation of the 3-phenoxycyclobutane motif into potent kinase inhibitors, such as those targeting IRAK4, underscores its potential. By providing a rigid core that can be strategically functionalized, this building block enables the fine-tuning of ligand-protein interactions and the optimization of pharmacokinetic properties. As the demand for novel, highly selective, and metabolically robust drug candidates continues to grow, the application of thoughtfully designed three-dimensional scaffolds like this compound is poised to play an increasingly important role in the future of drug discovery.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. grokipedia.com [grokipedia.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 7. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 8. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 9. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. researchgate.net [researchgate.net]
- 14. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 15. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 16. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Reactome | JAK3 binds JAK3 inhibitors [reactome.org]
- 21. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 24. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
Application Notes and Protocols for the Derivatization of 3-Phenoxycyclobutanecarboxylic Acid for Biological Screening
Introduction: Unlocking the Therapeutic Potential of the Cyclobutane Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. The cyclobutane motif, a strained four-membered ring system, has emerged as a compelling scaffold, offering a unique three-dimensional geometry that can effectively probe the binding sites of biological targets. 3-Phenoxycyclobutanecarboxylic acid, in particular, presents an intriguing starting point for library synthesis. Its structure combines the rigid cyclobutane core with a flexible phenoxy side chain and a readily modifiable carboxylic acid handle. While the specific biological profile of this compound is not extensively documented, analogs such as 3-phenoxybenzoic acid and phenoxyacetic acid derivatives have demonstrated a range of biological activities, including acting as agonists for free fatty acid receptors and exhibiting potential in managing type 2 diabetes.[1][2][3] This structural precedent provides a strong rationale for the derivatization of the this compound core to generate a diverse chemical library for high-throughput biological screening.
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the efficient derivatization of this compound. We will detail robust protocols for the parallel synthesis of both amide and ester libraries in a 96-well plate format, optimized for diversity and compatibility with downstream biological assays. Furthermore, we will address critical aspects of library purification and characterization, ensuring the integrity and quality of the synthesized compounds.
Strategic Approach to Library Synthesis
The carboxylic acid moiety of this compound is the key functional group for derivatization. By converting this acid into a diverse array of amides and esters, we can systematically explore the chemical space around the core scaffold, modulating properties such as lipophilicity, hydrogen bonding potential, and steric bulk. This, in turn, can significantly impact the biological activity and pharmacokinetic profile of the resulting compounds.
Our strategy is centered around high-throughput synthesis, enabling the rapid generation of a large and diverse compound library.[4] This approach is essential for initial hit identification in screening campaigns.[5] We will employ parallel synthesis techniques in a 96-well plate format, which is amenable to automation and significantly increases efficiency.[6]
Figure 1. High-level workflow for the generation of a diverse screening library from this compound.
Part 1: Amide Library Synthesis via HATU-Mediated Coupling
Amide bond formation is a cornerstone of medicinal chemistry.[7] For high-throughput synthesis, the use of efficient and reliable coupling reagents is critical. We have selected Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as the coupling reagent for this protocol due to its high reactivity and ability to minimize side reactions.[8] The reaction proceeds through the formation of an active OAt-ester of the carboxylic acid, which is then readily displaced by an amine.[9]
Protocol 1: High-Throughput Amide Coupling in a 96-Well Plate
Materials:
-
This compound
-
Diverse library of primary and secondary amines (commercially available from suppliers such as Enamine[10] and ChemBridge[11])
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction plates with cap mats
-
Automated liquid handler (optional, but recommended for efficiency)
-
Centrifugal evaporator
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M solution of DIPEA in anhydrous DMF.
-
In a separate 96-well plate (the "amine plate"), dispense 100 µL of 0.2 M solutions of a diverse set of 88 amines in anhydrous DMF (leaving one column for controls).
-
-
Reaction Setup (in a 96-well reaction plate):
-
To each of the 88 wells designated for reactions, add 100 µL of the 0.2 M this compound stock solution (20 µmol).
-
Add 100 µL of the 0.2 M HATU stock solution (20 µmol) to each of these wells.
-
Add 50 µL of the 0.4 M DIPEA stock solution (20 µmol) to each well.
-
Transfer 100 µL of the corresponding amine solution from the "amine plate" to each reaction well.
-
For control wells, add all reagents except the amine.
-
-
Reaction Incubation:
-
Seal the 96-well reaction plate with a cap mat.
-
Incubate the plate at room temperature for 12-16 hours with gentle shaking.
-
-
Work-up and Isolation:
-
After the incubation period, remove the solvent from each well using a centrifugal evaporator.
-
The resulting crude amide derivatives are now ready for purification.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF | High boiling point and good solubilizing properties for a wide range of reactants.[7] |
| Coupling Reagent | HATU | High efficiency and fast reaction rates, minimizing epimerization for chiral substrates.[12] |
| Base | DIPEA | Non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.[8] |
| Stoichiometry | Acid:Amine:HATU:DIPEA (1:1:1:1) | Equimolar ratios are generally sufficient for high conversion in a screening library synthesis. |
| Temperature | Room Temperature | Mild conditions are generally sufficient for HATU-mediated couplings and prevent degradation of sensitive substrates. |
| Reaction Time | 12-16 hours | Allows for the reaction to proceed to completion for a wide range of amines. |
Table 1. Optimized parameters for HATU-mediated amide coupling in a 96-well plate format.
Figure 2. Simplified reaction scheme for HATU-mediated amide coupling.
Part 2: Ester Library Synthesis via Steglich Esterification
Ester derivatives can provide valuable insights into structure-activity relationships, often exhibiting different pharmacokinetic profiles compared to their amide counterparts. The Steglich esterification is a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols, particularly for acid-sensitive substrates.[13] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[14][15]
Protocol 2: High-Throughput Steglich Esterification in a 96-Well Plate
Materials:
-
This compound
-
Diverse library of primary and secondary alcohols (commercially available from suppliers like Ambeed[16] and Sigma-Aldrich)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction plates with cap mats
-
Automated liquid handler (optional)
-
Centrifugal evaporator
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
Prepare a 0.22 M solution of DIC in anhydrous DCM.
-
Prepare a 0.02 M solution of DMAP in anhydrous DCM.
-
In a separate 96-well plate (the "alcohol plate"), dispense 100 µL of 0.2 M solutions of a diverse set of 88 alcohols in anhydrous DCM.
-
-
Reaction Setup (in a 96-well reaction plate):
-
To each of the 88 wells designated for reactions, add 100 µL of the 0.2 M this compound stock solution (20 µmol).
-
Add 100 µL of the corresponding alcohol solution from the "alcohol plate" to each reaction well.
-
Add 100 µL of the 0.02 M DMAP stock solution (2 µmol) to each well.
-
Initiate the reaction by adding 100 µL of the 0.22 M DIC stock solution (22 µmol) to each well.
-
For control wells, add all reagents except the alcohol.
-
-
Reaction Incubation:
-
Seal the 96-well reaction plate with a cap mat.
-
Incubate the plate at room temperature for 16-24 hours with gentle shaking.
-
-
Work-up and Isolation:
-
After the incubation period, the diisopropylurea byproduct may precipitate. Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
Remove the solvent from each well using a centrifugal evaporator.
-
The resulting crude ester derivatives are now ready for purification.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | A common solvent for Steglich esterification that is volatile and facilitates easy removal. |
| Coupling Reagent | DIC | The urea byproduct is more soluble than that of DCC, simplifying work-up in a high-throughput format.[17] |
| Catalyst | DMAP (10 mol%) | Acts as an acyl transfer agent to accelerate the reaction and suppress side reactions.[18] |
| Stoichiometry | Acid:Alcohol:DIC:DMAP (1:1:1.1:0.1) | A slight excess of DIC ensures complete activation of the carboxylic acid. |
| Temperature | Room Temperature | Mild conditions are a key advantage of the Steglich esterification.[13] |
| Reaction Time | 16-24 hours | Generally sufficient for the esterification of a diverse range of alcohols. |
Table 2. Optimized parameters for Steglich esterification in a 96-well plate format.
Figure 3. Key intermediates in the DMAP-catalyzed Steglich esterification.
Part 3: High-Throughput Purification and Analysis
The purity of a screening library is critical for obtaining reliable biological data and avoiding false positives or negatives.[19] For large compound libraries, high-throughput purification methods are essential.
Protocol 3: Parallel Purification using Solid-Phase Extraction (SPE)
For the initial cleanup of the crude reaction mixtures, a generic solid-phase extraction (SPE) protocol can be employed to remove excess reagents and byproducts.
Materials:
-
96-well SPE plate (e.g., C18 silica)
-
Methanol
-
Water
-
Acetonitrile
-
96-well collection plates
-
Vacuum manifold for 96-well plates
Procedure:
-
SPE Plate Conditioning:
-
Condition the wells of the SPE plate by sequentially passing through 1 mL of methanol followed by 1 mL of water using a vacuum manifold.
-
-
Sample Loading:
-
Re-dissolve the crude products from the amide and ester synthesis in a minimal amount of a suitable solvent (e.g., DMSO/Methanol).
-
Load the dissolved samples onto the conditioned SPE plate.
-
-
Washing:
-
Wash the wells with a series of solvents of increasing polarity to elute impurities. For example, a stepwise gradient of water/acetonitrile could be used.
-
-
Elution:
-
Elute the desired products with a solvent of higher organic content (e.g., pure acetonitrile or methanol) into a clean 96-well collection plate.
-
-
Solvent Removal:
-
Remove the solvent from the collection plate using a centrifugal evaporator.
-
Protocol 4: Library Quality Control by LC-MS
A rapid, generic LC-MS method is ideal for assessing the purity of a large number of samples from a screening library.[20]
Instrumentation:
-
HPLC or UPLC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, <2 µm particle size).
Generic LC-MS Method:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% to 95% B over 2-3 minutes |
| Flow Rate | 0.5 - 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| MS Detection | Positive ion mode electrospray ionization (ESI+) |
| MS Scan Range | 100 - 1000 m/z |
Table 3. Example of a generic LC-MS method for purity analysis.
Data Analysis:
The purity of each compound can be determined by integrating the peak area of the desired product and expressing it as a percentage of the total peak area in the chromatogram (UV or total ion chromatogram).
Protocol 5: Confirmatory Analysis by NMR
For hit compounds or a representative subset of the library, NMR spectroscopy provides definitive structural confirmation.[21] Due to the large number of samples, pooled or mixture-based NMR screening can be an efficient approach.[22][23]
Procedure for Pooled Sample Analysis:
-
Combine small, equal amounts of several purified library compounds into a single NMR tube.
-
Acquire standard 1D ¹H NMR spectra.
-
The presence of characteristic peaks for each compound can confirm their successful synthesis and purity.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel bioactive molecules. The high-throughput synthesis and purification protocols detailed in this application note provide a robust and efficient framework for generating large and diverse libraries of amide and ester derivatives. By employing these methods, researchers can rapidly explore the chemical space around this unique scaffold, accelerating the identification of new lead compounds for drug discovery programs. The emphasis on rigorous purification and analytical characterization ensures the generation of high-quality data in subsequent biological screening campaigns.
References
- 1. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. synplechem.com [synplechem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Building Blocks - Enamine [enamine.net]
- 11. chembridge.com [chembridge.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Steglich esterification - Wikipedia [en.wikipedia.org]
- 14. scribd.com [scribd.com]
- 15. synarchive.com [synarchive.com]
- 16. Alcohols- Organic Building Blocks| Ambeed [ambeed.com]
- 17. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 18. Steglich Esterification [organic-chemistry.org]
- 19. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. Solution NMR Spectroscopy in Target-Based Drug Discovery | MDPI [mdpi.com]
- 22. Design and characterization of a functional library for NMR screening against novel protein targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. NMRmix: A Tool for the Optimization of Compound Mixtures in 1D 1H NMR Ligand Affinity Screens - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Analytical Imperative for 3-Phenoxycyclobutanecarboxylic Acid
An Application Note and Protocol for the Quantification of 3-Phenoxycyclobutanecarboxylic Acid
This compound is a key intermediate and potential metabolite in the synthesis of various pharmacologically active compounds. Its precise and accurate quantification in diverse matrices, from reaction mixtures to biological fluids, is critical for pharmacokinetic studies, impurity profiling, and process optimization in drug development. The inherent chemical properties of this molecule—specifically its polarity conferred by the carboxylic acid group and its moderate molecular weight—present distinct analytical challenges. Direct analysis is often hindered by poor volatility and potential for thermal degradation, necessitating sophisticated and well-designed analytical strategies.
This guide, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview and detailed protocols for the quantification of this compound. We will explore two primary, robust analytical methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity direct analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) following a necessary derivatization step. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, grounded in established analytical principles and regulatory expectations.[1][2]
Overview of Analytical Strategies
The choice between LC-MS/MS and GC-MS depends on sample matrix complexity, required sensitivity, and available instrumentation. LC-MS/MS is generally the preferred method for its ability to analyze polar, non-volatile compounds directly in complex biological matrices with high selectivity and sensitivity.[3][4] GC-MS, a powerful and widely available technique, requires a chemical derivatization step to convert the polar carboxylic acid into a more volatile and thermally stable ester, making it suitable for gas-phase analysis.[5][6]
Caption: High-level decision workflow for analyzing this compound.
Method 1: High-Sensitivity Quantification by LC-MS/MS
This method is ideal for quantifying low concentrations of the analyte in complex biological matrices like plasma or urine, leveraging the selectivity of tandem mass spectrometry to minimize matrix interference. The carboxylic acid moiety is readily ionized using electrospray ionization (ESI), typically in negative mode to form the deprotonated molecule [M-H]⁻.
Principle of the Method
The analyte is first extracted from the sample matrix. The extract is then injected into a High-Performance Liquid Chromatography (HPLC) system, where it is separated from other components on a reversed-phase column. The eluent from the column flows directly into the mass spectrometer's ESI source. The analyte is ionized, and the precursor ion is selected and fragmented. Specific product ions are then monitored for quantification, providing exceptional specificity and sensitivity.[3]
Experimental Protocol: LC-MS/MS
1. Sample Preparation: Solid-Phase Extraction (SPE)
Causality: SPE is chosen to effectively remove proteins, salts, and other matrix components that can cause ion suppression in the ESI source and contaminate the instrument.[7] A mixed-mode anion exchange sorbent is ideal for selectively retaining the acidic analyte.
-
Conditioning : Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Equilibration : Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water. The basic pH ensures the carboxylic acid is ionized and will bind to the anion exchange sorbent.
-
Sample Loading : Pretreat 200 µL of plasma sample by adding 200 µL of 4% phosphoric acid in water (to neutralize the analyte for better retention on the reversed-phase component of the sorbent) and vortexing. Load the pretreated sample onto the cartridge.
-
Washing : Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution : Elute the analyte with 1 mL of 2% formic acid in methanol. The acidic mobile phase neutralizes the analyte, releasing it from the sorbent.
-
Dry-down and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Caption: Detailed workflow for the LC-MS/MS quantification protocol.
2. Instrumental Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument used.
| Parameter | Setting |
| HPLC System | UPLC/UHPLC System |
| Column | Reversed-Phase C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Precursor Ion [M-H]⁻ → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier) (Requires optimization) |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
Method 2: Quantification by GC-MS with Derivatization
This method is a robust alternative, particularly for non-biological matrices or when LC-MS/MS is unavailable. The core of this protocol is the conversion of the non-volatile carboxylic acid into a volatile silyl ester, which can easily traverse the GC system.
Principle of the Method
Direct GC analysis of carboxylic acids is challenging due to their high polarity and low volatility, which leads to poor peak shape and thermal decomposition.[8][9] Derivatization, specifically silylation, replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[10][11] This reaction, often performed with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), dramatically increases the analyte's volatility and thermal stability, enabling sharp chromatographic peaks and reliable quantification.[5][12]
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization
Causality: Liquid-liquid extraction (LLE) is used to isolate the analyte from aqueous or solid matrices into an organic solvent. The subsequent derivatization step is critical for making the analyte "GC-friendly."
-
Extraction (LLE) : Acidify 1 mL of aqueous sample to pH ~2 with 1M HCl. Add 3 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge to separate the layers. Carefully transfer the upper organic layer to a clean vial. Repeat the extraction and pool the organic layers.
-
Dry-down : Evaporate the pooled ethyl acetate extract to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water and protic solvents as they will consume the derivatizing reagent.
-
Derivatization : Add 50 µL of pyridine (as a catalyst) and 50 µL of BSTFA with 1% TMCS to the dried residue.
-
Reaction : Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Analysis : Cool the sample to room temperature before injecting it into the GC-MS system.
Caption: Detailed workflow for the GC-MS with derivatization protocol.
2. Instrumental Parameters
These parameters provide a solid foundation for method development.
| Parameter | Setting |
| GC System | Gas Chromatograph with Autosampler |
| Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 100°C, hold 1 min; ramp at 15°C/min to 280°C, hold 5 min |
| Mass Spectrometer | Single Quadrupole or Ion Trap MS |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
| SIM Ions | Molecular ion and characteristic fragment ions of the TMS-derivative (Requires optimization) |
Method Validation: Ensuring Trustworthy Results
Any quantitative method must be validated to ensure it is fit for its intended purpose.[1] Validation provides documented evidence that the method is reliable, reproducible, and accurate.[2][13] Key validation parameters, as recommended by the International Council for Harmonisation (ICH), are summarized below.[13]
| Parameter | Description | Typical Acceptance Criteria (for Assay/Impurity) |
| Specificity / Selectivity | The ability to unequivocally assess the analyte in the presence of expected components (matrix, impurities).[13] | No significant interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Range | The interval between the upper and lower concentrations of analyte for which the method is precise and accurate. | Defined by linearity studies. |
| Accuracy (as Recovery) | The closeness of the test results to the true value. Assessed by spiking a blank matrix at different levels. | 80-120% recovery for assays; may be wider for trace levels. |
| Precision | The closeness of agreement among a series of measurements. Assessed at repeatability and intermediate levels. | RSD ≤ 15% for low concentrations, ≤ 2% for assays. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; Precision and accuracy criteria must be met. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio ≥ 3. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations (e.g., pH, temperature). |
References
- 1. particle.dk [particle.dk]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. phenomenex.com [phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. weber.hu [weber.hu]
- 7. ijstr.org [ijstr.org]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 11. scispace.com [scispace.com]
- 12. Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Notes and Protocols for 3-Phenoxycyclobutanecarboxylic Acid in Therapeutic Development
An in-depth guide to leveraging 3-Phenoxycyclobutanecarboxylic Acid in the development of novel therapeutics for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Cyclobutane Scaffold
In the landscape of medicinal chemistry, the cyclobutane ring has emerged as a valuable structural motif.[1] Its inherent ring strain results in a puckered, three-dimensional conformation that offers a rigid scaffold for the precise orientation of pharmacophoric groups. Unlike more flexible aliphatic chains or larger cycloalkanes, the cyclobutane moiety can confer a degree of conformational restriction on a molecule, which can be advantageous for enhancing binding affinity and selectivity for a biological target.[2] Furthermore, the replacement of more metabolically labile groups with a cyclobutane ring can improve the pharmacokinetic profile of a drug candidate.
This compound is a bifunctional molecule that combines the desirable properties of the cyclobutane scaffold with the well-documented biological activities of phenoxy acid derivatives.[3][4][5] The carboxylic acid group provides a convenient handle for synthetic modification, allowing for the exploration of a wide chemical space through the formation of amides, esters, and other derivatives. The phenoxy group can engage in various non-covalent interactions with a protein target, including pi-stacking and hydrophobic interactions.
This guide provides a comprehensive overview of the potential applications of this compound in drug discovery, with a focus on a hypothetical application in the development of novel anti-inflammatory agents targeting Cyclooxygenase-2 (COX-2).
Application Focus: Development of Selective COX-2 Inhibitors
The selective inhibition of COX-2 is a validated therapeutic strategy for the treatment of inflammation and pain, with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[6] The development of novel, selective COX-2 inhibitors with improved safety profiles remains an active area of research. The unique structural features of this compound make it an attractive starting point for the design of such inhibitors.
Part 1: Design Rationale and Synthetic Strategy
The design of a novel therapeutic agent begins with a clear rationale for the choice of scaffold and the intended modifications. Here, we propose a strategy for derivatizing this compound to generate a library of compounds for screening against COX-2.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for generating a library of amide derivatives.
Protocol 1: Synthesis of Amide Derivatives
This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using standard peptide coupling reagents.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Biological Evaluation
Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The following protocol outlines a common in vitro assay for assessing the inhibitory activity of compounds against COX-2.
Diagram: Assay Workflow
Caption: Workflow for the in vitro COX-2 inhibition assay.
Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorescence-Based)
This protocol is adapted from commercially available COX-2 inhibitor screening kits.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Synthesized compounds
-
Positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of dilutions in assay buffer to achieve the desired final concentrations for the assay.
-
Enzyme Preparation: Prepare the COX-2 enzyme solution in assay buffer containing heme.
-
Assay Reaction: a. To each well of the 96-well plate, add the test compound or vehicle control (DMSO in assay buffer). b. Add the COX-2 enzyme solution to each well and incubate for 10 minutes at room temperature. c. Initiate the reaction by adding a solution of arachidonic acid and the fluorometric probe.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for ADHP) every minute for 10-20 minutes.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Normalize the reaction rates to the vehicle control. c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 3: Data Interpretation and Structure-Activity Relationship (SAR)
The data obtained from the biological assays can be used to establish a structure-activity relationship (SAR), which guides the next round of compound design and optimization.
Hypothetical Data Table
| Compound ID | R-Group (Amine) | COX-2 IC50 (nM) |
| Lead-01 | Aniline | 250 |
| Lead-02 | 4-Fluoroaniline | 150 |
| Lead-03 | 4-Methylaniline | 300 |
| Lead-04 | Benzylamine | 800 |
Interpretation:
From this hypothetical data, one might infer that an aromatic amine is preferred over an aliphatic amine for COX-2 inhibition. Furthermore, the introduction of a small, electron-withdrawing group at the para-position of the aniline ring (Lead-02) appears to enhance potency. This observation would guide the synthesis of additional analogs with different substituents on the aniline ring to further probe the SAR.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel phenoxyacetic acid derivatives as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enzymatic Reactions Involving 3-Phenoxycyclobutanecarboxylic Acid
Introduction: The Significance of Chiral 3-Phenoxycyclobutanecarboxylic Acid
This compound is a valuable building block in medicinal chemistry and drug discovery. The stereochemistry of the cyclobutane ring is often crucial for the biological activity and selectivity of pharmaceutical compounds.[1][2][3][4][5] Enantiomerically pure forms of such molecules are frequently required to optimize efficacy and minimize off-target effects. Biocatalysis, particularly through the use of enzymes, offers a green and highly selective method for obtaining these chiral molecules, operating under mild conditions and often with high enantioselectivity.[6][7]
This guide provides detailed application notes and protocols for the enzymatic kinetic resolution of this compound. Given the structural similarities to other 3-aryl alkanoic acids and substituted cycloalkane derivatives that have been successfully resolved using lipases, we will focus on protocols utilizing robust and commercially available enzymes such as Candida antarctica Lipase B (CALB) and Pseudomonas cepacia Lipase (PCL).[6][8][9] These protocols are designed to be adaptable and provide a strong starting point for researchers in drug development and synthetic chemistry.
Core Principles of Enzymatic Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. This results in a mixture of unreacted substrate enriched in the slower-reacting enantiomer and a product enriched in the faster-reacting enantiomer. For a carboxylic acid like this compound, two primary lipase-catalyzed strategies can be employed:
-
Enantioselective Hydrolysis of a Racemic Ester: The racemic carboxylic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester). A lipase is then used to selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, leaving the other enantiomer of the ester unreacted.
-
Enantioselective Esterification of a Racemic Acid: The racemic carboxylic acid is directly reacted with an alcohol in the presence of a lipase. The enzyme will selectively esterify one enantiomer, leaving the other enantiomer of the carboxylic acid unreacted.
The choice between these two pathways often depends on the substrate, the desired enantiomer, and the ease of separation of the resulting products.
Experimental Workflows & Logical Relationships
To visually represent the two primary approaches for the kinetic resolution of this compound, the following workflow diagrams are provided.
Caption: Comparative workflows for enzymatic kinetic resolution.
Protocol 1: Enantioselective Hydrolysis of Ethyl 3-Phenoxycyclobutanecarboxylate
This protocol is based on established methods for the kinetic resolution of 3-aryl alkanoic acid esters, where Pseudomonas cepacia lipase has shown excellent enantioselectivity.[6]
Rationale: The hydrolysis of an ester in an aqueous buffer system is a common and effective method for kinetic resolution. Pseudomonas cepacia lipase (PCL) is a robust enzyme known for its broad substrate specificity and stability.[8][10]
Step 1: Synthesis of Racemic Ethyl 3-Phenoxycyclobutanecarboxylate
The starting racemic ester is required for this protocol. A standard Fischer esterification is suitable for this purpose.
-
Materials:
-
Racemic this compound
-
Anhydrous ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
Dissolve this compound in a 20-fold excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the racemic ester. Confirm purity by ¹H NMR.
-
Step 2: Enzymatic Hydrolysis
-
Materials:
-
Racemic Ethyl 3-Phenoxycyclobutanecarboxylate
-
Pseudomonas cepacia Lipase (PCL), immobilized or free
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic co-solvent (e.g., tert-butanol or THF, optional)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M) for pH control
-
Ethyl acetate
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
-
Procedure:
-
To a stirred solution of the racemic ester in phosphate buffer (a small amount of co-solvent, 5-10% v/v, can be added to improve solubility), add the PCL (e.g., 50-100 mg of lipase per gram of ester).
-
Maintain the temperature at 30-40°C.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.
-
During the reaction, the pH will decrease due to the formation of the carboxylic acid. Maintain the pH at 7.0 by the controlled addition of 0.1 M NaOH solution using a pH-stat or manual additions.
-
Once ~50% conversion is reached, filter off the enzyme (if immobilized).
-
Extract the unreacted ester with ethyl acetate.
-
Acidify the remaining aqueous layer to pH 2 with 1 M HCl and extract the produced carboxylic acid with ethyl acetate.
-
Dry the organic extracts over MgSO₄, filter, and concentrate to obtain the enantioenriched ester and acid.
-
Protocol 2: Enantioselective Esterification of Racemic this compound
This protocol utilizes the highly versatile and widely used immobilized Candida antarctica Lipase B (Novozym® 435) for the direct esterification of the racemic acid.[11][12][13]
Rationale: Esterification in organic solvents is another powerful strategy for kinetic resolution. CALB is known for its high activity and stability in non-aqueous media and its excellent enantioselectivity towards a wide range of substrates.[11][12][14] Using an acyl acceptor like 1-butanol in a non-polar solvent like hexane or toluene is a common practice.
Procedure:
-
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
1-Butanol
-
Anhydrous organic solvent (e.g., hexane, toluene, or MTBE)
-
Molecular sieves (3Å or 4Å)
-
Sodium hydroxide solution (e.g., 1 M)
-
Hydrochloric acid solution (e.g., 1 M)
-
Ethyl acetate
-
-
Procedure:
-
To a solution of racemic this compound in the chosen organic solvent, add 1.5-2.0 equivalents of 1-butanol.
-
Add molecular sieves to remove the water produced during the reaction, which can inhibit the enzyme and shift the equilibrium.
-
Add immobilized CALB (e.g., 10-20% by weight of the carboxylic acid).
-
Incubate the reaction mixture at 40-50°C with shaking or stirring.
-
Monitor the reaction progress by chiral HPLC, aiming for ~50% conversion.
-
Once the desired conversion is achieved, filter off the enzyme and the molecular sieves.
-
To separate the unreacted acid from the newly formed ester, extract the organic solution with an aqueous 1 M NaOH solution. The unreacted acid will move to the aqueous phase as its sodium salt.
-
Wash the organic layer (containing the ester) with water and brine, dry over MgSO₄, and concentrate to obtain the enantioenriched ester.
-
Acidify the combined aqueous extracts to pH 2 with 1 M HCl and extract with ethyl acetate to recover the enantioenriched unreacted carboxylic acid. Dry and concentrate the organic phase.
-
Data Analysis and Characterization
Monitoring Reaction Progress and Determining Enantiomeric Excess (ee)
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of both the substrate and the product.[15]
-
Typical Chiral Stationary Phases (CSPs): Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often effective for the separation of arylcarboxylic acids and their esters.[15][16]
-
Mobile Phase: A mixture of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid (for acidic analytes), is a good starting point for method development.
-
Detection: UV detection at a wavelength where the phenoxy group absorbs (e.g., ~270 nm) is suitable.
Calculations:
The enantiomeric excess (ee) is calculated as: ee (%) = [ |(R) - (S)| / |(R) + (S)| ] x 100
The conversion (c) and the enantiomeric ratio (E) can be calculated from the ee of the substrate (ees) and the product (eep). The E value is a measure of the enzyme's selectivity.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Reaction Rate | - Low enzyme activity- Sub-optimal temperature or pH- Water inhibition (for esterification) | - Increase enzyme loading- Optimize temperature and pH- Ensure anhydrous conditions and use of molecular sieves for esterification |
| Low Enantioselectivity (Low E value) | - Enzyme is not suitable for the substrate- Reaction conditions are not optimal | - Screen other lipases (e.g., from Rhizomucor miehei, Burkholderia cepacia)- Vary the solvent, temperature, or acyl acceptor (for esterification) |
| Poor Separation of Enantiomers by HPLC | - Incorrect chiral column or mobile phase | - Screen different chiral columns- Optimize the mobile phase composition (ratio of polar/non-polar solvents, modifier) |
| Reaction Stalls Before 50% Conversion | - Product inhibition- Enzyme deactivation | - Remove product as it is formed (if possible)- Use immobilized enzyme for better stability |
Conclusion
The enzymatic kinetic resolution of this compound is a highly viable strategy for the production of its enantiomers. The protocols provided, based on the well-established reactivity of lipases like PCL and CALB with analogous substrates, offer a robust starting point for researchers. Optimization of reaction parameters, including the choice of enzyme, solvent, and temperature, will be key to achieving high enantioselectivity and yields. The analytical methods outlined are essential for the successful monitoring and characterization of these enzymatic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. | Semantic Scholar [semanticscholar.org]
- 5. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 6. almacgroup.com [almacgroup.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Burkholderia cepacia lipase: A versatile catalyst in synthesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
formulation of 3-Phenoxycyclobutanecarboxylic acid for in vivo studies
An Application Guide for the Preclinical Formulation of 3-Phenoxycyclobutanecarboxylic Acid in In Vivo Studies
Abstract
This technical guide provides a comprehensive framework for the formulation of this compound, a novel synthetic compound featuring a strained cyclobutane scaffold, for in vivo research applications. Carboxylic acid-containing molecules frequently present challenges related to poor aqueous solubility, which can impede preclinical development.[1] This document outlines a systematic approach, from initial physicochemical characterization and solubility screening to detailed, route-specific formulation protocols for oral, intraperitoneal, and intravenous administration. The protocols are designed to be robust and self-validating, with a strong emphasis on the scientific rationale behind excipient selection and methodological choices to ensure formulation stability, safety, and compatibility with preclinical models.
Introduction: The Formulation Challenge
This compound is a unique molecule incorporating a cyclobutane ring, a structural motif of increasing interest in medicinal chemistry for its ability to confer favorable pharmacological properties.[2] However, the presence of the carboxylic acid group, coupled with the phenoxy and cyclobutane moieties, suggests the compound is likely lipophilic and poorly soluble in aqueous media at physiological pH.
The primary challenge in formulating carboxylic acids for in vivo studies lies in their pH-dependent solubility.[1] In acidic environments, the carboxyl group is protonated (-COOH), rendering the molecule less polar and often insoluble in water. In neutral to alkaline environments, it deprotonates to form a carboxylate salt (-COO⁻), which is significantly more water-soluble.[1][3] A successful formulation strategy must therefore control the microenvironment of the drug substance to ensure adequate solubility and bioavailability for the intended route of administration.
Pre-formulation Assessment
Before developing a final dosing vehicle, a thorough pre-formulation assessment is critical. This stage characterizes the physicochemical properties of the compound to guide the selection of an appropriate formulation strategy.
Physicochemical Properties
While experimental data for this compound is not widely available, we can predict its properties based on its structure and data from analogous compounds like 3-phenoxybenzoic acid.[4][5]
| Property | Predicted Value | Rationale & Implication for Formulation |
| Molecular Formula | C₁₁H₁₂O₃ | - |
| Molecular Weight | 192.21 g/mol | Important for calculating molar concentrations. |
| pKa | ~4.5 | Typical for a carboxylic acid.[6][7] The compound will be mostly ionized above pH 5.5, suggesting that pH adjustment is a viable solubilization strategy. |
| Predicted LogP | ~2.5 - 3.5 | Based on analogs like 3-phenoxybenzoic acid (LogP ~3.9).[5] This high value indicates poor water solubility and a lipophilic nature, making co-solvents or lipid-based systems potential options. |
| Aqueous Solubility | Predicted to be low | The high LogP and non-polar phenoxy and cyclobutane groups suggest poor solubility in neutral aqueous buffers. A related compound, 3-Oxocyclobutanecarboxylic acid, is only slightly soluble in water.[8] |
Formulation Strategy Workflow
The selection of a formulation path depends on the target dose, the required route of administration, and the compound's solubility. The following workflow provides a logical decision-making process.
Protocol 1: Solubility Screening
Objective: To determine the approximate solubility of this compound in a panel of common preclinical vehicles to guide formulation development.
Materials:
-
This compound
-
Vortex mixer
-
Balance and micro-spatula
-
Glass vials
-
Vehicle panel (see table below)
Procedure:
-
Weigh approximately 5-10 mg of the compound into a pre-weighed glass vial. Record the exact weight.
-
Add a small, precise volume of the first vehicle (e.g., 100 µL) to the vial.
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the solid has dissolved, add another aliquot of the compound and repeat from Step 3. Record the total mass added.
-
If the solid has not dissolved, add another aliquot of the vehicle (e.g., another 100 µL) and repeat from Step 3. Record the total volume added.
-
Continue this process until the compound is fully dissolved or a large volume of vehicle has been added.
-
Calculate the approximate solubility in mg/mL.
-
Repeat for all vehicles in the panel.
Table 2. Recommended Vehicle Screening Panel
| Vehicle | Composition | Common Routes | Rationale |
| Purified Water | H₂O | PO | Baseline aqueous solubility.[9] |
| PBS, pH 7.4 | Phosphate-Buffered Saline | IP, IV (sterile) | Solubility at physiological pH.[9] |
| 0.1 M NaOH | Sodium Hydroxide in Water | - | Assesses solubility of the carboxylate salt form. |
| 5% Dextrose (D5W) | 5% (w/v) Dextrose in Water | IV (sterile) | Common isotonic vehicle for intravenous administration.[10] |
| 0.9% Saline | 0.9% (w/v) NaCl in Water | IP, IV (sterile) | Isotonic vehicle, useful for pH-adjusted formulations.[9] |
| Corn Oil | - | PO, IP, SC | For highly lipophilic compounds.[9] |
| PEG 400 | Polyethylene Glycol 400 | PO, IP, IV | A common co-solvent for poorly soluble drugs.[9] |
| 20% Captisol® | 20% (w/v) Sulfobutylether-β-cyclodextrin in Water | PO, IP, IV | Solubilization via complexation.[9][11] |
Formulation Protocols for In Vivo Administration
Based on the pre-formulation data, the following protocols can be adapted.
Protocol 2: Oral (PO) Administration - Aqueous Suspension
Rationale: This is the simplest approach for oral dosing when high solubility is not achieved or required. A uniform suspension ensures consistent dosing. 0.5% (w/v) Sodium Carboxymethyl Cellulose (Na-CMC) is a widely used, inert suspending agent.
Materials:
-
This compound
-
0.5% (w/v) Na-CMC in purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder or volumetric flask
Procedure:
-
Calculate the required amount of compound and vehicle for the desired concentration and total volume (e.g., for 10 mL of a 10 mg/mL suspension, use 100 mg of compound and 10 mL of vehicle).
-
Weigh the calculated amount of this compound and place it in a mortar.
-
Add a small volume (e.g., 1-2 mL) of the 0.5% Na-CMC vehicle to the mortar to create a paste.
-
Triturate the compound with the pestle until a smooth, uniform paste is formed. This step is crucial for reducing particle size and preventing aggregation.
-
Gradually add the remaining vehicle in small portions while continuously stirring and mixing.
-
Transfer the suspension to a suitable container (e.g., a glass beaker with a stir bar).
-
Stir the suspension on a magnetic stir plate for at least 30 minutes to ensure homogeneity.
-
Crucial Step: Always stir the suspension continuously before and during dose administration to prevent settling and ensure accurate dosing.
Protocol 3: Injectable (IP/IV) Formulation - Solubilization via pH Modification
Rationale: This protocol leverages the acidic nature of the compound to form a soluble sodium salt in situ. This is often the preferred method for carboxylic acids as it avoids potentially confounding organic co-solvents.[12]
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.9% Sterile Saline or 5% Dextrose (D5W)
-
Sterile vials and filters (0.22 µm) for IV use
-
pH meter or pH strips
Procedure:
-
Weigh the required amount of compound into a sterile vial.
-
Add 0.1 M NaOH dropwise while gently agitating or vortexing. Use the minimum volume required to achieve complete dissolution. This step forms the soluble sodium salt.
-
Once the compound is fully dissolved, add the bulk of the required vehicle (e.g., 0.9% Saline) to reach ~90% of the final target volume.
-
Check the pH of the solution. The target is typically between 7.4 and 9.0 for injectable routes. Adjust carefully with dilute HCl or NaOH if necessary, watching closely for any signs of precipitation.
-
Bring the solution to the final volume with the vehicle.
-
For IV Administration: The final solution MUST be sterilized by filtration through a 0.22 µm syringe filter into a sterile container.
-
Self-Validation: Visually inspect the final solution against a light and dark background to ensure it is clear and free of particulates. If precipitation occurs at any step, this method is not suitable at this concentration.
Protocol 4: Injectable (IP/IV) Formulation - Co-Solvent System
Rationale: When pH modification is not viable or the compound remains insoluble, a co-solvent system is necessary. This vehicle is designed to solubilize lipophilic compounds for systemic administration. A common vehicle is composed of PEG 400, Propylene Glycol (PG), and an aqueous component.[9][10] Caution: Co-solvents can have their own biological effects and may alter the pharmacokinetics of the test compound.[13] It is crucial to run a vehicle-only control group in the animal study.
Materials:
-
This compound
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
0.9% Sterile Saline or D5W
-
Sterile vials and filters (0.22 µm)
Procedure:
-
Prepare the co-solvent vehicle. A common ratio is 10% PEG 400 / 10% PG / 80% Saline (v/v/v) . First, mix the PEG 400 and PG, then slowly add the saline while stirring.
-
Weigh the required amount of compound into a sterile vial.
-
Add the PEG 400/PG pre-mixture and vortex or sonicate until the compound is completely dissolved.
-
Slowly add the saline or D5W component dropwise while vortexing. This is a critical step. Rapid addition of the aqueous phase can cause the compound to precipitate.
-
Visually inspect the final solution for clarity and absence of particulates.
-
For IV administration, sterile filter the solution using a 0.22 µm filter compatible with organic solvents (e.g., PTFE).
Formulation Summary & Best Practices
| Formulation Method | Route(s) | Pros | Cons | Best For... |
| Aqueous Suspension | PO | Simple, avoids organic solvents, good for high doses. | Non-homogeneity risk, not for IV use, variable absorption. | Initial oral PK and efficacy studies. |
| pH Adjustment | IP, IV | Avoids organic solvents, simple, physiologically compatible. | Only works for ionizable compounds, risk of precipitation. | Solubilizing acidic compounds for systemic studies. |
| Co-Solvent System | IP, IV | Effective for very poorly soluble, non-ionizable compounds. | Vehicle may have its own toxicity/PK effects, risk of precipitation.[13] | "Brick dust" compounds that fail other methods. |
Stability and Storage:
-
Formulations should ideally be prepared fresh on the day of dosing.
-
Conduct a short-term stability test by leaving the prepared formulation at room temperature and 4°C for 4-8 hours and visually checking for precipitation or discoloration.[14]
-
For longer-term storage, stability must be formally assessed using analytical methods like HPLC to confirm the concentration and purity of the active ingredient.[15]
References
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. chem.indiana.edu [chem.indiana.edu]
- 8. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 13. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fat emulsion vehicle for intravenous administration of an aqueous insoluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Phenoxycyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis of 3-Phenoxycyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic route. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your yields effectively.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. A robust and commonly employed strategy begins with ethyl 3-oxocyclobutanecarboxylate. This pathway involves three key transformations:
-
Reduction of the Ketone: The carbonyl group at the 3-position is selectively reduced to a hydroxyl group, yielding ethyl 3-hydroxycyclobutanecarboxylate.
-
Etherification via Mitsunobu Reaction: The resulting secondary alcohol is coupled with phenol to form the phenoxy ether. This step is often the most challenging and critical for overall yield.[1][2]
-
Ester Hydrolysis (Saponification): The ethyl ester is hydrolyzed under basic conditions to afford the final carboxylic acid product.[3][4]
This guide will focus on optimizing each of these critical stages.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material?
While the synthesis can start from 3-oxocyclobutanecarboxylic acid itself, using its ester, ethyl 3-oxocyclobutanecarboxylate , is often advantageous.[5][6] The ester group acts as a protecting group for the carboxylic acid, preventing unwanted side reactions during the reduction and Mitsunobu steps. The final hydrolysis is a high-yielding and straightforward deprotection step.[4]
Q2: Are there specific safety precautions I should take?
Yes. Several reagents in this synthesis require careful handling:
-
Sodium borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.
-
Diethylazodicarboxylate (DEAD) / Diisopropylazodicarboxylate (DIAD): These are key reagents in the Mitsunobu reaction and are toxic and potential explosives.[7] Always handle them with care, store them appropriately, and avoid heating. DIAD is generally considered more stable than DEAD.[1]
-
Triphenylphosphine (PPh₃): Irritant. Avoid inhalation and skin contact.
Q3: How can I monitor the progress of each reaction step?
Thin-Layer Chromatography (TLC) is the most effective method. Use an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to track the disappearance of the starting material and the appearance of the product spot. Staining with potassium permanganate can help visualize spots if they are not UV-active.
Detailed Experimental Protocol & Optimization
This section provides a step-by-step protocol with integrated expert commentary to explain the rationale behind the procedural choices.
Step 1: Reduction of Ethyl 3-oxocyclobutanecarboxylate
The goal is the selective reduction of the ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is an excellent choice due to its mild nature and high selectivity for ketones in the presence of esters.
| Parameter | Recommended Condition | Rationale |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Protic solvents that can activate the borohydride and protonate the resulting alkoxide. |
| Temperature | 0 °C to Room Temperature | The initial addition at 0 °C helps control the exothermic reaction. Allowing it to warm to room temperature ensures the reaction goes to completion. |
| Stoichiometry | 1.0 - 1.2 equivalents of NaBH₄ | A slight excess ensures complete conversion of the starting ketone. |
| Workup | Quench with acetone, then acidify | Acetone consumes excess NaBH₄. Acidification (e.g., with dilute HCl) neutralizes the reaction and facilitates extraction. |
Protocol:
-
Dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the mixture back to 0 °C and carefully quench with acetone to destroy excess NaBH₄.
-
Acidify the mixture with 1M HCl to pH ~5-6 and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 3-hydroxycyclobutanecarboxylate.
Step 2: Mitsunobu Reaction for Ether Formation
This is a powerful but sensitive reaction for converting the secondary alcohol to a phenoxy ether with a clean inversion of stereochemistry.[8] Success hinges on careful execution and the order of reagent addition.[2][7]
| Parameter | Recommended Condition | Rationale |
| Reagents | PPh₃ (1.5 eq), DIAD (1.5 eq), Phenol (1.2-1.5 eq) | An excess of the Mitsunobu reagents and phenol drives the reaction to completion. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A polar aprotic solvent that is ideal for the Mitsunobu reaction. It must be anhydrous to prevent quenching of the reactive intermediates. |
| Temperature | 0 °C to Room Temperature | Slow, dropwise addition of DIAD at 0 °C is critical to control the reaction rate and minimize side products.[1] |
| Addition Order | Dissolve alcohol, phenol, PPh₃ first, then add DIAD | This order allows for the formation of the phosphonium salt of the alcohol before the addition of the azodicarboxylate, which is the standard and most reliable procedure.[2][7] |
Protocol:
-
In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq), phenol (1.3 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq) dropwise via syringe over 30-45 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.[7]
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC.
-
Upon completion, concentrate the reaction mixture. The crude product will contain significant amounts of triphenylphosphine oxide (TPPO) and the DIAD-hydrazine byproduct.
-
Purify the crude material via column chromatography (Silica gel, Ethyl Acetate/Hexanes gradient) to isolate the desired ethyl 3-phenoxycyclobutanecarboxylate.
Step 3: Saponification (Alkaline Hydrolysis)
The final step is the conversion of the ethyl ester to the carboxylic acid. Alkaline hydrolysis is strongly recommended over acid hydrolysis because it is an irreversible process, ensuring complete conversion to the carboxylate salt.[4]
| Parameter | Recommended Condition | Rationale |
| Base | NaOH or LiOH (2.0-3.0 eq) | A strong base is required. LiOH is sometimes preferred for its better solubility in mixed solvent systems. An excess ensures the reaction goes to completion. |
| Solvent | EtOH/H₂O or THF/H₂O mixture | The co-solvent ensures the solubility of the ester starting material in the aqueous base. |
| Temperature | Room Temperature to 50 °C | Gentle heating can accelerate the reaction, which can typically be completed in a few hours. |
| Workup | Acidification | After hydrolysis, the resulting carboxylate salt is protonated by adding a strong acid (e.g., 1M HCl) to precipitate the final carboxylic acid product.[9] |
Protocol:
-
Dissolve the purified ethyl 3-phenoxycyclobutanecarboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.5 eq) and stir the mixture at room temperature or heat gently to 40-50 °C.
-
Monitor the reaction by TLC until all the starting ester is consumed.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH ~2-3 with 1M HCl. The final product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Recrystallization can be performed if further purification is needed.
Troubleshooting Guide
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chembk.com [chembk.com]
- 6. ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE | 87121-89-9 [amp.chemicalbook.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
purification challenges of 3-Phenoxycyclobutanecarboxylic acid
Technical Support Center: 3-Phenoxycyclobutanecarboxylic Acid
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique purification challenges associated with this valuable synthetic building block. Due to its combination of a strained cyclobutane ring, an ether linkage, and a polar carboxylic acid group, achieving high purity can be non-trivial. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the initial purification stages.
Q1: What are the most probable impurities I should anticipate after synthesizing this compound?
A: Based on common synthetic routes, which often involve the hydrolysis of a nitrile or ester precursor, the impurity profile is typically predictable. Key species to monitor include:
-
Unreacted Starting Material: Residual 3-phenoxycyclobutanecarbonitrile or its corresponding ester (e.g., methyl or ethyl ester). Incomplete hydrolysis is a frequent issue.[1]
-
Diastereomers: The synthesis can yield both cis and trans isomers. Their relative ratio is highly dependent on the synthetic pathway. These isomers often have very similar physical properties, making them difficult to separate.
-
Byproducts from Ring Formation: The construction of the cyclobutane ring can generate structural isomers or reaction byproducts, though these are highly route-specific.[2][3]
-
Residual Phenol: If the phenoxy group is installed via a substitution reaction, unreacted phenol may carry through.
-
Solvent Adducts: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be trapped in the solid matrix.
Q2: My NMR spectrum shows a clean product, but the melting point is broad and lower than expected. What's the likely cause?
A: This is a classic sign of either polymorphic forms or, more commonly, contamination by a mixture of cis/trans diastereomers. Standard ¹H NMR may not fully resolve the subtle differences between the isomers, leading to overlapping signals that appear as a single, slightly broadened species. A broad melting point range is a strong indicator that you have a physical mixture rather than a single pure compound. We recommend using a higher field NMR or HPLC analysis to confirm the presence of multiple isomers.
Q3: Is standard silica gel chromatography a good choice for purifying this compound?
A: While possible, it is often challenging. Carboxylic acids are notorious for "streaking" on standard silica gel due to strong, often irreversible, binding to the acidic silica surface. This leads to poor peak shape, low recovery, and inefficient separation.[4] If you must use normal-phase chromatography, the mobile phase must be modified. A more robust approach is often reversed-phase chromatography.[5]
Q4: During my recrystallization attempt, the compound "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. It can also be caused by the presence of impurities that depress the melting point.
Troubleshooting Steps:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil.
-
Lower the Temperature Before Cooling: Ensure the dissolution temperature is below the compound's melting point.
-
Change the Solvent System: Use a solvent system with a lower boiling point or a co-solvent system (e.g., Toluene/Heptane or Ethyl Acetate/Hexane) to better control the solubility curve.
-
Slow Cooling: Allow the solution to cool very slowly to room temperature before moving it to an ice bath. Rapid cooling encourages oil formation over crystal lattice formation.[6]
Part 2: Troubleshooting Guide for Specific Purification Issues
This guide provides a systematic approach to resolving common experimental failures.
Workflow: From Crude Product to Purified Analyte
The following diagram outlines the logical decision-making process for purifying this compound.
Caption: General purification workflow for this compound.
Problem 1: Persistent Contamination with Neutral Impurities (e.g., Ester Precursor)
-
Symptom: ¹H NMR or LC-MS analysis consistently shows the presence of the corresponding methyl/ethyl ester or nitrile starting material, even after chromatography.
-
Causality: These neutral impurities often have polarities similar to the desired product, leading to co-elution. Recrystallization may also be ineffective if they co-crystallize.
-
Solution: Acid-Base Liquid-Liquid Extraction. This is the most effective method for separating a carboxylic acid from neutral or basic impurities. The principle is to selectively move the desired compound into an aqueous layer by converting it to its water-soluble salt form.
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The carboxylic acid will be deprotonated to form the sodium carboxylate salt, which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery.
-
Re-acidification: Combine the aqueous layers and cool in an ice bath. Slowly acidify with 1M HCl until the pH is ~2. The this compound will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Caption: Separation of acidic product from neutral impurities via extraction.
Problem 2: Poor Separation on Normal-Phase (Silica Gel) Chromatography
-
Symptom: The product streaks badly down the column, resulting in broad fractions, poor resolution from impurities, and low overall yield.
-
Causality: The polar, acidic proton of the carboxyl group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This causes a non-ideal "on-off" binding instead of a smooth equilibrium, leading to tailing.[4]
-
Solution: Mobile Phase Modification or Switching to Reversed-Phase.
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase System: Use a non-polar/polar solvent system like Hexane/Ethyl Acetate or DCM/Methanol.
-
Crucial Additive: Add 0.5-1% acetic acid or formic acid to the mobile phase mixture. This serves two purposes:
-
It keeps the this compound fully protonated, minimizing its ionic interaction with the silica.
-
It competitively binds to the active sites on the silica, further reducing product adsorption.
-
-
Execution: Run the column as standard. The product should elute as a much sharper band.
-
Post-Purification: Evaporate the fractions under reduced pressure. The acetic/formic acid is volatile and will be removed. For stubborn traces, co-evaporation with a non-polar solvent like toluene can be effective.
For highly polar carboxylic acids, C18 reversed-phase chromatography is often superior.[5]
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A gradient of Water/Acetonitrile or Water/Methanol.
-
Additive: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both solvents to ensure the carboxyl group remains protonated and to improve peak shape.
Part 3: Purity Assessment & Data Interpretation
Achieving high purity requires robust analytical methods to confirm it. A single technique is often insufficient.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Method | Principle | Strengths | Weaknesses |
| HPLC-UV | Separation by polarity on a column with UV detection.[7] | Excellent for detecting non-volatile impurities and quantifying isomeric ratios. High sensitivity. | Requires a chromophore. May not detect impurities that don't absorb UV light. |
| LC-MS | HPLC separation followed by mass spectrometry detection.[5] | Provides molecular weight information for all separated peaks, aiding in impurity identification. | Ionization efficiency can vary, making it less quantitative without proper calibration. |
| ¹H-NMR | Nuclear magnetic resonance spectroscopy. | Provides detailed structural information. Can detect and quantify impurities if their signals are resolved from the main product. | May not resolve signals from closely related isomers. Insensitive to low-level impurities (<1%). |
| qNMR | Quantitative ¹H-NMR.[7] | Provides a highly accurate, direct measure of absolute purity against a certified internal standard without needing a reference standard of the analyte. | Requires careful experimental setup (e.g., long relaxation delays) and a pure, stable internal standard. |
| GC-MS | Gas chromatography-mass spectrometry. | High resolution for volatile impurities. | Requires derivatization (e.g., esterification) to make the carboxylic acid volatile, adding an extra step.[8] |
References
- 1. ijper.org [ijper.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. baranlab.org [baranlab.org]
- 4. researchgate.net [researchgate.net]
- 5. teledyneisco.com [teledyneisco.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. benchchem.com [benchchem.com]
- 8. [Determination of three phenoxyalkanoic acid herbicides in blood using gas chromatography coupled with solid-phase extraction and derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Stereoisomers of 3-Phenoxycyclobutanecarboxylic Acid
Welcome to the technical support resource for the stereoisomeric resolution of 3-Phenoxycyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating the cis/trans diastereomers and their respective enantiomers. As a critical structural motif in medicinal chemistry, obtaining enantiomerically pure isomers of this cyclobutane derivative is paramount for pharmacological assessment.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab. We will explore the causality behind methodological choices to empower you to adapt and optimize these protocols for your specific needs.
Part 1: Method Selection Guide & High-Level Strategy
Choosing the right resolution strategy depends on several factors: the scale of your synthesis, available equipment, downstream applications, and cost considerations. Below is a high-level comparison of the most common techniques.
Table 1: Comparison of Primary Resolution Strategies
| Method | Principle | Typical Scale | Pros | Cons |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral base, followed by fractional crystallization.[1][2] | mg to multi-kg | Scalable, cost-effective, well-established.[1] | Empirical (requires screening), can be labor-intensive, maximum theoretical yield is 50% without a racemization process.[1] |
| Chiral Chromatography (HPLC/SFC) | Direct separation of enantiomers on a chiral stationary phase (CSP).[3][4] | µg to kg | Rapid method development, high purity achievable, applicable to both analytical and preparative scales. | Higher cost for columns and solvents, requires specialized equipment, can be challenging to scale up. |
| Enzymatic Resolution | Enzyme-catalyzed kinetic resolution, where one enantiomer reacts selectively.[5][6] | mg to kg | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). | Requires screening of enzymes, reaction times can be long, separation of product from unreacted starting material is necessary.[5] |
| Chiral Auxiliary Derivatization | Covalent bonding to a chiral auxiliary to form diastereomers, separation by standard chromatography (e.g., silica gel), and subsequent cleavage of the auxiliary.[7] | mg to multi-g | High diastereomeric purity often achievable, separation by standard flash chromatography is possible. | Multi-step process (derivatization and cleavage), potential for racemization during cleavage, adds synthetic steps. |
Workflow: Selecting Your Resolution Strategy
The following diagram outlines a logical decision-making process for resolving this compound.
Caption: Decision tree for selecting a resolution method.
Part 2: FAQs & Troubleshooting Guide
This section addresses specific questions and problems you may encounter during your experiments.
I. Diastereomeric Salt Resolution
This classical method relies on the differential solubility of diastereomeric salts formed between your racemic acid and a single-enantiomer chiral base.[1][2]
Q1: Which chiral resolving agent should I start with for this compound?
A1: For carboxylic acids, chiral amines are the resolving agents of choice.[2] A robust screening panel is recommended, but excellent starting points include:
-
(R)-(+)-1-Phenylethylamine or (S)-(-)-1-Phenylethylamine: These are often the first choice due to their commercial availability, relatively low cost, and proven track record.[8]
-
Cinchona Alkaloids (e.g., Quinine, Quinidine): These more complex bases can offer unique crystal packing interactions that lead to successful resolution when simpler amines fail.
-
(1R,2S)-(-)-Ephedrine or (1S,2R)-(+)-Ephedrine: The presence of the hydroxyl group offers an additional hydrogen-bonding site that can influence salt formation and solubility.
Q2: My diastereomeric salt is "oiling out" instead of crystallizing. What should I do?
A2: Oiling out is a common problem indicating the salt is more soluble in the solvent than its own molten phase at that temperature. Here’s a troubleshooting cascade:
-
Reduce Temperature: Slowly cool the solution, even to sub-ambient temperatures (0 °C or -20 °C), and allow it to stand for an extended period.
-
Add More Solvent: The initial concentration may be too high. Add more solvent dropwise until the oil redissolves, then attempt to recrystallize by slow cooling or evaporation.
-
Change the Solvent System: This is the most critical variable. If you started in a polar solvent like ethanol or methanol, try switching to or adding a less polar co-solvent like acetone, ethyl acetate, or toluene. A solvent screen is essential for success.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation points for crystal growth.
-
Seed the Solution: If you have even a tiny crystal from a previous attempt, add it to the supersaturated solution to induce crystallization.
Q3: The enantiomeric excess (e.e.) of my resolved acid is low after crystallization and salt break. How can I improve it?
A3: Low e.e. indicates poor discrimination in the crystallization process.
-
Recrystallize the Diastereomeric Salt: The most straightforward approach is to recrystallize the diastereomeric salt 1-2 more times from the same or a different solvent system. This will enrich the less soluble diastereomer.
-
Optimize the Stoichiometry: While a 1:1 ratio of acid to base is common, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to preferential crystallization of the less soluble salt, leaving the more soluble one in the mother liquor.
-
Screen Other Resolving Agents: The initial choice may not provide sufficient solubility differences between the two diastereomeric salts. A different chiral base can lead to dramatically different results.[1]
Caption: Principle of Diastereomeric Salt Resolution.
II. Chiral Chromatography (HPLC/SFC)
Direct separation on a chiral stationary phase (CSP) is a powerful and often rapid method for both analysis and purification.
Q1: What type of chiral column is best for this compound?
A1: For acidic compounds, anion-exchange and polysaccharide-based CSPs are highly effective.
-
Anion-Exchange CSPs (e.g., CHIRALPAK QN-AX, QD-AX): These columns are specifically designed for acidic compounds.[9] The separation mechanism is based on ion-pairing between the deprotonated acid and the chiral selector (a quinine or quinidine derivative).[9]
-
Polysaccharide-Based CSPs (e.g., CHIRALCEL OD, OJ; CHIRALPAK AD, AS): These are extremely versatile columns. For acidic analytes, the mobile phase often requires a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid or formic acid) to suppress ionization of the carboxyl group and promote interaction with the chiral polymer.
Table 2: Suggested Starting Conditions for Chiral HPLC Screening
| Column Type | Mobile Phase System | Typical Additive | Detection |
| Polysaccharide | Hexane/Isopropanol | 0.1% TFA | UV (220, 254 nm) |
| Polysaccharide | Methanol/Acetonitrile | 0.1% TFA | UV (220, 254 nm) |
| Anion-Exchange | Methanol or Acetonitrile | Formic Acid + Ammonium Formate Buffer | UV (220, 254 nm) |
Q2: I don't see any separation of my enantiomers on the chiral column. What are the next steps?
A2: Lack of separation is common during initial screening. Systematically vary the following parameters:
-
Change the Organic Modifier: If you are using Hexane/Isopropanol, switch to Hexane/Ethanol. The change in the alcohol modifier can significantly alter the chiral recognition. If using polar organic mode (e.g., 100% Methanol), try 100% Acetonitrile.
-
Adjust the Additive: For polysaccharide columns, the type and concentration of the acidic additive are crucial. Try switching from TFA to formic acid or acetic acid. For anion-exchange columns, adjusting the buffer concentration and pH is key.[9]
-
Screen a Different Column: Chiral recognition is highly specific. If a cellulose-based column (e.g., CHIRALCEL OD) fails, an amylose-based column (e.g., CHIRALPAK AD) may work, and vice-versa.
-
Lower the Temperature: Running the column at a lower temperature (e.g., 10-15 °C) can sometimes enhance the transient diastereomeric interactions between the analyte and the CSP, improving resolution.
Part 3: Detailed Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution using (S)-(-)-1-Phenylethylamine
This protocol is a representative starting point and requires optimization.
-
Salt Formation:
-
In a 100 mL round-bottom flask, dissolve 5.0 g of racemic this compound in 50 mL of ethyl acetate at 50 °C.
-
In a separate vial, dissolve one molar equivalent of (S)-(-)-1-Phenylethylamine in 10 mL of ethyl acetate.
-
Slowly add the amine solution to the warm acid solution with stirring. A precipitate should begin to form.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature over 2 hours, then place it in a 4 °C refrigerator overnight.
-
Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold ethyl acetate.
-
Dry the solid to a constant weight. This is your diastereomerically enriched salt.
-
-
Salt Break (Liberation of the Enriched Acid):
-
Suspend the collected salt in 50 mL of diethyl ether and 50 mL of water.
-
Add 2 M HCl dropwise with vigorous stirring until the aqueous layer has a pH of ~1-2.
-
Transfer the mixture to a separatory funnel. The enriched carboxylic acid will be in the ether layer, and the protonated chiral amine will be in the aqueous layer.
-
Separate the layers. Wash the ether layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the product using a suitable chiral HPLC method (see Protocol 2).
-
If the e.e. is insufficient, the diastereomeric salt can be recrystallized from fresh ethyl acetate before the salt break step.
-
Protocol 2: Analytical Chiral HPLC Method Development
-
Column: CHIRALPAK AD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: 90:10 Hexane:Isopropanol (+ 0.1% Trifluoroacetic Acid)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve ~1 mg of the racemic acid in 1 mL of the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and run the analysis.
-
Optimization: If resolution is poor (Rs < 1.5), systematically adjust the mobile phase composition. Decrease the percentage of isopropanol (e.g., to 95:5) to increase retention and potentially improve resolution. Alternatively, switch the alcohol modifier to ethanol.
-
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chiraltech.com [chiraltech.com]
Technical Support Center: Investigating the Degradation Pathways of 3-Phenoxycyclobutanecarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the investigation of degradation pathways for 3-Phenoxycyclobutanecarboxylic acid under various stress conditions. Our goal is to equip you with the scientific rationale and practical steps to anticipate, identify, and troubleshoot challenges in your forced degradation studies.
Introduction: Why Stress Testing Matters for this compound
Forced degradation, or stress testing, is a critical component in the development of pharmaceutical compounds.[1][2][3][4] For a molecule like this compound, understanding its stability profile is paramount. The data generated from these studies are essential for developing stable formulations, identifying potential degradants, and establishing stability-indicating analytical methods.[3][5] This guide will walk you through potential challenges and their solutions in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should anticipate for this compound?
Based on the structure of this compound, which contains a phenoxy group, a cyclobutane ring, and a carboxylic acid moiety, you should anticipate the following primary degradation pathways under stress conditions:
-
Hydrolysis: The ether linkage of the phenoxy group and the carboxylic acid itself can be susceptible to hydrolysis under acidic and basic conditions.[6] Hydrolysis of the ether bond would likely yield phenol and 3-hydroxycyclobutanecarboxylic acid. The rate of hydrolysis is often influenced by pH and temperature.[6]
-
Oxidation: The aromatic ring and the benzylic-like position on the cyclobutane ring are potential sites for oxidation. Oxidative stress, typically induced by agents like hydrogen peroxide, can lead to the formation of hydroxylated derivatives, ring-opened products, or even cleavage of the ether bond.[7][8] Phenoxy radicals can also be formed, leading to further polymerization or rearrangement products.[9][10]
-
Photodegradation: Aromatic compounds can be susceptible to photodegradation.[6] Upon exposure to UV or visible light, photo-induced cleavage of the ether bond or reactions involving the aromatic ring can occur.[10] This can sometimes lead to complex mixtures of degradants.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a potential degradation pathway.[11][12][13] The stability of the cyclobutane ring itself at high temperatures should also be considered, with potential for ring-opening or rearrangement reactions.[14]
Q2: I am not seeing any degradation under my initial stress conditions. What should I do?
This is a common scenario, especially with highly stable molecules. If you observe less than 5-20% degradation, which is a generally accepted target for forced degradation studies, consider the following troubleshooting steps:[4][5]
-
Increase Stressor Concentration: For hydrolytic studies, you can increase the molarity of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).[3][4] For oxidative studies, increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).
-
Elevate Temperature: Increasing the temperature will accelerate the rate of most degradation reactions.[6] A common starting point is 40-60°C, but this can be increased if necessary. However, be cautious not to use conditions that are so harsh they lead to unrealistic degradation pathways.
-
Extend Exposure Time: If the compound is stable, extending the duration of the stress study (e.g., from 24 hours to 7 days) may be necessary to achieve sufficient degradation.[4]
-
Consider Co-solvents: If your compound has poor solubility in aqueous stress media, this can limit degradation. The use of a small amount of a water-miscible organic co-solvent (like acetonitrile or methanol) can improve solubility and facilitate degradation.[3]
-
Evaluate Photostability Conditions: For photostability studies, ensure you are using a light source that provides a combination of UV and visible light, as recommended by ICH Q1B guidelines.[4]
Q3: My chromatogram shows multiple, poorly resolved peaks after stress testing. How can I improve the separation?
The goal of a stability-indicating method is to resolve the parent compound from all its degradation products. If you are facing co-elution or poor peak shape, consider these chromatographic adjustments:
-
Gradient Optimization: If you are using an isocratic method, switching to a gradient elution will likely provide better separation of compounds with varying polarities. If you are already using a gradient, adjust the slope, initial and final mobile phase compositions, and the gradient time.
-
Change Stationary Phase: Not all C18 columns are the same. Consider trying a C18 column with a different bonding chemistry or a different stationary phase altogether, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic compounds and their polar degradants.
-
Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of acidic analytes like this compound and its potential acidic degradants. Adjusting the pH with a suitable buffer can improve peak symmetry and resolution.
-
Explore Different Organic Modifiers: While acetonitrile and methanol are common, trying other organic modifiers like isopropanol or tetrahydrofuran (with appropriate HPLC system compatibility) can alter selectivity.
-
Decrease Flow Rate and Increase Column Length: For particularly complex separations, reducing the flow rate and/or using a longer column can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.
Part 2: Troubleshooting Guides
Scenario 1: Unexpected Degradation Product Observed in Oxidative Stress Study
Issue: "During my oxidative stress study with H2O2, I've identified a major degradation product with a mass that corresponds to the addition of an oxygen atom, but its retention time is much earlier than I expected for a simple hydroxylated product. How do I confirm its structure?"
Root Cause Analysis and Solution:
-
Hypothesize Potential Structures: While hydroxylation of the phenyl ring is a likely outcome, other oxidative transformations can occur. Cleavage of the cyclobutane ring could lead to more polar, open-chain carboxylic acids. Another possibility is the formation of an N-oxide if the starting material contained a nitrogen functionality, which is not the case here. However, for this compound, consider the possibility of hydroxylation at different positions on the phenyl ring or on the cyclobutane ring.
-
LC-MS/MS for Structural Elucidation:
-
Method: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement and confirm the elemental composition of the degradant.
-
Fragmentation Analysis: Perform MS/MS fragmentation of the parent ion of the degradant. The fragmentation pattern will provide valuable clues about its structure. For example, the loss of certain neutral fragments can indicate the position of the new hydroxyl group.
-
-
Forced Degradation of a Suspected Intermediate: If you suspect a particular degradation pathway, try to synthesize a suspected intermediate and subject it to the same stress conditions. If it forms the same unexpected degradant, it provides strong evidence for the proposed pathway.
-
NMR Spectroscopy: If the degradant can be isolated in sufficient quantity and purity (e.g., through preparative HPLC), 1D and 2D NMR spectroscopy (like COSY and HMBC) will be the most definitive techniques for unambiguous structure elucidation.
Scenario 2: Inconsistent Degradation Levels in Thermal Stress Studies
Issue: "I am observing highly variable levels of degradation in my thermal stress studies for this compound when testing different batches of the drug substance."
Root Cause Analysis and Solution:
-
Presence of Impurities: The most likely cause for batch-to-batch variability in thermal degradation is the presence of trace amounts of impurities that may catalyze the degradation process. These could be residual catalysts from the synthesis, metal ions, or other organic impurities.
-
Action: Profile the impurity levels in each batch using a high-sensitivity analytical technique like LC-MS. Correlate the levels of specific impurities with the extent of degradation observed.
-
-
Polymorphism: Different crystalline forms (polymorphs) of a drug substance can have different thermal stabilities.
-
Action: Analyze the solid-state properties of each batch using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for different polymorphic forms.
-
-
Sample Preparation Inconsistency: Ensure that the sample preparation for the thermal stress study is consistent across all batches. Factors like the type of container (glass vs. polymer), the headspace in the container, and the presence of moisture can all influence thermal degradation.
-
Action: Standardize the sample preparation protocol and use inert sample containers. Consider performing thermal stress studies under a controlled atmosphere (e.g., nitrogen) to exclude the influence of oxygen.
-
Part 3: Experimental Protocols & Data Presentation
Protocol: Forced Degradation Study of this compound
This protocol outlines a general approach for conducting forced degradation studies. The conditions should be optimized to achieve 5-20% degradation of the active pharmaceutical ingredient.[4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with 1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool the solution and neutralize with 1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H2O2.
-
Keep at room temperature for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a glass vial.
-
Heat in an oven at 80°C for 48 hours.
-
Dissolve the solid in the solvent to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the stock solution (1 mg/mL) in a quartz cuvette to a photostability chamber with a light source providing both UV and visible light (ICH Q1B conditions).
-
Expose a control sample wrapped in aluminum foil to the same temperature conditions.
-
Sample at appropriate time points and dilute to 0.1 mg/mL with the mobile phase.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
The PDA detector will help in assessing peak purity, while the MS detector will aid in the identification of degradation products.
Table 1: Example Forced Degradation Data for this compound
| Stress Condition | % Degradation of Parent | Major Degradation Products (Hypothetical) |
| 1 M HCl, 60°C, 24h | 15.2% | Phenol, 3-Hydroxycyclobutanecarboxylic acid |
| 1 M NaOH, 60°C, 8h | 18.5% | Phenol, 3-Hydroxycyclobutanecarboxylic acid |
| 30% H2O2, RT, 24h | 12.8% | Hydroxylated phenoxy derivatives |
| 80°C (solid), 48h | 8.5% | Decarboxylated product (3-phenoxycyclobutane) |
| Photolytic (ICH Q1B) | 10.3% | Cleavage products (e.g., Phenol) |
Part 4: Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound under stress.
Diagram 2: Troubleshooting Workflow for Poor Chromatographic Resolution
Caption: A systematic workflow for troubleshooting poor HPLC resolution.
References
- 1. pharmtech.com [pharmtech.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of chlorophenoxy herbicides by coupled Fenton and biological oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Solubility of 3-Phenoxycyclobutanecarboxylic Acid Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-phenoxycyclobutanecarboxylic acid and its derivatives. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address specific experimental issues, grounded in established scientific principles.
I. Introduction: The Challenge of Solubility
This compound and its analogs are a class of compounds with significant potential in medicinal chemistry. However, their often rigid, hydrophobic structures can lead to poor aqueous solubility. This is a critical hurdle in drug discovery and development, as low solubility can result in suboptimal absorption, leading to inadequate bioavailability and variable therapeutic outcomes.[1][] Effectively addressing these solubility issues early in the development process is paramount for success.
This guide will explore the fundamental reasons behind the poor solubility of these derivatives and provide a systematic, evidence-based approach to overcoming these challenges.
II. Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?
A1: The solubility of these compounds is largely dictated by the balance between their hydrophilic and hydrophobic regions. The phenoxy and cyclobutane moieties contribute to the molecule's hydrophobicity (lipophilicity), while the carboxylic acid group is the primary hydrophilic center.[3][4] Carboxylic acids with more than four carbon atoms tend to have limited water solubility because the nonpolar alkyl or aryl chain becomes the dominant feature.[4]
Q2: What are the initial, simple steps I can take to improve the solubility of my compound?
A2: Before moving to more complex formulation strategies, several straightforward methods should be attempted:
-
pH Adjustment: As these are carboxylic acids, increasing the pH of the solution will deprotonate the carboxyl group, forming a more soluble carboxylate salt.[5][6]
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[7][8][9]
-
Temperature: For many compounds, solubility increases with temperature.[10][11] However, be mindful of the thermal stability of your specific derivative.
Q3: Can changing the solid form of my compound improve its solubility?
A3: Yes, the solid-state properties of a compound significantly influence its solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[12] Additionally, different crystalline polymorphs of the same compound can exhibit different solubilities.[13] Exploring techniques like salt formation or co-crystallization can yield a solid form with enhanced solubility.[14]
III. In-Depth Troubleshooting Guide
This section provides a more detailed, question-and-answer-style guide to address specific experimental hurdles.
Issue 1: My compound precipitates out of my aqueous buffer during my biological assay.
Q: I've dissolved my this compound derivative in a small amount of DMSO and then diluted it into my aqueous assay buffer (e.g., PBS pH 7.4), but I see immediate precipitation. What's happening and how can I fix it?
A: This is a classic issue of a compound "crashing out" of solution when the concentration of the organic co-solvent is drastically reduced upon dilution into an aqueous medium. The compound is soluble in the high-concentration DMSO stock but exceeds its aqueous solubility limit in the final buffer.
Underlying Cause: The carboxylic acid group is likely protonated at pH 7.4, maintaining a significant degree of hydrophobicity.
Solutions:
-
Systematic pH Adjustment: The most direct approach for a carboxylic acid is to increase the pH to deprotonate the carboxyl group, forming a more soluble salt.[5][6][15]
-
Rationale: The ionized carboxylate form has significantly higher aqueous solubility than the neutral carboxylic acid.[5]
-
Protocol:
-
Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO, ethanol).
-
Prepare a series of aqueous buffers with varying pH values above the predicted pKa of your compound (typically, the pKa of a carboxylic acid is around 4-5). Start with pH 7.5 and test up to pH 9.0, if your assay can tolerate it.
-
Add the stock solution to the different pH buffers and visually inspect for precipitation.
-
Quantify the solubility at each pH using a method like HPLC to determine the optimal pH for your experiment.
-
-
-
Co-solvent Optimization: If pH modification is not an option due to assay constraints, you can optimize the co-solvent system.[7][8][9][16]
-
Rationale: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic compound to dissolve.[]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin are frequently used.[8][17]
-
Workflow:
-
Create a workflow diagram to systematically test different co-solvents and their concentrations.
-
-
References
- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 12. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 13. ijnrd.org [ijnrd.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Integrity in 3-Phenoxycyclobutanecarboxylic Acid Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Phenoxycyclobutanecarboxylic acid. Maintaining the stereochemical purity of this molecule is often critical for its intended biological activity. This document provides in-depth troubleshooting advice and validated protocols to help you prevent racemization and ensure the enantiomeric integrity of your final compound.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Racemization Challenge
This section addresses fundamental questions about the nature of racemization in the context of this compound.
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity.[1] In drug development, the two enantiomers of a chiral molecule often exhibit vastly different pharmacological, metabolic, and toxicological profiles. For instance, one enantiomer may be a potent therapeutic agent while the other is inactive or even harmful.[2] Therefore, synthesizing and maintaining this compound as a single enantiomer is paramount to ensure its safety and efficacy.
Q2: What is the primary chemical mechanism causing racemization in this molecule?
A2: The primary mechanism for racemization in this compound is the deprotonation of the hydrogen atom on the carbon alpha to the carboxyl group (the C1 position). This α-proton is acidic due to the electron-withdrawing effect of the adjacent carboxylic acid. In the presence of a base, this proton can be removed to form a planar, resonance-stabilized enolate intermediate.[3] This intermediate is achiral. Subsequent reprotonation can occur from either face of the planar enolate with equal probability, leading to the formation of both (R) and (S) enantiomers and thus, racemization.[1][3]
Q3: At which stages of the synthesis is racemization most likely to occur?
A3: Racemization is not a risk at every stage but is particularly prevalent under specific conditions:
-
Ester Hydrolysis (Saponification): The most common point of racemization is during the hydrolysis of a precursor ester (e.g., methyl 3-phenoxycyclobutanecarboxylate) to the final carboxylic acid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially at elevated temperatures.[3]
-
Activation for Coupling Reactions: When converting the carboxylic acid to an amide or another derivative, the activation step can lead to racemization, often through an oxazolone intermediate if an adjacent nitrogen-containing group is present, or through direct enolization if conditions are basic.[4]
-
Chromatography: While less common, prolonged exposure to certain silica or alumina grades with basic or acidic sites can potentially contribute to epimerization on the column.
-
Any step involving strong basic conditions or prolonged heating where the acidic α-proton is present.
Section 2: Troubleshooting Guide - Proactive & Reactive Strategies
This guide provides solutions to common problems encountered during the synthesis, focusing on maintaining enantiomeric excess (e.e.).
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Significant loss of enantiomeric excess (e.e.) after ester hydrolysis. | Use of strong bases (NaOH, KOH) and/or high temperatures during saponification. | Strategy 1: Enzymatic Hydrolysis. Use a lipase (e.g., Lipase PS from Pseudomonas cepacia or CAL-B) under mild, buffered conditions (pH ~7). Enzymes provide a stereospecific environment that catalyzes hydrolysis without abstracting the α-proton, thus preserving the stereocenter.[5] Strategy 2: Mild Acid-Catalyzed Hydrolysis. If the molecule is stable to acid, conditions like HCl in dioxane/water at room temperature can hydrolyze the ester without promoting enolization. The mechanism avoids the formation of the problematic planar enolate intermediate. |
| Racemization observed during amide coupling or other carboxylate functionalizations. | Inappropriate choice of base or coupling agent. | Strategy 1: Use Non-Nucleophilic, Sterically Hindered Bases. Instead of strong, unhindered bases, use N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine. Their steric bulk makes them poor nucleophiles and less likely to cause direct deprotonation at the α-carbon.[4] Strategy 2: Employ Racemization-Suppressing Additives. When using carbodiimide coupling agents like DIC or EDC, always include an additive such as 1-Hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Ethyl (hydroxyimino)cyanoacetate (Oxyma). These additives react with the activated acid to form an activated ester that is more stable and less prone to racemization than the initial O-acylisourea intermediate.[4] |
| Initial synthesis yields a racemic or low e.e. product. | The chosen synthetic route is not stereoselective. | Strategy 1: Implement an Asymmetric Synthesis. The most robust solution is to build the chiral center enantioselectively from the start. Modern methods like catalytic asymmetric [2+2] cycloadditions or organocatalyzed Michael additions can deliver high enantiopurity directly, eliminating the need for resolution.[6][7] Strategy 2: Perform a Chiral Resolution. If a racemic mixture is unavoidable, it can be separated. The most common method is forming diastereomeric salts with a chiral resolving agent. The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization.[8][9] |
Section 3: Key Protocols & Methodologies
This section provides detailed, step-by-step procedures for critical operations to prevent racemization.
Mechanism: Base-Catalyzed Racemization
The diagram below illustrates the fundamental mechanism of racemization for this compound under basic conditions. The key is the formation of the planar, achiral enolate intermediate.
Caption: Base-catalyzed racemization via an achiral enolate intermediate.
Protocol 3.1: Chiral Resolution of Racemic this compound
This protocol describes a classical resolution using a chiral amine to form separable diastereomeric salts.
Workflow: Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution by fractional crystallization.
Step-by-Step Procedure:
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Warm the solution gently if needed.
-
Slowly add 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine or (S)-(-)-brucine) to the solution while stirring. Note: Using 0.5 eq. ensures that only one diastereomeric salt preferentially crystallizes.
-
Allow the solution to cool slowly to room temperature, and then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of Diastereomer:
-
Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor.
-
The mother liquor contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.
-
-
Liberation of the Enantiopure Acid:
-
Suspend the isolated crystalline salt in a biphasic mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and dilute aqueous acid (e.g., 1 M HCl).
-
Stir vigorously until all solids have dissolved. The chiral amine will be protonated and move into the aqueous layer as its hydrochloride salt, while the enantiomerically enriched carboxylic acid will remain in the organic layer.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the enantiopure this compound.
-
-
Purity Analysis:
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by converting a small sample to a methyl ester and analyzing by chiral GC.
-
Protocol 3.2: Mild Enzymatic Hydrolysis of a Precursor Ester
This protocol uses a lipase to hydrolyze a chiral ester precursor, avoiding the harsh basic conditions that cause racemization.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a flask, suspend the enantiomerically pure ester precursor (e.g., methyl (R)-3-phenoxycyclobutanecarboxylate) in a phosphate buffer solution (e.g., 0.1 M, pH 7.2). A co-solvent like tert-butanol may be used if solubility is low.
-
Add a lipase catalyst (e.g., Lipase Amano PS, immobilized on celite) to the suspension (typically 10-50% by weight relative to the substrate).
-
-
Reaction Execution:
-
Stir the mixture at a controlled temperature (e.g., 25-37 °C).
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed. Enzymatic reactions can take several hours to days.
-
-
Workup:
-
Once the reaction is complete, remove the immobilized enzyme by filtration.
-
Acidify the aqueous filtrate to pH ~2 with dilute HCl.
-
Extract the product, this compound, with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purity Analysis:
-
Confirm the chemical purity and verify the retention of enantiomeric excess using chiral HPLC.
-
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01727K [pubs.rsc.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up 3-Phenoxycyclobutanecarboxylic Acid Production
Prepared by: Senior Application Scientist, Process Chemistry Division
Welcome to the technical support center for the synthesis and scale-up of 3-Phenoxycyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It addresses common challenges encountered when transitioning this synthesis from the laboratory bench to pilot-plant or manufacturing scale. Our focus is on providing not just solutions, but a deep understanding of the underlying chemical and engineering principles to empower you to conduct safe, efficient, and robust scale-up campaigns.
Introduction: The Scale-Up Challenge
This compound is a valuable building block in medicinal chemistry, often utilized for its ability to introduce conformational rigidity into drug candidates.[1] However, its synthesis involves a strained cyclobutane ring and a key etherification step, both of which present unique challenges during scale-up. Reactions that are well-behaved on a 10-gram scale can become hazardous and inefficient at 10 kilograms without careful consideration of heat transfer, mass transport, and reaction kinetics.[2][3] This guide provides a framework for anticipating and solving these issues.
Section 1: Proposed Synthetic Pathway & Key Considerations
A common and logical laboratory-scale synthesis proceeds via a two-step sequence: a Williamson ether synthesis to form the phenoxy-ether bond, followed by saponification of an ester precursor. This pathway is often selected for its reliable and well-understood reaction mechanisms.
Overall Synthetic Workflow
The process involves the reaction of a 3-hydroxycyclobutanecarboxylate ester with phenol under basic conditions, followed by hydrolysis to yield the target carboxylic acid.
Caption: Figure 1: Proposed two-step synthetic workflow.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during scale-up in a question-and-answer format.
Reaction & Yield Issues
Q: My yield in the Williamson ether synthesis step dropped from 90% at the 50g scale to 60% at the 5kg scale. What are the likely causes?
A: A significant yield drop upon scale-up is a classic problem often rooted in heat and mass transfer limitations.
-
Causality - Thermal Control: The formation of the sodium phenoxide is exothermic, as is the subsequent alkylation. A large reactor has a much lower surface-area-to-volume ratio than a lab flask.[3] This makes it significantly harder to remove heat, potentially leading to an increase in the bulk reaction temperature. This temperature rise can promote side reactions, such as the decomposition of starting materials or the formation of impurities. Loss of temperature control is a primary cause of runaway reactions.[2]
-
Causality - Mixing Efficiency: In the laboratory, a magnetic stir bar provides vigorous agitation. In a large reactor, inadequate agitation can create localized "hot spots" or areas of high reagent concentration, leading to side product formation. If using a phase-transfer catalyst (PTC) system, poor mixing reduces the interfacial surface area between the aqueous and organic phases, slowing the reaction rate and leading to incomplete conversion.[4]
Troubleshooting Steps:
-
Monitor Internal Temperature: Ensure your reactor is equipped with a calibrated internal temperature probe, not just a jacket temperature sensor. Track the internal temperature meticulously during reagent addition.
-
Control Addition Rate: Do not add reagents at a rate that overwhelms the reactor's cooling capacity.[5] The addition of the base or the alkylating agent should be slow enough to maintain the desired internal temperature.
-
Verify Agitation: Review the reactor's agitator specifications (type, speed, baffle design) to ensure it is sufficient for effective mixing of the specific reaction volume and phases.
-
Re-evaluate PTC Loading: The efficiency of a phase-transfer catalyst can change with scale. Consider increasing the catalyst loading by a small margin (e.g., from 1 mol% to 1.5-2 mol%) in a pilot run to see if the rate improves.
Q: I'm observing a new, persistent impurity by HPLC after the etherification step at pilot scale. How can I identify and mitigate it?
A: The appearance of new impurities often points to side reactions favored by the conditions of a larger scale or impurities present in bulk-grade raw materials.
-
Likely Impurity - C-alkylation Product: While phenoxides typically undergo O-alkylation, some degree of C-alkylation (at the ortho or para position of the phenol ring) can occur, especially at higher temperatures. This side reaction can become more prominent if there are localized hot spots due to poor mixing.
-
Likely Impurity - Di-etherification Product: If your cyclobutane starting material (e.g., a 1,3-dihalo or 1,3-diol derivative) contains di-substituted impurities, you may form 1,3-diphenoxycyclobutane.
-
Identification: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using LC-MS for molecular weight and NMR for structural elucidation.
-
Mitigation:
-
Stricter Temperature Control: Implement the steps from the previous question to avoid temperature excursions that favor side reactions.
-
Raw Material Qualification: Obtain a certificate of analysis for your bulk raw materials. Run a small-scale test reaction with the new batch of materials to ensure it behaves identically to the lab-grade material.[5] Pay close attention to specifications for di-substituted impurities in your cyclobutane starting material.
-
Base Selection: Consider using a milder base like potassium carbonate (K₂CO₃) instead of sodium hydroxide (NaOH). While potentially slower, it can be less aggressive and reduce certain side reactions.
-
Purity & Work-up Issues
Q: During the work-up of the saponification, I'm encountering a thick, persistent emulsion that makes phase separation nearly impossible. What can I do?
A: Emulsion formation is common when neutralizing a basic aqueous solution containing soap-like molecules (the carboxylate salt of your product) and is exacerbated by the large volumes and high-energy mixing in a pilot reactor.
-
Causality: The sodium salt of your product acts as a surfactant, stabilizing the interface between the organic and aqueous layers. Vigorous stirring in the reactor creates a large interfacial area, which is then stabilized by the surfactant, forming an emulsion.
-
Solutions:
-
Add Brine: Before the phase split, add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, making the organic product less soluble in it and helping to "break" the emulsion.[4]
-
Filter Through Celite: For smaller pilot batches, passing the emulsified mixture through a pad of a filter aid like Celite can sometimes break the emulsion.
-
Minimize Agitation During Extraction: Use the lowest agitation speed that still provides contact between the phases. Avoid high-shear mixing.
-
Solvent Swap: Consider a solvent that has a greater density difference with water, such as dichloromethane (DCM) or toluene, to facilitate a cleaner phase split.
-
Q: The final product after crystallization is off-color (yellow or pink), but the lab-scale product was white. Why?
A: Color issues are typically due to trace impurities that are often phenolic in nature.
-
Causality - Phenol Oxidation: Trace amounts of unreacted phenol can oxidize to form highly colored quinone-type species, especially if exposed to air and light over the extended processing times of a large-scale batch.
-
Causality - Metal Contamination: Trace metal contaminants from the reactor or raw materials can sometimes form colored complexes.
-
Solutions:
-
Aqueous Base Wash: During the work-up of the intermediate ester, include a dilute aqueous wash (e.g., 1M NaOH) to scavenge any unreacted phenol.
-
Charcoal Treatment: Before final crystallization, you can perform a hot filtration of the product solution through a small amount of activated carbon. This is highly effective at adsorbing colored impurities.
-
Inert Atmosphere: Process the reaction and work-up under a nitrogen or argon atmosphere to minimize oxidation.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the most critical safety hazards for this process at scale?
A: Scaling up introduces significant safety risks that must be formally assessed.[6]
-
Corrosive Materials: Both phenol and concentrated sodium hydroxide are highly corrosive and can cause severe chemical burns.[4] Ensure all personnel are equipped with appropriate personal protective equipment (PPE), including face shields, gloves, and chemical-resistant aprons.
-
Exothermic Reactions: The neutralization and etherification steps are exothermic. A thermal runaway reaction can occur if cooling is insufficient, potentially leading to a dangerous increase in pressure and temperature.[2][3] A formal process safety review (e.g., a HAZOP study) is essential to identify risks and establish mitigation plans.[6]
-
Flammable Solvents: The use of large quantities of organic solvents like toluene or MTBE presents a significant fire hazard. Ensure the reactor is properly grounded and that all electrical equipment in the area is intrinsically safe or explosion-proof.
Q: What are the Critical Process Parameters (CPPs) I need to control?
A: CPPs are parameters that must be controlled within a predefined range to ensure the final product meets its quality attributes. For this synthesis, key CPPs include:
-
Temperature: The most critical parameter for controlling reaction rate and side products.
-
Reagent Stoichiometry & Addition Rate: Crucial for safety and for minimizing impurity formation.
-
Agitation Speed: Essential for ensuring efficient heat and mass transfer.
-
pH during Work-up: Critical for ensuring the complete protonation of the carboxylate salt and for efficient extraction.
Q: Why is the cyclobutane ring a concern?
A: The cyclobutane ring possesses significant ring strain (approx. 26 kcal/mol) due to non-ideal bond angles (90° instead of the ideal 109.5° for sp³ carbons) and torsional strain.[1][7][8] While more stable than cyclopropane, this inherent strain makes the ring susceptible to opening under certain harsh reaction conditions (e.g., high temperatures, strongly acidic or basic conditions, or certain catalytic processes), which could lead to unexpected side products and yield loss.[9]
Section 4: Protocols & Data
Table 1: Critical Process Parameters & Recommended Ranges
| Parameter | Laboratory Scale (100g) | Pilot Scale (10kg) | Justification |
| Etherification Temp. | 25 - 60 °C | 45 - 55 °C | Tighter control needed at scale to prevent side reactions due to slower heat dissipation. |
| Base Addition Time | 15 - 30 min | 2 - 4 hours | Slow addition is critical to manage exotherm and maintain temperature control in a large vessel.[5] |
| Agitator Speed | 500 - 800 RPM (mag. stir) | 100 - 250 RPM (impeller) | Speed must be sufficient for phase mixing but not so high as to introduce excessive shear or gas. |
| Hydrolysis Temp. | 60 - 80 °C (reflux) | 70 - 80 °C | Ensure sufficient energy for saponification while minimizing potential degradation over longer times. |
| Final pH (Isolation) | 1 - 2 | 1.5 - 2.5 | Ensures complete protonation for maximum yield without using an excessive amount of corrosive acid. |
Protocol 1: Pilot-Scale Williamson Ether Synthesis (10 kg Scale)
Safety Precaution: This procedure involves corrosive and flammable materials. A thorough risk assessment must be conducted before execution.[5][6] All operations should be performed in a designated chemical reactor bay with appropriate ventilation and safety equipment.
-
Reactor Setup: Charge a 200L glass-lined reactor with Methyl 3-hydroxycyclobutanecarboxylate (8.6 kg, 1.0 equiv), Phenol (6.3 kg, 1.0 equiv), Tetrabutylammonium bromide (TBAB, 0.22 kg, 0.01 equiv), and Toluene (80 L).
-
Inerting: Purge the reactor headspace with nitrogen for 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.
-
Base Preparation: In a separate vessel, prepare a solution of sodium hydroxide (2.8 kg, 1.05 equiv) in water (28 L).
-
Base Addition: Begin agitation in the main reactor (approx. 150 RPM). Start the controlled addition of the NaOH solution via a dosing pump. Monitor the internal temperature closely. The addition rate should not allow the internal temperature to exceed 55 °C. The total addition time should be approximately 3-4 hours.
-
Reaction: Once the addition is complete, maintain the reaction mixture at 50-55 °C. Monitor the reaction progress by HPLC (or GC) by taking samples every 2 hours. The reaction is complete when <1% of the starting ester remains.
-
Work-up: Cool the reactor to 20-25 °C. Stop agitation and allow the phases to separate. Drain the lower aqueous phase. Add process water (40 L) to the reactor, agitate for 15 minutes, settle, and drain the aqueous phase. The resulting toluene solution containing Methyl 3-phenoxycyclobutanecarboxylate is carried forward to the next step.
Section 5: Process Logic & Troubleshooting Workflow
When encountering issues, a logical, step-by-step approach is more effective than random experimentation. The following decision tree illustrates a typical workflow for diagnosing a low-yield problem.
Caption: Figure 2: Troubleshooting decision tree for low yield.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. fauske.com [fauske.com]
- 4. benchchem.com [benchchem.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. capitalresin.com [capitalresin.com]
- 7. quora.com [quora.com]
- 8. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 3-Phenoxycyclobutanecarboxylic Acid Analytical Method Validation
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 3-Phenoxycyclobutanecarboxylic acid. As researchers and drug development professionals, you understand that a robust, well-validated analytical method is the bedrock of reliable data. The unique structure of this compound—with its acidic functional group and bulky hydrophobic moiety—presents specific challenges, particularly in liquid chromatography.
This guide is structured from my field experience to move beyond rote procedural steps. We will explore the causality behind common issues, providing you with the logic to not only solve current problems but also to anticipate and prevent future ones. Our goal is to empower you to build self-validating analytical systems that are both compliant and scientifically sound.
Section 1: The Method Validation Framework
Before troubleshooting, it's crucial to understand the landscape. Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose[1]. The International Council for Harmonisation (ICH) Q2(R1) guideline is the authoritative standard, outlining the key performance characteristics we must evaluate[2][3][4].
dot digraph "Validation_Parameters" { graph [fontname="Arial", rankdir="LR", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_Purpose" { label="Method's Intended Purpose"; style="filled"; color="#FFFFFF"; node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay [label="Assay (Quantitation)"]; Impurity [label="Impurity Testing"]; Identity [label="Identification"]; }
subgraph "cluster_Parameters" { label="Core Validation Characteristics (ICH Q2 R1)"; style="filled"; color="#FFFFFF"; node [shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Specificity [label="Specificity/\nSelectivity"]; Linearity [label="Linearity"]; Range [label="Range"]; Accuracy [label="Accuracy"]; Precision [label="Precision\n(Repeatability,\nIntermediate)"]; LOQ [label="Quantitation Limit (LOQ)"]; LOD [label="Detection Limit (LOD)"]; Robustness [label="Robustness"]; }
Assay -> {Specificity, Linearity, Range, Accuracy, Precision, Robustness}; Impurity -> {Specificity, Linearity, Range, Accuracy, Precision, LOQ, LOD, Robustness}; Identity -> Specificity; } enddot Caption: Core validation parameters as dictated by the method's purpose.
Section 2: Troubleshooting Guide
This section addresses the most common problems encountered during the validation of HPLC methods for this compound in a direct question-and-answer format.
Problem 1: Poor Peak Shape - Severe Tailing
Q: My chromatogram for this compound shows a peak with significant tailing (Asymmetry Factor > 1.5). What is the primary cause and how can I achieve a symmetrical peak?
A: This is the most frequent issue for acidic compounds like yours. The primary cause of peak tailing is secondary-site interactions, specifically between the deprotonated (anionic) carboxylic acid group of your analyte and positively charged or acidic residual silanol groups (-Si-OH) on the surface of the silica-based stationary phase[5][6]. At a mobile phase pH above the pKa of the silanols (around 4-5), these groups become ionized (-Si-O⁻), but metal impurities within the silica can create localized acidic sites that still interact strongly with analyte anions[6].
Your goal is to minimize this secondary interaction. Here is a systematic approach:
Step-by-Step Troubleshooting Protocol:
-
Assess Mobile Phase pH: The single most critical parameter is pH. The pKa of a carboxylic acid is typically between 4 and 5. To ensure the analyte is in a single, neutral form (protonated), you must control the mobile phase pH to be at least 1.5-2 units below the analyte's pKa.
-
Action: Adjust your mobile phase to a pH of 2.5–3.0 using an appropriate buffer (e.g., 20 mM potassium phosphate) or acid modifier (e.g., 0.1% phosphoric acid or formic acid if using MS detection). This ensures the carboxylic acid is fully protonated (-COOH), eliminating its ability to interact with silanols[5][7].
-
-
Evaluate Buffer Strength: An unbuffered or weakly buffered mobile phase can lead to pH shifts as the sample is introduced, causing peak distortion[8].
-
Action: Ensure your buffer concentration is adequate, typically between 10-50 mM[7]. This maintains a consistent pH environment for the analyte as it travels through the column.
-
-
Check Column Health: A contaminated or degraded column is a common culprit.
-
Action: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants[7]. If tailing persists, especially if the column is old or has been used at high pH, the column bed may be degraded. Replace it with a new, high-purity, end-capped C18 column. Modern columns have very low residual silanol activity, making them less prone to this issue[6].
-
-
Rule out Extra-Column Effects: Poor connections or excessive tubing length can contribute to peak asymmetry[9].
-
Action: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length, especially between the column and the detector.
-
dot digraph "Peak_Tailing_Troubleshooting" { graph [fontname="Arial", splines=ortho]; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
Start [label="Tailing Peak Observed\n(Asymmetry > 1.2)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Is Mobile Phase pH\n2.5 - 3.0?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_pH [label="ACTION:\nAdjust pH to 2.5-3.0\nwith 0.1% H3PO4 or Formic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Column [label="Is the Column Old or\nContaminated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Flush_Column [label="ACTION:\nFlush with Strong Solvent.\nIf no improvement, Replace Column.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Overload [label="Is Sample Concentration\nToo High?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Dilute_Sample [label="ACTION:\nReduce Injection Volume\nor Dilute Sample.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Connections [label="Check Extra-Column Volume\n(fittings, tubing)", fillcolor="#FBBC05", fontcolor="#202124"]; Fix_Connections [label="ACTION:\nUse appropriate fittings\nand minimal tubing.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Symmetrical Peak\nAchieved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_pH; Check_pH -> Adjust_pH [label="No"]; Adjust_pH -> Check_Column; Check_pH -> Check_Column [label="Yes"]; Check_Column -> Flush_Column [label="Yes"]; Flush_Column -> Check_Overload; Check_Column -> Check_Overload [label="No"]; Check_Overload -> Dilute_Sample [label="Yes"]; Dilute_Sample -> Check_Connections; Check_Overload -> Check_Connections [label="No"]; Check_Connections -> Fix_Connections [label="Problem\nFound"]; Fix_Connections -> Success; Check_Connections -> Success [label="OK"]; } enddot Caption: A logical workflow for troubleshooting peak tailing.
| Parameter Adjustment | Rationale | Expected Outcome |
| Decrease Mobile Phase pH | Protonates the analyte's carboxylic acid group and suppresses silanol ionization. | Primary solution. Drastic improvement in peak symmetry. |
| Increase Buffer Strength | Resists localized pH shifts on the column. | Minor to moderate improvement in peak shape and retention time stability. |
| Use High-Purity Column | Modern stationary phases have fewer active silanol sites. | Provides inherently better peak shape from the start. |
| Decrease Sample Load | Prevents overloading of active sites on the column. | Reduces tailing if mass overload is the cause. |
Problem 2: Failure to Achieve Specificity in Forced Degradation Studies
Q: I performed forced degradation, and my analytical method cannot resolve the main peak from a degradant formed during acid hydrolysis. How do I develop a stability-indicating method?
A: This is a critical validation failure. A stability-indicating method must be able to unequivocally measure the analyte in the presence of its degradation products, process impurities, and excipients[10]. If a degradant co-elutes, your assay results will be inaccurate.
The objective of forced degradation (or stress testing) is to intentionally generate these potential degradation products to prove your method's specificity[11][12]. A target degradation of 5-20% is generally considered sufficient to produce and detect primary degradants without destroying the molecule entirely[13].
Workflow for Developing a Stability-Indicating Method:
dot digraph "Stability_Method_Workflow" { graph [fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Start [label="1. Perform Forced Degradation\n(Acid, Base, Peroxide, Heat, Light)"]; Analyze [label="2. Analyze Stressed Samples\nwith Initial Method"]; Check_Purity [label="3. Assess Peak Purity\n(e.g., DAD)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize [label="4. Optimize Separation\n(Gradient, pH, Column)"]; Reanalyze [label="5. Re-analyze Stressed Samples"]; Check_Resolution [label="6. Resolution > 2 between all peaks?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Validate [label="7. Validate Final Method\n(per ICH Q2 R1)"]; Finish [label="Stability-Indicating Method\nEstablished", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Analyze; Analyze -> Check_Purity; Check_Purity -> Optimize [label="Purity Fails / \nCo-elution"]; Check_Purity -> Validate [label="Purity Passes"]; Optimize -> Reanalyze; Reanalyze -> Check_Resolution; Check_Resolution -> Optimize [label="No"]; Check_Resolution -> Validate [label="Yes"]; Validate -> Finish; } enddot Caption: Workflow for developing a stability-indicating analytical method.
Optimization Strategies for Co-eluting Peaks:
If you confirm co-elution (e.g., using a photodiode array [PDA] detector to check peak purity), you must modify the chromatographic conditions.
-
Adjust the Gradient Slope: This is often the most effective first step. A shallower gradient (e.g., increasing the organic mobile phase by 0.5% per minute instead of 2% per minute) provides more time for closely eluting compounds to separate.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties will alter selectivity and can often resolve co-eluting peaks.
-
Modify the Mobile Phase pH: A slight change in pH can alter the ionization state of a degradant product (if it has ionizable groups), changing its retention time relative to the parent compound.
-
Try a Different Stationary Phase: If the above steps fail, the interaction chemistries may be too similar for a C18 column. Switching to a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase, can provide the necessary resolution.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are typical starting HPLC conditions for this compound?
A: A great starting point, based on the molecule's structure, would be a standard reversed-phase method:
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 or 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (or 0.1% Formic Acid for MS).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 20-30% B, ramp to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection, likely between 260-275 nm due to the phenoxy chromophore. A full UV scan should be run on a standard to determine the optimal wavelength.
-
Column Temperature: 30 °C.
Q2: How do I set the acceptance criteria for my validation parameters?
A: Acceptance criteria should be based on the intended purpose of the method and are guided by regulatory standards[2][14].
| Parameter | Typical Acceptance Criteria for a Drug Substance Assay |
| Accuracy | 98.0% to 102.0% recovery. |
| Precision (RSD) | Repeatability (≤ 1.0%), Intermediate Precision (≤ 2.0%). |
| Linearity (r²) | ≥ 0.999. |
| Range | 80% to 120% of the test concentration. |
| Specificity | No interference at the analyte's retention time; resolution > 2 for adjacent peaks. |
| LOQ/LOD | Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD). |
Q3: Do I need to use a mass spectrometer (MS) for this analysis?
A: For routine quality control, assay, and impurity quantitation, a validated UV-based HPLC method is typically sufficient and standard practice. However, an MS detector (e.g., LC-MS) is invaluable and often required during development for:
-
Peak Identification: Confirming the mass of the main compound.
-
Degradant Characterization: Elucidating the structure of unknown peaks generated during forced degradation studies[15][16].
-
High Sensitivity: Achieving much lower limits of detection (LOD) and quantitation (LOQ) if required for specific low-level impurities.
Section 4: Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a standard approach to stress testing to support the validation of a stability-indicating method[10][11][13].
Objective: To generate potential degradation products of this compound.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the analyte in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include a control sample (analyte in solvent, kept at room temperature) for comparison.
-
Incubate: Store the samples under the specified conditions. It is wise to pull time points (e.g., 2, 4, 8, 24 hours) to target 5-20% degradation.
-
Neutralization (for Acid/Base): After incubation, cool the acidic and basic hydrolysis samples to room temperature and neutralize them (e.g., add an equivalent amount of 0.1 N NaOH to the acid sample and 0.1 N HCl to the base sample) to halt the reaction.
-
Analysis: Dilute all samples (including the control) to the target analytical concentration and analyze using your HPLC method.
Table of Standard Stress Conditions
| Stress Condition | Reagent/Condition | Typical Duration & Temperature |
| Acid Hydrolysis | 0.1 N Hydrochloric Acid (HCl) | 8 hours @ 60 °C |
| Base Hydrolysis | 0.1 N Sodium Hydroxide (NaOH) | 4 hours @ 60 °C |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | 24 hours @ Room Temp |
| Thermal | Dry Heat | 48 hours @ 80 °C |
| Photolytic | High-Intensity UV/Vis Light | Expose to ≥ 1.2 million lux hours (vis) and ≥ 200 watt hours/m² (UV) |
Note: These conditions are starting points and may need to be made more or less aggressive to achieve the target degradation.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. fda.gov [fda.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. hplc.eu [hplc.eu]
- 7. uhplcs.com [uhplcs.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijsdr.org [ijsdr.org]
- 13. ijrpp.com [ijrpp.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. acp.copernicus.org [acp.copernicus.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Phenoxycyclobutanecarboxylic Acid and Its Analogues
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of the potential biological activity of 3-Phenoxycyclobutanecarboxylic acid and its structural analogues. In the absence of extensive direct comparative studies on this specific molecule, this document synthesizes data from structurally related compounds to build a predictive framework for its biological profile and to propose robust experimental validation protocols.
Introduction: Deconstructing this compound
This compound is a unique hybrid structure, incorporating three key pharmacophores: a phenoxy group, a cyclobutane ring, and a carboxylic acid moiety. The biological activities of analogues containing one or more of these fragments provide a logical basis for predicting the potential therapeutic applications of the parent compound.
-
Phenoxyalkanoic Acids: This class of compounds is well-documented for its anti-inflammatory and analgesic properties.[1][2] The phenoxy group, connected to an acidic function via an alkyl chain, is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).
-
Cyclobutane-Containing Compounds: The cyclobutane motif is present in a variety of natural products with diverse biological activities, including antimicrobial, antibacterial, and antitumor effects.[3][4] Synthetic cyclobutane derivatives have also been developed as antagonists for biological targets such as integrins.[5]
-
Carboxylic Acids: The carboxylic acid group is a crucial functional group in many pharmaceuticals, often involved in binding to biological targets through hydrogen bonding or salt bridge formation.[6] Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
This guide will, therefore, focus on comparing the potential anti-inflammatory and antimicrobial activities of this compound with its analogues based on established structure-activity relationships (SAR).
Structure-Activity Relationship (SAR) and Hypothetical Comparison
Based on SAR studies of related phenoxy and carboxylic acid derivatives, we can hypothesize how modifications to the this compound structure might influence its biological activity.[7][8]
Key Structural Considerations:
-
Phenyl Ring Substitution: The electronic and steric properties of substituents on the phenyl ring are critical. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can modulate the acidity of the carboxylic acid and the overall lipophilicity, thereby affecting target binding and cell permeability.
-
Cycloalkane Ring Size: The rigidity and conformation of the cyclobutane ring influence the spatial orientation of the phenoxy and carboxylic acid groups. Varying the ring size to cyclopentane or cyclohexane would alter this geometry, potentially impacting receptor fit.
-
Carboxylic Acid Moiety: Esterification or amidation of the carboxylic acid would likely abolish activities that depend on the acidic proton for target interaction, such as cyclooxygenase (COX) inhibition.
Hypothetical Comparison of Analogues:
| Compound/Analogue | Phenyl Ring Substitution | Cycloalkane Ring | Carboxylic Acid Form | Predicted Primary Activity | Rationale based on SAR of Analogues |
| This compound | Unsubstituted | Cyclobutane | Acid | Anti-inflammatory, Antimicrobial | Baseline compound combining known active pharmacophores. |
| Analogue 1 | 4-Chloro | Cyclobutane | Acid | Enhanced Anti-inflammatory | Halogen substitution on the phenoxy ring often increases anti-inflammatory potency in related series.[9] |
| Analogue 2 | 4-Methoxy | Cyclobutane | Acid | Antioxidant, Moderate Anti-inflammatory | Methoxy substitution can enhance antioxidant properties.[7] |
| Analogue 3 | Unsubstituted | Cyclopentane | Acid | Potentially altered Anti-inflammatory potency | Change in ring size affects conformational flexibility and receptor interaction. |
| Analogue 4 | Unsubstituted | Cyclobutane | Methyl Ester | Likely Inactive as an Anti-inflammatory | Esterification of the carboxylic acid typically removes activity for targets requiring an acidic group for binding.[6] |
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities, the following detailed experimental protocols are recommended.
Anti-inflammatory Activity Assessment
A key mechanism for anti-inflammatory action of many phenoxyalkanoic acids is the inhibition of cyclooxygenase (COX) enzymes.
Experimental Workflow: In Vitro COX Inhibition Assay
References
- 1. Synthesis and anti-inflammatory and analgesic activities of phenoxyalkanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory properties of a series of phenyl- and phenoxy-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 5. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy [mdpi.com]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating 3-Phenoxycyclobutanecarboxylic Acid: A Comparative Guide to Bioactivity Assessment
Introduction: Deconstructing the Rationale for Bioactivity
In the landscape of contemporary drug discovery, the strategic combination of well-characterized pharmacophores with novel scaffolds is a cornerstone of rational design. 3-Phenoxycyclobutanecarboxylic acid emerges as a compound of significant interest, not from a history of extensive biological evaluation, but from the compelling bioactivities of its constituent chemical motifs. This guide provides a comprehensive framework for the systematic validation of this compound as a bioactive compound. We will objectively compare its potential performance with logical alternatives—phenoxyacetic acid and cyclobutanecarboxylic acid—and provide the supporting experimental methodologies to rigorously test these hypotheses.
The core hypothesis is that the unique structural features of this compound—the rigid, puckered cyclobutane ring and the electronically influential phenoxy group—will confer a distinct biological activity profile compared to its parent structures. The cyclobutane moiety is increasingly recognized for its ability to impart favorable pharmacokinetic properties and unique vectoral orientations for substituent groups, potentially enhancing interactions with biological targets.[1][2] The phenoxyacetic acid scaffold is a well-established pharmacophore present in a variety of therapeutic agents, including anti-inflammatory drugs and herbicides.[3][4]
This guide is structured to first propose a series of foundational in vitro assays to establish a baseline of bioactivity and cytotoxicity. We will then outline a potential in vivo study to explore anti-inflammatory effects, a common activity for related structures. For each experimental stage, we will provide detailed, field-tested protocols and the scientific rationale behind their selection.
Comparative Framework: Selecting Appropriate Benchmarks
To meaningfully interpret the biological activity of this compound, a direct comparison with structurally related compounds is essential. The following have been selected as logical comparators:
-
Phenoxyacetic Acid: This comparator will allow for the evaluation of the contribution of the cyclobutane ring. Any differences in activity between this compound and phenoxyacetic acid can be attributed to the conformational constraints and altered spatial presentation of the carboxylic acid and phenoxy groups imposed by the four-membered ring.
-
Cyclobutanecarboxylic Acid: This molecule will serve to isolate the contribution of the phenoxy group to the overall bioactivity. Comparing the target compound to cyclobutanecarboxylic acid will highlight the impact of the phenoxy moiety on receptor binding, cell permeability, or other interactions.[5][6]
Phase 1: Foundational In Vitro Bioactivity and Safety Profiling
The initial phase of validation focuses on broad-spectrum screening to identify potential biological activities and to establish a preliminary safety profile.
General Cytotoxicity Assessment: The MTT Assay
The first critical step in evaluating any new chemical entity is to determine its potential for inducing cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] A dose-response curve will be generated to determine the concentration at which the compound exhibits cytotoxic effects.
Table 1: Illustrative Comparative Cytotoxicity Data (IC50 in µM)
| Compound | Human Dermal Fibroblasts (HDF) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) |
| This compound | >100 | 75.2 | 88.9 |
| Phenoxyacetic acid | >100 | 92.5 | >100 |
| Cyclobutanecarboxylic acid | >100 | >100 | >100 |
Note: The data in this table is illustrative and intended for comparative purposes within the context of this guide.
Experimental Protocol: MTT Assay [2][8]
-
Cell Seeding: Plate human cell lines (e.g., HDF, HeLa, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Phenoxyacetic acid, and Cyclobutanecarboxylic acid in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Diagram 1: MTT Assay Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Activity Screening: Broth Microdilution Method
Given the antimicrobial properties of some phenolic compounds, a preliminary screen for antibacterial and antifungal activity is warranted. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[9][10]
Table 2: Illustrative Antimicrobial Activity Data (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| This compound | 64 | 128 | >256 |
| Phenoxyacetic acid | 128 | >256 | >256 |
| Cyclobutanecarboxylic acid | >256 | >256 | >256 |
Note: The data in this table is illustrative and intended for comparative purposes within the context of this guide.
Experimental Protocol: Broth Microdilution [10][11]
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram 2: Broth Microdilution Workflow
Caption: Workflow for determining antimicrobial activity.
Preliminary Cardiac Safety: hERG Channel Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias. An early assessment of a compound's potential to inhibit the hERG channel is a critical step in safety pharmacology.[1][12]
Table 3: Illustrative hERG Inhibition Data (IC50 in µM)
| Compound | hERG Inhibition IC50 (µM) |
| This compound | > 50 |
| Phenoxyacetic acid | > 50 |
| Cyclobutanecarboxylic acid | > 50 |
Note: The data in this table is illustrative and intended for comparative purposes within the context of this guide.
Experimental Protocol: Automated Patch Clamp hERG Assay [12][13]
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Prepare a range of concentrations of the test compounds.
-
Electrophysiology: Utilize an automated patch-clamp system to measure the hERG current in response to a specific voltage protocol before and after the application of the test compounds.
-
Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.
Phase 2: Mechanistic Exploration and In Vivo Proof of Concept
Based on the established bioactivity of phenoxyacetic acid derivatives, a focused investigation into anti-inflammatory potential is a logical next step.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely accepted and well-characterized acute inflammatory model used to evaluate the efficacy of anti-inflammatory agents.[14][15]
Table 4: Illustrative In Vivo Anti-inflammatory Activity
| Compound (Dose) | Paw Edema Inhibition (%) at 3 hours |
| This compound (50 mg/kg) | 45.2 |
| Phenoxyacetic acid (50 mg/kg) | 32.8 |
| Cyclobutanecarboxylic acid (50 mg/kg) | 15.1 |
| Indomethacin (10 mg/kg) | 55.6 |
Note: The data in this table is illustrative and intended for comparative purposes within the context of this guide.
Experimental Protocol: Carrageenan-Induced Paw Edema [14][16]
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a predetermined dose. A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
Induction of Inflammation: One hour after compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Diagram 3: In Vivo Anti-inflammatory Assay Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion and Future Directions
This guide provides a systematic and scientifically rigorous framework for the initial validation of this compound as a bioactive compound. The proposed phased approach, beginning with broad in vitro screening and progressing to a targeted in vivo model, allows for a comprehensive evaluation of its potential therapeutic utility and safety profile. The comparative analysis against its structural precursors, phenoxyacetic acid and cyclobutanecarboxylic acid, is crucial for elucidating the specific contributions of each moiety to the observed biological effects.
Should the initial validation studies yield promising results, further mechanistic studies, such as receptor binding assays (e.g., for FFA1)[17][18] or enzyme inhibition assays, would be warranted to identify the specific molecular targets. The journey from a rationally designed molecule to a validated bioactive compound is a meticulous process of hypothesis-driven experimentation. The methodologies outlined herein provide a clear and actionable path for embarking on this journey for this compound.
References
- 1. tripod.nih.gov [tripod.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. jetir.org [jetir.org]
- 5. Cyclobutanecarboxylic Acid|CAS 3721-95-7|Supplier [benchchem.com]
- 6. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. protocols.io [protocols.io]
- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometry-based binding assay for GPR40 (FFAR1; free fatty acid receptor 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Phenoxycyclobutanecarboxylic Acid Derivatives as LPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the family of lysophosphatidic acid (LPA) receptors has emerged as a promising target for a multitude of therapeutic areas, including oncology, fibrosis, and inflammation. Among the six identified LPA receptors (LPA1-6), the LPA4 receptor has garnered significant attention for its distinct signaling pathways and pathological roles. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a novel class of LPA receptor antagonists: 3-phenoxycyclobutanecarboxylic acid derivatives. Drawing upon available preclinical data, we delve into their mechanism of action, experimental validation, and the critical considerations for translating laboratory findings into viable clinical applications.
The Scientific Rationale: Targeting the LPA4 Receptor
Lysophosphatidic acid is a bioactive phospholipid that exerts its diverse cellular effects by binding to its G protein-coupled receptors.[1][2] The LPA4 receptor, in particular, couples to multiple G proteins, including Gαs, Gαq, and Gα12/13, leading to the activation of downstream signaling cascades such as the Rho/ROCK pathway.[2] This signaling is implicated in a range of pathophysiological processes. In oncology, LPA4 signaling has been linked to tumor cell migration and invasion, as well as the regulation of the tumor microenvironment.[1][3] Notably, LPA4 activation can promote the formation of fine vascular networks in brain tumors, suggesting a complex role in tumor progression.[4] In the context of fibrosis, LPA signaling is a known driver of fibroblast activation and extracellular matrix deposition.[5]
The unique structural motif of this compound derivatives offers a promising scaffold for the development of potent and selective LPA4 receptor antagonists. The cyclobutane ring introduces conformational rigidity, which can enhance binding affinity and selectivity, while the phenoxy and carboxylic acid moieties provide key interaction points within the receptor's binding pocket.
In Vitro Efficacy: Characterizing Receptor Antagonism
The initial assessment of any novel drug candidate begins with a thorough characterization of its activity in controlled laboratory settings. For this compound derivatives, in vitro assays are crucial for determining their potency, selectivity, and mechanism of action at the LPA4 receptor.
Key In Vitro Assays and Expected Outcomes
A battery of well-established in vitro assays is employed to profile these compounds. The primary goal is to quantify their ability to inhibit LPA-induced cellular responses mediated by the LPA4 receptor.
| Assay Type | Principle | Key Parameter Measured | Significance |
| Receptor Binding Assays | Competitive binding of the test compound against a radiolabeled or fluorescently tagged LPA analog to membranes from cells overexpressing the LPA4 receptor. | Inhibition Constant (Ki) or IC50 | Determines the compound's affinity for the LPA4 receptor. |
| Calcium Mobilization Assays | Measurement of intracellular calcium influx upon LPA stimulation in cells expressing the LPA4 receptor, which often couples to Gαq. | IC50 for inhibition of LPA-induced calcium release. | Provides a functional measure of receptor antagonism.[6][7] |
| Dynamic Mass Redistribution (DMR) Assays | A label-free technology that detects global cellular responses, such as changes in cell adhesion and morphology, upon receptor activation. | IC50 for inhibition of LPA-induced DMR signal.[1][6] | Offers a holistic view of the compound's functional antagonism.[1] |
| Cell Migration/Invasion Assays | Assessment of the compound's ability to block LPA-induced migration or invasion of cancer cells through a porous membrane (e.g., Boyden chamber assay). | Inhibition of cell migration/invasion. | Evaluates the compound's potential to interfere with metastatic processes.[3] |
| Fibroblast Activation Assays | Measurement of markers of fibroblast-to-myofibroblast differentiation (e.g., α-smooth muscle actin expression) in response to LPA. | Reduction in pro-fibrotic markers. | Indicates the compound's potential anti-fibrotic activity. |
While specific IC50 values for this compound derivatives are often proprietary and found within patent literature, the goal of initial screening is to identify compounds with nanomolar to low micromolar potency in these functional assays.
Visualizing the In Vitro Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of a this compound derivative as an LPA4 antagonist.
Caption: A streamlined workflow for the in vitro evaluation of novel LPA4 receptor antagonists.
In Vivo Efficacy: Translating In Vitro Promise to Preclinical Models
While in vitro data provides a strong foundation, the true therapeutic potential of a compound can only be assessed in a living organism. In vivo studies are designed to evaluate the efficacy of this compound derivatives in relevant disease models, while also providing crucial information on their pharmacokinetic and pharmacodynamic properties.
Key In Vivo Models and Endpoints
The choice of animal model is critical and depends on the intended therapeutic indication.
| Disease Area | Animal Model | Key Endpoints | Significance |
| Cancer | Xenograft or Syngeneic Tumor Models: Implantation of human or murine cancer cells into immunocompromised or immunocompetent mice, respectively. | Tumor growth inhibition, reduction in metastasis, changes in the tumor microenvironment (e.g., vascular density), and enhanced efficacy of combination therapies (e.g., with anti-PD-1).[4][5] | Assesses the compound's anti-tumor and anti-metastatic potential in a complex biological system.[8] |
| Fibrosis | Bleomycin-Induced Lung Fibrosis: Intratracheal administration of bleomycin to induce lung injury and subsequent fibrosis.[9] | Reduction in lung collagen content, decreased expression of fibrotic markers (e.g., hydroxyproline), and improved lung function. | A well-established model to evaluate the anti-fibrotic efficacy of test compounds.[4] |
| Inflammation | Carrageenan-Induced Paw Edema: Injection of carrageenan into the paw of a rodent to induce an acute inflammatory response. | Reduction in paw swelling and measurement of inflammatory mediators in the tissue. | A standard model for assessing the anti-inflammatory properties of a compound. |
Visualizing the In Vivo Experimental Design
The following diagram outlines a general experimental design for evaluating the in vivo efficacy of a this compound derivative in a cancer model.
Caption: A typical experimental workflow for assessing the in vivo anti-tumor efficacy of a novel compound.
Bridging the Gap: Correlating In Vitro and In Vivo Data
A critical aspect of drug development is establishing a clear correlation between in vitro potency and in vivo efficacy. For this compound derivatives, a compound that demonstrates potent inhibition of LPA4-mediated signaling in vitro would be expected to show efficacy in an in vivo model where this pathway is a key disease driver.
However, a direct one-to-one correlation is not always observed. Discrepancies can arise from several factors:
-
Pharmacokinetics (PK): A compound may be highly potent in vitro but have poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue, leading to suboptimal efficacy in vivo.
-
Pharmacodynamics (PD): The concentration of the drug at the target site required to elicit a therapeutic effect (in vivo EC50) may differ from the in vitro IC50 due to factors such as protein binding and tissue-specific receptor expression levels.
-
Off-Target Effects: A compound may interact with other biological targets in vivo, leading to unexpected efficacy or toxicity.
-
Complexity of the In Vivo Model: The multifactorial nature of diseases like cancer and fibrosis means that targeting a single pathway may not be sufficient to produce a robust therapeutic effect.
Therefore, a comprehensive understanding of the compound's PK/PD relationship is essential for interpreting the in vivo data and for predicting its potential clinical utility.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel LPA4 receptor antagonists. The successful translation of potent in vitro activity into robust in vivo efficacy will depend on a meticulous drug development process that carefully considers the interplay between potency, selectivity, pharmacokinetics, and the complexity of the target disease. Future research should focus on lead optimization to enhance drug-like properties, further elucidation of the role of LPA4 in various pathologies, and the identification of patient populations most likely to benefit from this therapeutic approach.
References
- 1. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid (LPA) signaling via LPA4 and LPA6 negatively regulates cell motile activities of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
spectroscopic comparison of 3-Phenoxycyclobutanecarboxylic acid isomers
An In-Depth Spectroscopic Guide to Differentiating 3-Phenoxycyclobutanecarboxylic Acid Isomers
For researchers and professionals in drug development, the precise structural elucidation of stereoisomers is a critical step. The spatial arrangement of functional groups can dramatically alter a molecule's biological activity, efficacy, and safety profile. This guide provides a comprehensive comparison of the cis and trans isomers of this compound, detailing the application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to unambiguously differentiate them.
The Structural Imperative: Why Isomer Differentiation Matters
The cis and trans isomers of this compound possess the same molecular formula and connectivity but differ in the three-dimensional orientation of the phenoxy and carboxylic acid groups relative to the cyclobutane ring.
-
cis-isomer: Both substituents are on the same side of the ring. This configuration introduces a plane of symmetry.
-
trans-isomer: The substituents are on opposite sides of the ring, resulting in a less symmetric structure.
This seemingly subtle difference has profound implications for the molecule's physical, chemical, and biological properties. Therefore, robust analytical methods are required for their definitive identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Assignment
NMR spectroscopy is the most powerful tool for distinguishing between these isomers, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy: A Tale of Symmetry and Coupling
The proton NMR spectra of the cis and trans isomers are expected to show significant differences in chemical shifts (δ), signal multiplicity, and proton-proton coupling constants (J).
Causality Behind Spectral Differences: The key to differentiation lies in molecular symmetry. The cis isomer possesses a plane of symmetry that bisects the C1-C3 axis. Consequently, the protons on C2 are equivalent to those on C4. The trans isomer lacks this symmetry, rendering all cyclobutane ring protons chemically distinct. This leads to a different number of expected signals for the cyclobutane protons.[1]
Furthermore, the vicinal coupling constants (³JHH) between adjacent protons are highly dependent on the dihedral angle separating them. In cyclobutane systems, the ring is not planar but puckered, leading to distinct spatial relationships between protons in each isomer.[2][3] Generally, cis and trans coupling constants in cyclobutanes vary widely, making them diagnostic for stereochemical assignment.[3]
Predicted ¹H NMR Data:
| Parameter | cis-3-Phenoxycyclobutanecarboxylic acid | trans-3-Phenoxycyclobutanecarboxylic acid | Rationale |
| Symmetry | Plane of symmetry present | No plane of symmetry | Cis arrangement allows for a mirror plane. |
| Cyclobutane Signals | 3 distinct signals (CH-COOH, CH-OPh, CH₂) | 4 distinct signals (CH-COOH, CH-OPh, 2x CH₂) | Symmetry in the cis isomer makes the two CH₂ groups equivalent.[1] |
| Chemical Shifts (δ) | Protons on the same face as substituents are deshielded. | Complex, with four unique shifts for the ring protons. | Anisotropic effects from the phenoxy and carbonyl groups cause distinct shielding/deshielding. |
| Coupling Constants (³JHH) | Distinct cis and trans coupling values. | Different set of cis and trans coupling values due to altered dihedral angles. | Vicinal coupling constants are highly sensitive to the H-C-C-H dihedral angle.[4][5] |
¹³C NMR Spectroscopy: A Carbon Count
Similar to ¹H NMR, the symmetry of the isomers dictates the number of unique signals in the ¹³C NMR spectrum.
Causality Behind Spectral Differences: The plane of symmetry in the cis isomer makes the C2 and C4 carbons of the cyclobutane ring chemically equivalent. The trans isomer, lacking this symmetry, will display distinct signals for all four carbons in the ring. The chemical shifts are influenced by the proximity of the electronegative oxygen atoms of the phenoxy and carboxylic acid groups.[6][7]
Predicted ¹³C NMR Data:
| Carbon Atom | cis-Isomer (Predicted δ, ppm) | trans-Isomer (Predicted δ, ppm) | Rationale |
| C=O | ~175-180 | ~175-180 | Typical range for carboxylic acids.[8] |
| Aromatic C-O | ~155-160 | ~155-160 | Standard for phenoxy groups. |
| Aromatic CH | ~115-130 | ~115-130 | Typical aromatic region. |
| C1 (CH-COOH) | ~40-45 | ~40-45 | Alpha-carbon to a carbonyl. |
| C3 (CH-OPh) | ~70-75 | ~70-75 | Carbon attached to ether oxygen. |
| **C2, C4 (CH₂) ** | One signal, ~30-35 | Two distinct signals, ~30-35 | Symmetry equivalence in the cis isomer leads to a single signal. |
Experimental Protocols
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a signal-to-noise ratio >100:1. Reference the chemical shifts to the residual solvent peak.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Analysis: Process the spectra and carefully analyze the chemical shifts, integration, and coupling patterns to assign the structure.
Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprints
IR spectroscopy provides valuable information about the functional groups present in the molecule. While many key absorption bands will be similar for both isomers, the overall spectrum, particularly the fingerprint region, serves as a unique identifier.
Causality Behind Spectral Differences: The primary absorptions corresponding to the O-H of the carboxylic acid, the C=O of the carbonyl, and the C-O of the ether will be present in both isomers. However, the exact frequency of these vibrations can be subtly influenced by intramolecular interactions and the overall molecular symmetry.[9] The C=O stretching frequency, for instance, is sensitive to hydrogen bonding, which may differ slightly between the solid-state packing of the cis and trans isomers.[10][11] The most significant differences will appear in the fingerprint region (< 1500 cm⁻¹), where complex skeletal vibrations unique to each isomer's overall geometry occur.[12]
Key IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Notes |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad | Characteristic of hydrogen-bonded dimers.[10] |
| Aromatic C-H | 3000-3100 | Sharp, medium | |
| Aliphatic C-H | 2850-3000 | Sharp, medium | Stretching vibrations of the cyclobutane ring protons.[13] |
| C=O (Carboxylic Acid) | 1690-1725 | Strong, sharp | Position can be sensitive to conjugation and hydrogen bonding.[14] |
| Aromatic C=C | 1450-1600 | Multiple sharp bands | |
| C-O (Ether & Acid) | 1200-1320 | Strong | C-O stretching vibrations. |
| Fingerprint Region | < 1500 | Complex pattern | Unique for each isomer, allowing for definitive identification.[12] |
IR Spectroscopy Experimental Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Analysis: Compare the fingerprint region of the unknown sample to that of a known standard to confirm its identity.
Mass Spectrometry (MS): Fragmentation as a Clue
While electron ionization mass spectrometry (EI-MS) will yield the same molecular ion peak for both isomers, their fragmentation patterns can differ due to stereochemical influences on bond cleavage pathways.
Causality Behind Spectral Differences: The stability of fragment ions and the transition states leading to their formation can be influenced by the spatial arrangement of the substituents. For example, the relative ease of a fragmentation pathway involving interaction between the phenoxy and carboxylic acid groups might be different for the cis and trans isomers. The relative abundance of key fragment ions can therefore be a diagnostic tool.
Predicted Fragmentation Pathways:
-
Loss of COOH: [M - 45]⁺
-
Loss of Phenoxy Radical: [M - 93]⁺
-
Loss of Phenol: [M - 94]
-
Ring Cleavage: Fragmentation of the cyclobutane ring leading to smaller ions.
The relative intensities of these fragment peaks may provide clues to the isomer's identity, although these differences can be subtle and require careful comparison with authenticated standards.
Mass Spectrometry Experimental Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use a standard ionization technique such as Electron Ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum and analyze the molecular ion peak to confirm the mass. Compare the fragmentation pattern and relative abundance of fragment ions between the two isomers.
Visualizing the Analytical Workflow
The following diagram outlines the logical workflow for distinguishing the isomers using the described spectroscopic techniques.
Caption: Workflow for the spectroscopic differentiation of this compound isomers.
Conclusion
The differentiation of cis and trans isomers of this compound is readily achievable through a systematic application of modern spectroscopic techniques. NMR spectroscopy stands as the definitive method , where the number of signals and proton coupling constants provide conclusive evidence of the relative stereochemistry. IR spectroscopy serves as an excellent confirmatory tool , with the unique fingerprint region of each isomer allowing for rapid and reliable identification against a known standard. Finally, while mass spectrometry confirms the molecular weight, its utility in differentiation lies in the subtle, yet potentially diagnostic, differences in fragmentation patterns. By employing this multi-faceted analytical approach, researchers can ensure the unambiguous structural assignment essential for advancing drug discovery and development programs.
References
- 1. How many signals would you expect in the { }^{1} \mathrm{H} NMR spectra o.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds [opg.optica.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Infrared Spectrometry [www2.chemistry.msu.edu]
A Comparative Guide to the Cross-Reactivity of 3-Phenoxycyclobutanecarboxylic Acid-Based LPA1 Receptor Antagonists
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically successful drug is fraught with challenges. One of the most critical hurdles is ensuring target selectivity to minimize off-target effects and potential toxicity. This guide provides an in-depth comparison of 3-phenoxycyclobutanecarboxylic acid-based inhibitors, using the lysophosphatidic acid receptor 1 (LPA1) antagonist, BMS-986020 , as a central case study. We will objectively compare its performance with alternative LPA1 antagonists, supported by experimental data, to underscore the pivotal role of comprehensive cross-reactivity studies in drug development.
Introduction: The Promise and Peril of a Novel Scaffold
The this compound moiety has emerged as a key pharmacophore in the design of antagonists for the LPA1 receptor. LPA1 is a G protein-coupled receptor (GPCR) implicated in the pathogenesis of fibrotic diseases, making it a compelling therapeutic target.[1][2] BMS-986020, a potent LPA1 antagonist featuring this scaffold, showed significant promise in preclinical and early clinical studies for the treatment of idiopathic pulmonary fibrosis (IPF).[2] However, its development was halted due to unforeseen hepatobiliary toxicity observed in a Phase 2 clinical trial.[2][3] This adverse outcome was not related to its on-target activity but rather to its cross-reactivity with other proteins, highlighting a critical lesson in drug development: on-target potency must be balanced with a clean off-target profile.
This guide will dissect the cross-reactivity profile of BMS-986020 and compare it with two other LPA1 antagonists, BMS-986278 and AM-095 , which exhibit more favorable selectivity profiles. Through this comparative analysis, we will explore the experimental methodologies crucial for identifying and mitigating off-target activities.
The Central Role of the LPA-LPA1 Axis in Fibrosis
Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its biological effects through a family of six GPCRs (LPA1-6).[1] The activation of the LPA1 receptor by LPA is a key driver of fibrosis, a pathological process characterized by excessive deposition of extracellular matrix, leading to organ scarring and dysfunction.[4] Antagonism of the LPA1 receptor is therefore a rational therapeutic strategy to interrupt the fibrotic cascade.
Caption: Simplified signaling pathway of the LPA-LPA1 axis in fibrosis.
A Tale of Three Inhibitors: Comparing Cross-Reactivity Profiles
The clinical setback of BMS-986020 was not a failure of on-target potency but a consequence of its unintended interactions with other proteins, specifically transporters involved in bile acid homeostasis.[1][3] This underscores the importance of early and comprehensive selectivity profiling.
BMS-986020: A Potent LPA1 Antagonist with a Costly Off-Target Profile
BMS-986020 is a high-affinity antagonist of the LPA1 receptor.[2] However, its clinical development was terminated due to hepatobiliary toxicity, including cholecystitis and elevated liver enzymes.[2][3] Subsequent investigations revealed that BMS-986020 inhibits several key hepatic transporters.[1][3][5]
BMS-986278: A Structurally Distinct LPA1 Antagonist with an Improved Safety Profile
Developed as a second-generation LPA1 antagonist, BMS-986278 was designed to retain high potency for LPA1 while minimizing the off-target activities that plagued BMS-986020.[6][7] Preclinical and early clinical data suggest that BMS-986278 has a significantly better safety profile, with minimal inhibition of the problematic hepatic transporters.[3][7]
AM-095: Another Selective LPA1 Antagonist
AM-095 is another potent and selective LPA1 antagonist that has been evaluated in preclinical models of fibrosis.[8][9] While extensive public data on its cross-reactivity against the same panel of transporters as BMS-986020 is less available, its characterization as a selective LPA1 antagonist makes it a relevant comparator.[8][9]
Quantitative Comparison of Inhibitor Activity
The following table summarizes the available inhibitory activities (IC50/Kb values) of BMS-986020, BMS-986278, and AM-095 against their primary target (LPA1) and key off-targets.
| Compound | Primary Target (LPA1) | Off-Target: BSEP | Off-Target: MRP4 | Off-Target: MDR3 |
| BMS-986020 | High Affinity[2] | 1.8 µM[3][5] | 6.2 µM[3][5] | 7.5 µM[3][5] |
| BMS-986278 | Kb: 6.9 nM[6] | Minimally inhibited (IC50 ≥20 µM)[3] | Minimally inhibited (IC50 ≥20 µM)[3] | Did not inhibit (IC50 >100 µM)[3] |
| AM-095 | IC50: 0.98 µM (human)[9][10] | Data not publicly available | Data not publicly available | Data not publicly available |
IC50: Half-maximal inhibitory concentration. Kb: Inhibitor binding affinity.
This data clearly illustrates that while BMS-986020 is a potent LPA1 antagonist, its micromolar inhibition of BSEP, MRP4, and MDR3 likely contributed to the observed clinical toxicity. In contrast, BMS-986278 demonstrates a significantly wider therapeutic window, with a much larger separation between its on-target potency and off-target effects.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the trustworthiness and reproducibility of cross-reactivity data, robust and well-validated experimental assays are essential. Below are detailed methodologies for key assays used in the characterization of LPA1 antagonists and their off-targets.
On-Target Activity Assessment: LPA1 Receptor Binding and Functional Assays
This assay directly measures the affinity of a compound for the LPA1 receptor.
Principle: A radiolabeled ligand with known affinity for the LPA1 receptor is incubated with a source of the receptor (e.g., cell membranes from cells overexpressing LPA1). The ability of the test compound to displace the radioligand is measured, and from this, the binding affinity (Ki or Kb) of the test compound can be determined.
Step-by-Step Methodology:
-
Prepare LPA1 Receptor Source: Culture cells (e.g., HEK293 or CHO) engineered to overexpress the human LPA1 receptor. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-LPA) and varying concentrations of the test compound.
-
Separation: After incubation to reach equilibrium, separate the receptor-bound from the free radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound ligand to pass through.
-
Detection: Quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a suitable pharmacological model to determine the IC50, which can then be converted to a Ki or Kb value.
This is a cell-based functional assay that measures the antagonist activity of a compound at the LPA1 receptor.[11][12]
Principle: The Tango™ assay utilizes a GPCR-protease fusion and a β-arrestin-transcription factor fusion. When an agonist activates the GPCR, β-arrestin is recruited, leading to the cleavage of the transcription factor from the receptor. The transcription factor then translocates to the nucleus and drives the expression of a reporter gene, such as β-lactamase. An antagonist will block this agonist-induced signal.
Step-by-Step Methodology:
-
Cell Culture: Use a cell line (e.g., U2OS) stably expressing the Tango™ LPA1 receptor construct and the β-arrestin-protease fusion.
-
Compound Treatment: Plate the cells in a multi-well plate. Add the test compound at various concentrations and incubate for a specified period.
-
Agonist Stimulation: Add a known LPA1 agonist (e.g., LPA) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate the plates to allow for receptor activation, β-arrestin recruitment, and reporter gene expression.
-
Detection: Add a fluorescent β-lactamase substrate. The cleavage of this substrate by β-lactamase results in a change in the fluorescence resonance energy transfer (FRET) signal, which can be measured on a plate reader.
-
Data Analysis: Plot the change in the FRET ratio against the concentration of the test compound to determine the IC50 value for its antagonist activity.
Caption: Workflow of the Tango™ GPCR antagonist assay.
Off-Target Activity Assessment: Hepatic Transporter Inhibition Assays
These assays are used to determine if a test compound inhibits the function of the BSEP, MRP4, and MDR3 transporters.[13][14][15]
Principle: Inside-out membrane vesicles are prepared from cells overexpressing the transporter of interest. The ATP-dependent uptake of a specific probe substrate into these vesicles is measured in the presence and absence of the test compound. Inhibition of uptake indicates that the test compound is an inhibitor of the transporter.
Step-by-Step Methodology:
-
Prepare Membrane Vesicles: Use a cell line (e.g., Sf9 or HEK293) engineered to overexpress the human BSEP, MRP4, or MDR3 transporter. Prepare inside-out membrane vesicles from these cells.
-
Incubation: In a multi-well plate, incubate the membrane vesicles with a radiolabeled or fluorescent probe substrate (e.g., [3H]-taurocholic acid for BSEP, [3H]-estradiol-17-β-D-glucuronide for MRP4) and varying concentrations of the test compound in the presence of ATP. A parallel incubation is performed with AMP instead of ATP to determine non-specific binding and passive diffusion.
-
Separation: After a short incubation period, stop the transport reaction by adding an ice-cold buffer and rapidly filter the mixture through a filter plate to separate the vesicles from the assay buffer.
-
Detection: Quantify the amount of probe substrate trapped inside the vesicles using a scintillation counter or fluorescence reader.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP. Plot the percentage of inhibition of ATP-dependent transport against the concentration of the test compound to determine the IC50 value.
Caption: Principle of the vesicular transport assay for transporter inhibition.
Conclusion: The Imperative of Early and Comprehensive Cross-Reactivity Profiling
The case of BMS-986020 serves as a powerful reminder of the critical importance of early and thorough cross-reactivity profiling in drug discovery and development. While possessing a promising on-target activity, its off-target interactions with hepatic transporters led to its clinical failure. The subsequent development of more selective LPA1 antagonists like BMS-986278, which were designed to avoid these off-target liabilities, demonstrates a successful application of the lessons learned.
For researchers and drug development professionals, the key takeaways are:
-
Selectivity is as important as potency: A highly potent compound is of little use if it has significant off-target activities that lead to toxicity.
-
Early profiling is crucial: Cross-reactivity studies should be integrated early in the drug discovery process to identify and mitigate potential liabilities before significant resources are invested.
-
A multi-assay approach is necessary: A combination of binding and functional assays against a broad panel of potential off-targets is essential for a comprehensive understanding of a compound's selectivity profile.
By adhering to these principles and utilizing the robust experimental methodologies outlined in this guide, the scientific community can improve the chances of developing safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Assessment of Bile Salt Export Pump Inhibition Using RapidFire-MS and DESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. toxicology.org [toxicology.org]
- 5. Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to Benchmarking 3-Phenoxycyclobutanecarboxylic Acid: A Novel Scaffold for Modulating G-Protein Coupled Receptors
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds that offer improved therapeutic profiles is a constant endeavor. This guide provides an in-depth technical framework for benchmarking 3-Phenoxycyclobutanecarboxylic acid, a unique molecule combining a rigid cyclobutane core with established pharmacophoric elements. Due to the limited publicly available biological data on this specific molecule, this guide will present two well-reasoned, distinct benchmarking strategies against known drugs, based on structural analogy to potent modulators of two key G-protein coupled receptors (GPCRs): Free Fatty Acid Receptor 1 (FFA1) and Prostaglandin E2 Receptor 4 (EP4).
Executive Summary
This compound possesses structural motifs—a phenoxy group and a carboxylic acid—that are recognized pharmacophores for a variety of biological targets. The incorporation of a cyclobutane ring, a bioisosteric replacement for phenyl or flexible alkyl chains, is a modern medicinal chemistry strategy to enhance potency, selectivity, and pharmacokinetic properties such as metabolic stability.[1][2] This guide proposes two potential therapeutic applications for this molecule: as an agonist of FFA1 for the treatment of type 2 diabetes, and as an antagonist of the EP4 receptor for managing inflammation and pain. We will outline comprehensive experimental protocols to test these hypotheses, comparing the performance of this compound against clinically relevant drugs: TAK-875 (Fasiglifam) for FFA1 and Grapiprant and E7046 for EP4.
The Rationale: Deconstructing this compound
The decision to benchmark this compound against FFA1 agonists and EP4 antagonists stems from a structural analysis of known ligands for these receptors.
-
The Phenoxyacetic Acid Substructure: Many potent FFA1 agonists and EP4 antagonists feature a phenoxyacetic acid or a bioisosteric equivalent. This motif correctly positions the carboxylic acid for crucial interactions with the receptor's binding pocket.
-
The Carboxylic Acid: This functional group is often essential for anchoring the ligand to the receptor through ionic and hydrogen bonds.[3]
-
The Cyclobutane Ring: This rigid scaffold introduces a three-dimensional element that can enhance binding affinity by providing a better fit to the receptor's active site compared to a more flexible alkyl chain. Furthermore, cyclobutane rings are known to improve metabolic stability.[1][2]
Below is a diagram illustrating the logical framework for selecting the benchmarking targets.
Caption: Logical framework for selecting benchmarking targets for this compound.
Part 1: Benchmarking as a Free Fatty Acid Receptor 1 (FFA1) Agonist
Hypothesis: this compound acts as an agonist at the FFA1 receptor, promoting glucose-stimulated insulin secretion, and may offer an improved physicochemical profile compared to known FFA1 agonists like TAK-875.
Benchmark Compound: TAK-875 (Fasiglifam) . Although its development was halted due to concerns about liver safety in some patients, TAK-875 is a well-characterized, potent, and selective FFA1 agonist, making it an excellent benchmark for in vitro and in vivo studies.[4][5][6][7]
Comparative Data Summary
| Parameter | This compound | TAK-875 (Fasiglifam) |
| Predicted Physicochemical Properties | ||
| Molecular Weight | ~192.21 g/mol | 424.48 g/mol |
| cLogP | ~2.5 (Predicted) | ~4.5 |
| In Vitro Activity | ||
| FFA1 Receptor Binding Affinity (Ki) | To be determined | ~30 nM |
| FFA1 Functional Agonism (EC50) | To be determined | ~14 nM |
| In Vitro ADME & Safety | ||
| Human Liver Microsomal Stability (t½) | To be determined | Moderate to High |
| Caco-2 Permeability (Papp A→B) | To be determined | Moderate to High |
| hERG Inhibition (IC50) | To be determined | >10 µM |
| In Vivo Efficacy | ||
| Oral Glucose Tolerance Test (OGTT) | To be determined | Significant glucose lowering |
Experimental Protocols
1. FFA1 Receptor Binding Assay (Radioligand Displacement)
-
Objective: To determine the binding affinity (Ki) of this compound for the human FFA1 receptor.
-
Protocol:
-
Prepare membranes from HEK293 cells stably expressing the human FFA1 receptor.
-
Incubate the cell membranes with a known concentration of a radiolabeled FFA1 agonist (e.g., [³H]-TAK-875) and varying concentrations of this compound or unlabeled TAK-875 (as a positive control).
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
-
2. FFA1 Functional Agonism Assay (Calcium Mobilization)
-
Objective: To measure the functional potency (EC50) of this compound in activating the FFA1 receptor.
-
Protocol:
-
Culture HEK293 cells stably expressing the human FFA1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Stimulate the cells with varying concentrations of this compound or TAK-875.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Plot the dose-response curve and determine the EC50 value.
-
1. Oral Glucose Tolerance Test (OGTT) in a Rodent Model of Type 2 Diabetes
-
Objective: To evaluate the ability of this compound to improve glucose tolerance in vivo.
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats or diet-induced obese C57BL/6J mice.
-
Protocol:
-
Fast the animals overnight.
-
Administer this compound, TAK-875, or vehicle orally.
-
After a set pre-treatment time (e.g., 30-60 minutes), administer an oral glucose bolus.
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Measure blood glucose and plasma insulin levels.
-
Calculate the area under the curve (AUC) for glucose and insulin to assess the compound's efficacy.
-
Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).
Part 2: Benchmarking as a Prostaglandin E2 Receptor 4 (EP4) Antagonist
Hypothesis: this compound acts as an antagonist at the EP4 receptor, inhibiting PGE2-mediated signaling, and may exhibit favorable pharmacokinetic properties for the treatment of inflammation and pain.
Benchmark Compounds:
-
Grapiprant: A selective EP4 antagonist approved for the control of pain and inflammation associated with osteoarthritis in dogs. Its clinical use in veterinary medicine provides a strong basis for comparison.[8][9][10][11][12][13]
-
E7046: A selective EP4 antagonist that has been evaluated in human clinical trials for cancer, providing relevant data on its safety and pharmacokinetics in humans.[14][15][16][17][18]
Comparative Data Summary
| Parameter | This compound | Grapiprant | E7046 |
| Predicted Physicochemical Properties | |||
| Molecular Weight | ~192.21 g/mol | 489.5 g/mol | 489.5 g/mol |
| cLogP | ~2.5 (Predicted) | ~3.8 | ~4.2 |
| In Vitro Activity | |||
| EP4 Receptor Binding Affinity (Ki) | To be determined | ~13 nM | ~2.3 nM |
| EP4 Functional Antagonism (IC50) | To be determined | ~13 nM | ~1.1 nM |
| In Vitro ADME & Safety | |||
| Human Liver Microsomal Stability (t½) | To be determined | Moderate | Moderate |
| Caco-2 Permeability (Papp A→B) | To be determined | Moderate | Moderate |
| hERG Inhibition (IC50) | To be determined | >30 µM | >10 µM |
| In Vivo Efficacy | |||
| Carrageenan-Induced Paw Edema | To be determined | Reduction in paw volume | Reduction in paw volume |
Experimental Protocols
1. EP4 Receptor Binding Assay (Radioligand Displacement)
-
Objective: To determine the binding affinity (Ki) of this compound for the human EP4 receptor.
-
Protocol: Similar to the FFA1 binding assay, but using membranes from cells expressing the human EP4 receptor and a radiolabeled EP4 ligand (e.g., [³H]-PGE2).
2. EP4 Functional Antagonism Assay (cAMP Inhibition)
-
Objective: To measure the functional potency (IC50) of this compound in blocking PGE2-induced signaling.
-
Protocol:
-
Culture HEK293 cells stably expressing the human EP4 receptor.
-
Pre-incubate the cells with varying concentrations of this compound, Grapiprant, or E7046.
-
Stimulate the cells with a fixed concentration of PGE2 (typically the EC80).
-
Measure the intracellular cyclic AMP (cAMP) levels using a suitable assay kit (e.g., HTRF or ELISA).
-
Plot the inhibition curve and determine the IC50 value.
-
1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the anti-inflammatory activity of this compound in an acute model of inflammation.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Protocol:
-
Administer this compound, Grapiprant, E7046, or vehicle orally.
-
After a pre-treatment period, inject a solution of carrageenan into the plantar surface of the right hind paw.
-
Measure the paw volume at various time points (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.
-
Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control.
-
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Part 3: ADME and Safety Profiling
A crucial aspect of benchmarking is to evaluate the drug-like properties of this compound. The following assays are recommended to be run in parallel for the test compound and the chosen benchmarks.
Experimental Protocols
1. In Vitro Metabolic Stability Assay
-
Objective: To assess the susceptibility of the compound to metabolism by liver enzymes.
-
Protocol:
-
Incubate this compound and benchmark drugs with human liver microsomes in the presence of NADPH.[19][20][21][22][23]
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quench the reaction and analyze the concentration of the parent compound by LC-MS/MS.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
2. Caco-2 Permeability Assay
-
Objective: To predict the intestinal permeability of the compound.
-
Protocol:
-
Culture Caco-2 cells on a semipermeable membrane to form a monolayer.[][25][26][27][28]
-
Apply the test compound to either the apical or basolateral side of the monolayer.
-
Measure the concentration of the compound that has transported to the opposite side over time using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
3. hERG Channel Inhibition Assay
-
Objective: To assess the potential for cardiac toxicity.
-
Protocol:
Conclusion
This guide provides a robust and scientifically sound framework for the comprehensive benchmarking of this compound. By systematically evaluating its activity against two distinct and high-value therapeutic targets, FFA1 and EP4, and comparing its performance to established drugs, researchers can efficiently determine its therapeutic potential. The detailed experimental protocols for in vitro and in vivo studies, along with ADME and safety profiling, will generate a comprehensive data package to guide further drug development efforts. The unique combination of a rigid cyclobutane scaffold with proven pharmacophores makes this compound a compelling candidate for further investigation.
References
- 1. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term safety and efficacy of fasiglifam (TAK-875), a G-protein-coupled receptor 40 agonist, as monotherapy and combination therapy in Japanese patients with type 2 diabetes: a 52-week open-label phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. fasiglifam (TAK-875) / Takeda [delta.larvol.com]
- 8. Pharmacology of grapiprant, a novel EP4 antagonist: receptor binding, efficacy in a rodent postoperative pain model, and a dose estimation for controlling pain in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Grapiprant: A snapshot of the current knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 11. monvt.eu [monvt.eu]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. researchgate.net [researchgate.net]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 21. mercell.com [mercell.com]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. researchgate.net [researchgate.net]
- 25. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 26. enamine.net [enamine.net]
- 27. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 28. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 29. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. fda.gov [fda.gov]
- 32. reactionbiology.com [reactionbiology.com]
- 33. criver.com [criver.com]
A Comparative Guide to the Structural Activity Relationship (SAR) of 3-Phenoxycyclobutanecarboxylic Acid Derivatives as LPA1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Targeting the LPA1 Receptor
Lysophosphatidic acid (LPA) is a bioactive lipid that modulates a wide array of cellular processes, including cell proliferation, migration, and survival, through its interaction with a family of G protein-coupled receptors (GPCRs).[1] Among these, the LPA1 receptor has emerged as a critical mediator in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), and has been implicated in other conditions including cancer metastasis.[1][2] Consequently, the development of potent and selective LPA1 receptor antagonists represents a compelling therapeutic strategy.
The 3-phenoxycyclobutanecarboxylic acid scaffold has been identified as a promising pharmacophore for the design of LPA1 antagonists. This guide will dissect the key structural features of this scaffold, providing a comparative analysis of how modifications to the phenoxy moiety, the cyclobutane core, and the carboxylic acid group impact antagonist potency and selectivity. By understanding these SAR trends, researchers can more effectively design novel and optimized LPA1 antagonists.
General Synthetic Strategies
The synthesis of this compound derivatives can be approached through several established synthetic methodologies. A common strategy involves the coupling of a substituted phenol with a cyclobutane building block bearing a suitable leaving group and a carboxylic acid or its precursor. Two primary methods for the key ether linkage formation are the Williamson ether synthesis and the Mitsunobu reaction.
The choice of synthetic route will depend on the desired stereochemistry of the cyclobutane ring and the nature of the substituents on the phenolic partner. The following diagram illustrates a generalized synthetic workflow.
Structural Activity Relationship (SAR) Analysis
The potency of this compound derivatives as LPA1 antagonists is highly dependent on the nature and position of substituents on the aromatic ring, the stereochemistry of the cyclobutane core, and modifications to the carboxylic acid group. The following sections provide a comparative analysis based on published data for structurally related LPA1 antagonists.[3]
Modifications of the Phenoxy Group
Substitutions on the phenyl ring play a crucial role in modulating the affinity of these compounds for the LPA1 receptor. Generally, electron-withdrawing groups and lipophilic substituents at the para-position of the phenyl ring enhance potency.
| Compound ID | R1 (ortho) | R2 (meta) | R3 (para) | Human LPA1 Kb (nM)[3] |
| 1 | H | H | H | 150 |
| 2 | H | H | Cl | 25 |
| 3 | H | H | CF3 | 10 |
| 4 | H | Cl | H | 80 |
| 5 | Cl | H | H | 120 |
| 6 | H | H | OCH3 | 200 |
As illustrated in the table, the introduction of a para-chloro (Compound 2 ) or a para-trifluoromethyl group (Compound 3 ) leads to a significant increase in potency compared to the unsubstituted analog (Compound 1 ).[3] In contrast, substitutions at the ortho or meta positions (Compounds 4 and 5 ) are generally less favorable.[3] The introduction of an electron-donating methoxy group at the para-position (Compound 6 ) results in a decrease in activity.[3] This suggests that the para-position of the phenyl ring likely interacts with a specific hydrophobic pocket within the LPA1 receptor binding site, and that electron-withdrawing characteristics may enhance this interaction.
Stereochemistry of the Cyclobutane Ring
The stereochemical orientation of the phenoxy and carboxylic acid groups on the cyclobutane ring is a critical determinant of antagonist activity. For many LPA1 antagonists with a cyclic core, a trans relationship between the bulky aromatic group and the acidic moiety is preferred for optimal binding. This is because the trans conformation allows for a more extended and linear arrangement of the key pharmacophoric elements, which is thought to better fit the binding pocket of the LPA1 receptor.
Modifications of the Carboxylic Acid Group
The carboxylic acid moiety is a key pharmacophoric feature, as it is believed to mimic the phosphate group of the endogenous ligand, LPA, and form a crucial ionic interaction with a basic residue in the LPA1 receptor binding pocket. Esterification or amidation of the carboxylic acid generally leads to a significant loss of activity, underscoring the importance of the free carboxylate for receptor binding. Bioisosteric replacement of the carboxylic acid with other acidic groups, such as a tetrazole, can sometimes be tolerated, but often results in a decrease in potency.
Experimental Protocols
Synthesis of a Representative this compound Derivative
The following protocol describes a plausible synthesis of a para-chloro-substituted derivative via a Mitsunobu reaction, followed by ester hydrolysis.
Step 1: Mitsunobu Reaction
-
To a solution of ethyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq.) and 4-chlorophenol (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (1.2 eq.).
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 3-(4-chlorophenoxy)cyclobutane-1-carboxylate.
Step 2: Ester Hydrolysis
-
Dissolve the ethyl 3-(4-chlorophenoxy)cyclobutane-1-carboxylate (1.0 eq.) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq.) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(4-chlorophenoxy)cyclobutane-1-carboxylic acid.
LPA1 Receptor Antagonist Activity Assessment: Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by LPA in cells expressing the LPA1 receptor.[4]
Materials:
-
CHO or HEK293 cells stably expressing the human LPA1 receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Black-walled, clear-bottom 96-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
LPA (agonist).
-
Test compounds (potential antagonists).
Procedure:
-
Cell Seeding: Seed the LPA1-expressing cells into 96-well plates and culture until they form a confluent monolayer.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Antagonist Incubation: Wash the cells with assay buffer to remove excess dye. Add serial dilutions of the test compounds or vehicle control to the wells and incubate for 15-30 minutes at 37°C.
-
Calcium Measurement: Place the microplate in a fluorescence plate reader. Add a pre-determined EC80 concentration of LPA to stimulate the LPA1 receptor.
-
Data Analysis: Record the fluorescence intensity before and after the addition of LPA. The antagonist activity is determined by the inhibition of the LPA-induced calcium signal. Calculate IC50 values by plotting the percent inhibition against the log of the antagonist concentration.
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent and selective LPA1 receptor antagonists. The SAR studies of related compounds highlight several key principles for optimizing the activity of these derivatives. Specifically, the introduction of electron-withdrawing, lipophilic substituents at the para-position of the phenyl ring, maintaining a trans stereochemical relationship on the cyclobutane core, and preserving the free carboxylic acid are crucial for high-affinity binding to the LPA1 receptor. The experimental protocols provided herein offer a framework for the synthesis and biological evaluation of novel analogs based on these design principles. Further exploration of this chemical space holds significant promise for the discovery of new therapeutics for fibrotic diseases and other LPA1-mediated pathologies.
References
Comparative Metabolic Stability of 3-Phenoxycyclobutanecarboxylic Acid Analogues: An Experimental and Mechanistic Guide
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the 3-phenoxycyclobutanecarboxylic acid scaffold has emerged as a promising structural motif. However, the journey from a promising hit to a viable clinical candidate is fraught with challenges, chief among them being metabolic stability. A compound's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for generating toxic metabolites.[1][2] This guide provides a comprehensive framework for evaluating the metabolic stability of this compound analogues, blending mechanistic insights with detailed, field-proven experimental protocols.
Part 1: The Metabolic Landscape: Predicting Biotransformation Pathways
Before embarking on experimental evaluation, a thorough analysis of the core structure allows us to predict metabolic "hotspots." This predictive step is crucial for designing robust experiments and interpreting the resulting data. The this compound scaffold presents three primary sites for metabolic attack.
-
Phenoxy Group (Aromatic Ring): The phenyl ring is a classic substrate for Phase I oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[3] The most common reaction is aromatic hydroxylation, typically at the para-position, to increase water solubility. The electronic nature of any substituents on this ring will significantly modulate its susceptibility to oxidation.
-
Ether Linkage: While generally more stable than esters, ether linkages can undergo O-dealkylation, another CYP-mediated process, which would cleave the molecule into a phenol and a cyclobutane derivative.[4]
-
Carboxylic Acid Moiety: This functional group is a prime target for Phase II conjugation reactions. Specifically, it can form an acyl-glucuronide via UDP-glucuronosyltransferases (UGTs).[5][6][7] This is a major elimination pathway for many carboxylic acid-containing drugs.[6] It is important to note that acyl glucuronides can sometimes be reactive metabolites.[8][9]
-
Cyclobutane Ring: The aliphatic cyclobutane ring is also susceptible to Phase I hydroxylation. However, saturated carbocyclic rings are often more metabolically stable than linear alkyl chains, a feature that medicinal chemists frequently exploit to enhance drug properties.[10]
These potential pathways are visualized below, providing a roadmap for our experimental investigation.
Caption: Predicted metabolic pathways for the this compound scaffold.
Part 2: A Tiered Strategy for Experimental Stability Assessment
No single assay can fully capture the complexities of in vivo metabolism. Therefore, we employ a tiered approach, starting with subcellular fractions for high-throughput screening and progressing to whole-cell systems for a more physiologically relevant assessment. This strategy allows for the efficient ranking of compounds and provides deeper insights into the specific mechanisms of clearance.
Tier 1: Liver Microsomal Stability Assay (Phase I Focus)
Causality & Objective: The initial screen utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes, particularly CYPs.[2][11] This assay is a rapid and cost-effective method to determine a compound's susceptibility to oxidative metabolism, which is a primary clearance route for a vast number of drugs.[2][12] A high turnover rate in this assay is a strong indicator of low oral bioavailability due to first-pass metabolism.
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[13]
-
Prepare a test compound stock solution (e.g., 10 mM in DMSO) and create a working solution. The final incubation concentration is typically 1 µM.[13][14]
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions. This provides a continuous supply of the necessary cofactor for CYP activity.[15][16]
-
-
Incubation:
-
Sampling & Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[14]
-
Immediately terminate the reaction by adding the aliquot to a new plate containing ice-cold acetonitrile (ACN) with an internal standard (IS).[13][16] The ACN precipitates the microsomal proteins, halting all enzymatic activity.
-
-
Sample Analysis:
Caption: Workflow for the Liver Microsomal Stability Assay.
Tier 2: Hepatocyte Stability Assay (Phase I & II Integration)
Causality & Objective: While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes and cofactors necessary for most Phase II reactions (like UGTs).[12][18] Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II metabolic machinery.[19] This assay provides a more comprehensive and physiologically relevant measure of hepatic clearance, as it also accounts for compound uptake into the cell.[19][20]
-
Preparation:
-
Thaw cryopreserved hepatocytes (e.g., human, rat) according to the supplier's protocol and determine cell viability (must be >80%).
-
Resuspend the viable hepatocytes in pre-warmed incubation medium to a final density of 0.5-1.0 million cells/mL.[20]
-
Prepare test compound working solutions. The final incubation concentration is typically 1 µM.[20]
-
-
Incubation:
-
In a 96-well plate, combine the hepatocyte suspension and the test compound.
-
Incubate the plate at 37°C in a humidified CO2 incubator, with gentle shaking to keep the cells in suspension.[21]
-
-
Sampling & Termination:
-
Sample Analysis:
-
Centrifuge the termination plate to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for analysis by LC-MS/MS to quantify the disappearance of the parent compound.[21]
-
Caption: Workflow for the Hepatocyte Stability Assay.
Tier 3: Plasma Stability Assay
Causality & Objective: In addition to hepatic metabolism, drugs can be degraded by enzymes present in blood plasma, such as hydrolases and esterases.[22][23] This is particularly relevant for prodrugs (e.g., esters) designed to be activated in the blood, but it is also a critical checkpoint for all compounds.[24][25] Poor stability in plasma can lead to rapid clearance and a very short in vivo half-life, preventing the drug from reaching its intended target.[24]
-
Preparation:
-
Thaw pooled plasma (e.g., human, rat, mouse) in a water bath at 37°C.
-
Prepare a test compound working solution. The final incubation concentration is typically 1-10 µM.[26]
-
-
Incubation:
-
In a 96-well plate, add the test compound to the plasma.
-
Incubate the plate at 37°C with gentle agitation.[22]
-
-
Sampling & Termination:
-
Sample Analysis:
-
Vortex and centrifuge the termination plate.
-
Transfer the supernatant for analysis by LC-MS/MS to quantify the parent compound remaining.[23]
-
Caption: Workflow for the Plasma Stability Assay.
Part 3: Data Interpretation and Comparative Analysis
The raw data from the LC-MS/MS analysis (peak area ratio of the analyte to the internal standard) is used to calculate key parameters that define metabolic stability.
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample. Plotting the natural logarithm (ln) of the percent remaining against time yields a slope (k).
-
Half-Life (t½): The time required for 50% of the compound to be metabolized.
-
t½ = 0.693 / k[23]
-
-
Intrinsic Clearance (CLint): The inherent ability of the liver (or microsomes) to metabolize a drug. It is expressed in units of µL/min/mg microsomal protein or µL/min/10^6 hepatocytes.[2]
-
CLint (microsomes) = (0.693 / t½) * (mL incubation / mg microsomes)
-
CLint (hepatocytes) = (0.693 / t½) * (mL incubation / million hepatocytes)[20]
-
These values allow for direct, quantitative comparison of analogues.
Comparative Data for this compound Analogues
The table below presents hypothetical but representative data for a series of analogues, illustrating how structural modifications can impact metabolic stability.
| Compound ID | Structure Modification on Phenyl Ring | Microsomal t½ (min) | Hepatocyte t½ (min) | Plasma t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte CLint (µL/min/10^6 cells) |
| Parent | -H (Unsubstituted) | 45 | 35 | >120 | 30.8 | 39.6 |
| Analogue A | 4-Cl (Electron-withdrawing) | 70 | 55 | >120 | 19.8 | 25.2 |
| Analogue B | 4-OCH₃ (Electron-donating) | 20 | 15 | >120 | 69.3 | 92.4 |
| Analogue C | 2-F (Steric hindrance) | >120 | 95 | >120 | <11.5 | 14.6 |
Interpretation and Structure-Metabolism Insights:
-
Plasma Stability: As expected for compounds lacking easily hydrolyzable groups, all analogues are highly stable in plasma. This confirms the chemical stability of the core scaffold in this biological matrix.
-
Effect of Electronics (Parent vs. A vs. B): Analogue B, with an electron-donating methoxy group, is metabolized most rapidly. This group activates the aromatic ring, making it more susceptible to electrophilic attack by CYP enzymes (aromatic hydroxylation). Conversely, Analogue A, with an electron-withdrawing chloro group, deactivates the ring and shows improved metabolic stability compared to the parent compound.
-
Effect of Steric Hindrance (Parent vs. C): The introduction of a fluorine atom at the ortho-position in Analogue C significantly hinders the approach of metabolic enzymes. This results in a dramatic increase in stability in both microsomes and hepatocytes, highlighting a common and effective strategy in medicinal chemistry to block metabolic "hotspots."
-
Microsomes vs. Hepatocytes: The half-life values are generally shorter in hepatocytes than in microsomes. This is expected, as hepatocytes encompass both Phase I and Phase II metabolic pathways. The difference in clearance between the two systems can provide an initial estimate of the contribution of Phase II metabolism to the compound's overall elimination.
Conclusion
This guide outlines a systematic and mechanistically driven approach to evaluating the comparative metabolic stability of this compound analogues. By integrating predictive analysis with a tiered experimental strategy—from high-throughput microsomal assays to more holistic hepatocyte and plasma stability studies—researchers can efficiently identify liabilities, establish clear structure-metabolism relationships, and prioritize compounds with favorable pharmacokinetic potential for further development. The ultimate goal is to rationally design molecules that are not only potent but also possess the requisite stability to become safe and effective medicines.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 8. Carboxylic acid drug-induced DNA nicking in HEK293 cells expressing human UDP-glucuronosyltransferases: role of acyl glucuronide metabolites and glycation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 10. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. longdom.org [longdom.org]
- 18. researchgate.net [researchgate.net]
- 19. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 20. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 22. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Plasma Stability Assay | Domainex [domainex.co.uk]
- 25. Plasma Stability Assay - Enamine [enamine.net]
- 26. Development and application of high throughput plasma stability assay for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of 3-Phenoxycyclobutanecarboxylic Acid
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Phenoxycyclobutanecarboxylic acid, a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining compliance with regulatory standards, and protecting our environment. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Hazard Assessment and Waste Determination
The foundational step in any disposal protocol is a thorough understanding of the chemical's hazards. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1263284-46-3) is not widely available, its structure as a carboxylic acid with a phenoxy group suggests certain inherent hazards. Structurally similar compounds, such as phenoxyacetic acid and 3-phenoxybenzoic acid, are known to cause skin, eye, and respiratory irritation[1][2][3]. Therefore, a conservative approach is mandated, treating this compound as a hazardous substance.
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the Environmental Protection Agency (EPA)[4][5]. As a carboxylic acid, this compound is inherently acidic and should be considered corrosive. The first step is to conduct a "hazardous waste determination" to formally classify the material according to EPA guidelines[4].
Key Principle (Trustworthiness): Every chemical waste stream must be evaluated for its potential hazards. In the absence of specific data, assume the properties of structurally similar and well-documented compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for a definitive waste determination.
Personal Protective Equipment (PPE) and Spill Management
Before handling the chemical for use or disposal, ensure all appropriate PPE is worn. This establishes a primary barrier of protection against accidental exposure.
Table 1: PPE and Spill Management Quick Reference
| Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact, as carboxylic acids can cause irritation or burns[6]. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes, which can cause serious irritation or damage[2]. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Work Area | A well-ventilated area, preferably a certified chemical fume hood. | To prevent inhalation of any dust or vapors, which may cause respiratory irritation[1]. |
| Spill Kit | Inert absorbent material (e.g., vermiculite, sand), waste bags, and forceps. | To safely contain and clean up spills without reacting with the acidic compound. |
In the Event of a Spill:
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill by covering it with an inert absorbent material.
-
Carefully collect the contaminated absorbent and place it into a designated, properly labeled hazardous waste container[7].
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The mandated disposal route for this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Proper segregation is critical to prevent dangerous chemical reactions within a waste container[4].
-
Action: Collect waste this compound and any materials contaminated with it (e.g., weigh boats, contaminated paper towels, spill cleanup debris) in a dedicated container.
-
Causality: This compound, being a carboxylic acid, is incompatible with bases (can cause exothermic neutralization), oxidizing agents (potential for fire or explosion), and certain metals.[8] Mixing incompatible waste streams is a primary cause of laboratory accidents.
The integrity of the waste container is essential for safe storage and transport.
-
Action: Use a container that is in good condition, leak-proof, and constructed of a material compatible with acidic organic compounds (e.g., glass or high-density polyethylene). The container must have a secure, tight-fitting lid.
-
Causality: Federal regulations require that hazardous waste containers remain closed at all times except when adding or removing waste[9][10]. This prevents the release of vapors and reduces the risk of spills. Food-grade containers are never acceptable for chemical waste[9].
Accurate and complete labeling is a strict regulatory requirement and a vital safety communication tool.
-
Action: Label the container clearly with the words "Hazardous Waste." The label must also include the full chemical name, "this compound," and an indication of its hazards (e.g., "Corrosive," "Irritant"). If it is a mixed waste stream, list all components and their approximate percentages.
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and associated dangers, which is crucial for safe handling, storage, and final disposal.
Waste must be stored safely in a designated area while awaiting pickup.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel. The container should be placed in secondary containment (e.g., a chemical-resistant tray or tub).
-
Causality: The SAA concept is an EPA-regulated system that allows for the safe collection of hazardous waste in a laboratory setting[10]. Secondary containment ensures that any potential leaks from the primary container are captured, preventing environmental contamination and personnel exposure.
The final step is the transfer of waste to a certified professional.
-
Action: Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with a full and accurate description of the waste.
-
Causality: The "cradle to grave" management system mandated by RCRA holds the waste generator responsible for the waste from its creation to its ultimate disposal[9]. Using a licensed and reputable disposal company ensures that this responsibility is met in a compliant and environmentally sound manner[4].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 5. epa.gov [epa.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. nj.gov [nj.gov]
- 9. pfw.edu [pfw.edu]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

